Tris-PCz
Description
Properties
IUPAC Name |
9-phenyl-3,6-bis(9-phenylcarbazol-3-yl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H35N3/c1-4-14-40(15-5-1)55-49-22-12-10-20-43(49)45-32-36(24-28-51(45)55)38-26-30-53-47(34-38)48-35-39(27-31-54(48)57(53)42-18-8-3-9-19-42)37-25-29-52-46(33-37)44-21-11-13-23-50(44)56(52)41-16-6-2-7-17-41/h1-35H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKMXDQBHDTQII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7)C8=C2C=CC(=C8)C9=CC1=C(C=C9)N(C2=CC=CC=C21)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H35N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Prominence of Tris-PCz in Organic Electronics
An In-depth Technical Guide to Tris-PCz: Chemical Structure and Synthesis
Audience: Researchers, scientists, and drug development professionals.
9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole, widely known by its common name this compound, is a key organic semiconductor material that has garnered significant attention in the field of organic electronics. Its molecular design, featuring a tri-carbazole backbone, makes it an electron-rich compound exceptionally suited for use as a hole-transport layer (HTL) material, particularly in high-efficiency Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs).[1][2][3] Due to its high triplet energy, this compound is also frequently employed as an exciton-blocking material, which enhances the quantum efficiency of fluorescent devices.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed protocol for its synthesis.
Chemical Structure and Nomenclature
This compound is characterized by a unique starburst molecular structure. It consists of three carbazole (B46965) units linked at the 3 and 6 positions, forming a ter-carbazole core.[2][3][4] Phenyl groups are attached to the nitrogen atom of each carbazole ring. This highly conjugated, rigid structure contributes to its excellent thermal stability and desirable electronic properties.
-
IUPAC Name: 9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole[1][4][5]
-
Common Synonyms: this compound, 9-Phenyl-3,6-bis(9-phenyl-9H-carbazol-3-yl)-9H-carbazole[1][2][6]
Physicochemical and Electronic Properties
The electronic and thermal properties of this compound make it a highly effective material for OLED applications. Its ability to form exciplexes with electron-deficient materials is a key feature for its use in TADF devices.[1][2] A summary of its key quantitative data is presented below.
Table 1: Summary of Quantitative Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅₄H₃₅N₃ | [1][3][6] |
| Molecular Weight | 725.88 g/mol | [1][3][6] |
| Appearance | White powder/crystals | [1][2][6] |
| Highest Occupied Molecular Orbital (HOMO) | 5.6 eV | [1][2] |
| Lowest Unoccupied Molecular Orbital (LUMO) | 2.1 eV | [1][2] |
| Triplet Energy (T₁) | 2.7 eV | [2] |
| Absorption (λₘₐₓ) | 305 nm (in DCM) | [1][2] |
| Photoluminescence (λₘₐₓ) | 415 nm (in DCM) | [1][2] |
| Thermal Gravimetric Analysis (TGA) | >270 °C (0.5% weight loss) | [1][2][4] |
| Purity (Sublimed) | >99.0% (HPLC) | [1][2] |
Synthesis Protocol
The synthesis of this compound is a multi-step process that typically involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the crucial carbon-nitrogen bonds that link the carbazole units. Below is a representative experimental protocol.
Overall Synthesis Workflow
The logical flow of the synthesis begins with commercially available carbazole and proceeds through bromination and sequential C-N coupling steps to build the final ter-carbazole structure.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Methodology
Reagents and Solvents:
-
Carbazole
-
9-Phenylcarbazole
-
Phenylboronic acid
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
Pyridine
-
N-Bromosuccinimide (NBS)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, Dimethylformamide (DMF), Tetrahydrofuran (THF) (anhydrous)
Protocol:
Step 1: Synthesis of 9-Phenylcarbazole
-
To a round-bottom flask, add carbazole (1.0 eq), phenylboronic acid (1.5 eq), and Cu(OAc)₂ (1.2 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).
-
Add anhydrous toluene and pyridine (2.0 eq) via syringe.
-
Heat the reaction mixture to 110°C and stir for 24 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate) to yield 9-phenylcarbazole as a white solid.
Step 2: Synthesis of 3,6-Dibromo-9-phenylcarbazole
-
Dissolve 9-phenylcarbazole (1.0 eq) in DMF in a flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Add NBS (2.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water and methanol, and dry under vacuum.
Step 3 & 4: Sequential Buchwald-Hartwig Aminations Note: The final two steps involve coupling the dibrominated intermediate with two equivalents of 9-phenylcarbazole. This can be done sequentially or, under certain conditions, as a one-pot reaction, though sequential addition often yields better control and purity.
-
To a Schlenk flask, add 3,6-dibromo-9-phenylcarbazole (1.0 eq), 9-phenylcarbazole (2.2 eq), NaOtBu (3.0 eq), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene via syringe.
-
Heat the mixture to 110°C and stir vigorously for 24-48 hours, monitoring progress by TLC or GC-MS.
-
After cooling, quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product via column chromatography. A final purification step of sublimation is typically required to achieve the high purity (>99%) needed for electronic device fabrication.
Application Workflow: Role in an OLED Device
This compound is integral to the architecture of modern OLEDs. It primarily functions as the Hole Transport Layer (HTL), facilitating the efficient movement of positive charge carriers (holes) from the anode towards the emissive layer (EML). It can also serve as a host material within the EML itself.
Caption: Logical workflow of charge transport in an OLED featuring this compound.
This technical guide provides the foundational chemical knowledge required for the synthesis and application of this compound. The detailed protocols and data serve as a valuable resource for scientists and researchers working to advance the field of organic electronics.
References
- 1. noctiluca.eu [noctiluca.eu]
- 2. ossila.com [ossila.com]
- 3. 3,3':6',3''-Ter-9H-carbazole, 9,9',9''-triphenyl- | 1141757-83-6 [chemicalbook.com]
- 4. An tSín 9,9',9''-trífheinil-9H,9'H,9''H-3,3':6',3''{{14} }tercarbazole CAS:1141757-83-6 Monaróirí - Sampla Saor in Aisce - Alfa Ceimiceach [otq.alfachemsp.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 3,3':6',3''-Ter-9H-carbazole, 9,9',9''-triphenyl- Career Henan Chemical Co. [coreychem.com]
- 7. lumtec.com.tw [lumtec.com.tw]
A Technical Guide to the Photophysical Properties of Tris-PCz
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the core photophysical properties of 9-Phenyl-3,6-bis(9-phenyl-9H-carbazol-3-yl)-9H-carbazole, commonly known as Tris-PCz. This compound is a tricarbazole-based organic semiconductor that has garnered significant attention for its applications in organic electronics, particularly in the fabrication of high-efficiency Organic Light-Emitting Diodes (OLEDs).[1][2] Its unique molecular architecture imparts desirable electronic and photophysical characteristics, making it a versatile material for various functions within an OLED stack, including as a hole transport layer, an exciton (B1674681) blocking layer, and a host in Thermally Activated Delayed Fluorescence (TADF) devices.[1][3] This document summarizes its key photophysical parameters, details the experimental methodologies for their characterization, and visualizes the underlying electronic processes and experimental workflows.
Core Photophysical and Electronic Properties
The defining characteristics of this compound stem from its highly conjugated structure composed of three carbazole (B46965) units.[2][3] This electron-rich nature is fundamental to its excellent charge-transporting capabilities.[3][4] The quantitative photophysical and electronic data for this compound are summarized below.
| Property | Value | Solvent / Conditions | Reference |
| Absorption Maximum (λmax) | 305 nm | Dichloromethane (B109758) (DCM) | [1][3] |
| Photoluminescence Maximum (λPL) | 415 nm | Dichloromethane (DCM) | [1][3] |
| Highest Occupied Molecular Orbital (HOMO) | 5.6 eV | - | [1][3] |
| Lowest Unoccupied Molecular Orbital (LUMO) | 2.1 eV | - | [1][3] |
| Energy Gap (HOMO-LUMO) | 3.5 eV | Calculated | [1][3] |
| Triplet Energy (ET) | 2.7 eV | - | [3] |
| Thermal Decomposition Temperature (TGA) | > 270 °C (0.5% weight loss) | - | [1][3] |
| Chemical Formula | C54H35N3 | - | [1][3] |
| Molecular Weight | 725.28 g/mol | - | [1][3] |
| CAS Number | 1141757-83-6 | - | [1][3] |
Experimental Protocols
The characterization of the photophysical properties of this compound involves a suite of spectroscopic and electrochemical techniques. The following sections outline the detailed methodologies for these key experiments.
UV-Visible (UV-Vis) Absorption Spectroscopy
This technique is used to determine the wavelengths of light absorbed by this compound, corresponding to electronic transitions from the ground state to excited states.
-
Sample Preparation: A dilute solution of this compound is prepared in a spectroscopy-grade solvent, such as dichloromethane (DCM), within a 1 cm path length quartz cuvette.[5] The concentration is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically < 1.0).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. One beam passes through the sample cuvette, and the other passes through a reference cuvette containing only the solvent.
-
Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 250-800 nm). The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.[5]
Photoluminescence (PL) Spectroscopy
PL spectroscopy measures the emission of light from this compound after it has been optically excited. This provides information about the energy of the first singlet excited state (S₁).
-
Sample Preparation: Similar to UV-Vis, a dilute solution is prepared in a quartz fluorescence cuvette. For accurate quantum yield measurements, the solution is often degassed by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can quench fluorescence.
-
Instrumentation: A spectrofluorometer or a fluorescence spectrometer is used. This instrument consists of an excitation source (e.g., a Xenon lamp with a monochromator), a sample holder, and an emission detector (e.g., a photomultiplier tube with a second monochromator).
-
Measurement: The sample is excited at a wavelength where it absorbs strongly (e.g., its λmax of 305 nm). The emission spectrum is then scanned over a longer wavelength range. The peak of this spectrum gives the photoluminescence maximum (λPL).
Electrochemical Characterization (Cyclic Voltammetry)
Cyclic Voltammetry (CV) is an electrochemical method used to determine the HOMO and LUMO energy levels of a molecule.
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., DCM or THF) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆). The measurements are performed in an electrochemical cell with a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The system is typically calibrated using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation potential (Eox) is determined from the cyclic voltammogram.
-
Calculation: The HOMO and LUMO energy levels are calculated from the onset of the oxidation and reduction potentials, respectively, relative to the vacuum level, using the following empirical formulas:
-
HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]
-
Transient Photoluminescence Spectroscopy
This technique is used to measure the lifetime of the excited states (both fluorescence and phosphorescence), which is critical for understanding the dynamics of de-excitation processes.
-
Instrumentation: Time-Correlated Single-Photon Counting (TCSPC) is a common method for measuring fluorescence lifetimes.[6] For longer-lived states like phosphorescence or delayed fluorescence, time-gated spectroscopy or transient absorption spectroscopy is used.[7][8][9]
-
Measurement: The sample is excited with a short pulse of light from a laser. The instrument then measures the time delay between the excitation pulse and the detection of the emitted photons. By collecting data from many excitation-emission cycles, a histogram of decay times is built up.
-
Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the excited-state lifetime (τ).
Visualizations: Workflows and Mechanisms
Diagrams are essential for visualizing the complex relationships and processes involved in the characterization and application of this compound.
Caption: Workflow for characterizing this compound properties.
This compound's high triplet energy (2.7 eV) and suitable HOMO level (5.6 eV) make it an effective Hole Transport Layer (HTL) and Exciton Blocking Layer (EBL) in phosphorescent and TADF OLEDs.[3] As an HTL, it facilitates the efficient injection and transport of holes from the anode to the emissive layer. As an EBL, it confines triplet excitons within the emissive layer, preventing energy loss and enhancing device efficiency.
Caption: Role of this compound as HTL and EBL in an OLED.
One of the most significant applications of this compound is its use as a donor material in forming an "exciplex" with a suitable acceptor.[1][3] This exciplex can facilitate highly efficient Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of non-emissive triplet excitons to generate light, theoretically enabling 100% internal quantum efficiency.[10]
Caption: Exciplex formation and TADF with this compound.
Conclusion
This compound exhibits a compelling set of photophysical and electronic properties that establish it as a cornerstone material in the field of organic electronics. Its high triplet energy, appropriate HOMO/LUMO levels, and ability to form efficient exciplexes make it exceptionally versatile. The methodologies outlined in this guide provide a standardized framework for the characterization of this compound and similar materials, ensuring reproducible and comparable data. As research into next-generation OLEDs continues, a thorough understanding of the fundamental properties of key materials like this compound is paramount for the rational design of devices with enhanced efficiency, stability, and color purity.
References
- 1. noctiluca.eu [noctiluca.eu]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. Buy 1,3,5-Tri(9H-carbazol-9-yl)benzene | 148044-07-9 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. Lifetime-based analysis of binary fluorophores mixtures in the low photon count limit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 8. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. ossila.com [ossila.com]
Tris-PCz: An In-depth Technical Guide on its Core Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole, commonly known as Tris-PCz, is a prominent organic semiconductor that has garnered significant attention in the field of organic electronics. Its unique molecular structure, featuring a tri-carbazole backbone, imparts exceptional hole-transporting properties, making it a critical component in advanced electronic devices.[1] This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of this compound, the experimental protocols for their determination, and its role in device applications.
Core Electronic Properties of this compound
The electronic and photophysical properties of this compound are central to its function in organic electronics. The energy levels of its frontier molecular orbitals, HOMO and LUMO, dictate its charge injection and transport capabilities. Furthermore, its high triplet energy is a key attribute for its application in advanced light-emitting diodes.[2]
Quantitative Data Summary
The following table summarizes the key energy levels of this compound as determined by experimental and computational methods.
| Property | Value (eV) | Method of Determination |
| HOMO Energy Level | -5.6 | Cyclic Voltammetry / Ultraviolet Photoelectron Spectroscopy |
| LUMO Energy Level | -2.1 | Cyclic Voltammetry |
| Triplet Energy (ET) | 2.7 | Phosphorescence Spectroscopy |
Note: The HOMO and LUMO values are referenced to the vacuum level.[2][3]
Experimental Protocols
The determination of the HOMO and LUMO energy levels of organic semiconductors like this compound is crucial for device engineering. The following sections detail the standard experimental methodologies employed for these measurements.
Cyclic Voltammetry (CV) for HOMO and LUMO Level Determination
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated.[4]
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, Bu4NPF6). The solution is degassed by bubbling with an inert gas (e.g., nitrogen or argon) for several minutes to remove dissolved oxygen, which can interfere with the measurements.[5]
-
Electrochemical Cell Setup: A three-electrode setup is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).[6]
-
Measurement: The potential of the working electrode is swept linearly with time towards a positive potential (oxidation) and then reversed to a negative potential (reduction). The resulting current is measured as a function of the applied potential.
-
Data Analysis: The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the cyclic voltammogram. These values are then used to calculate the HOMO and LUMO energy levels using empirical formulas, often with ferrocene/ferrocenium (Fc/Fc+) as an internal or external standard.[7]
The HOMO and LUMO energy levels can be estimated using the following equations:
-
EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV
-
ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV
Where 4.8 eV is the absolute energy level of the Fc/Fc+ redox couple below the vacuum level.
Ultraviolet Photoelectron Spectroscopy (UPS) for HOMO Level Determination
Ultraviolet Photoelectron Spectroscopy is a surface-sensitive technique that directly measures the binding energy of valence electrons, providing a precise determination of the HOMO level.[8]
Methodology:
-
Sample Preparation: A thin film of this compound is deposited on a conductive substrate (e.g., indium tin oxide - ITO or gold) by thermal evaporation in a high-vacuum chamber.
-
Measurement: The sample is irradiated with a high-energy ultraviolet light source, typically a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV). The kinetic energy of the photoemitted electrons is measured using an electron energy analyzer.[9]
-
Data Analysis: The HOMO level is determined from the onset of the highest energy peak in the UPS spectrum, corresponding to the electrons emitted from the HOMO. The ionization potential (IP) of the material, which is equivalent to the HOMO energy level below the vacuum level, is calculated using the following equation:[10]
IP = hν - Ecutoff - Eonset
where hν is the photon energy, Ecutoff is the secondary electron cutoff energy, and Eonset is the energy onset of the HOMO peak relative to the Fermi level.
Visualizations
The following diagrams illustrate the experimental workflows and the functional role of this compound in an organic light-emitting diode.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. noctiluca.eu [noctiluca.eu]
- 4. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 5. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. phi.com [phi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling the Triplet Energy of Tris-PCz: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris-PCz, chemically known as 9-phenyl-3,6-bis(9-phenyl-9H-carbazol-3-yl)-9H-carbazole, is a key organic material in the advancement of organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF). Its high triplet energy is a critical parameter that dictates its performance as a host, hole transport layer (HTL), and exciton (B1674681) blocking layer (EBL) material. A precise understanding and accurate measurement of this property are paramount for the rational design and optimization of high-efficiency OLED devices. This technical guide provides an in-depth overview of the triplet energy of this compound, including its quantitative value, the experimental methodology for its determination, and the underlying photophysical principles.
Core Photophysical Properties of this compound
A summary of the key photophysical and electronic properties of this compound is presented below. These parameters are essential for understanding its behavior in an optoelectronic device.
| Property | Value | Conditions |
| Triplet Energy (ET) | 2.7 eV | - |
| Absorption Maximum (λabs) | 305 nm | In Dichloromethane (DCM) |
| Photoluminescence Maximum (λPL) | 415 nm | In Dichloromethane (DCM) |
| Highest Occupied Molecular Orbital (HOMO) | -5.6 eV | - |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 eV | - |
| Chemical Formula | C54H35N3 | - |
| CAS Number | 1141757-83-6 | - |
Experimental Determination of Triplet Energy
The triplet energy of organic materials like this compound is experimentally determined using low-temperature phosphorescence spectroscopy. This technique allows for the direct observation of the radiative decay from the lowest triplet excited state (T1) to the singlet ground state (S0).
Experimental Protocol: Low-Temperature Phosphorescence Spectroscopy
This protocol outlines the key steps and equipment for measuring the triplet energy of this compound.
1. Sample Preparation:
-
Solution: A dilute solution of this compound is prepared in a suitable organic solvent (e.g., 2-methyltetrahydrofuran (B130290) (2-MeTHF) or a mixture of diethyl ether, isopentane, and ethanol (B145695) in a 5:5:2 ratio) at a concentration of approximately 10-5 M. The solvent should form a clear, rigid glass at cryogenic temperatures to minimize non-radiative decay pathways.
-
Thin Film: Alternatively, a thin film of this compound can be prepared by vacuum deposition or spin-coating onto a quartz substrate.
-
Degassing: The sample (in a quartz tube for solutions) is thoroughly degassed to remove dissolved oxygen, which is an efficient quencher of triplet states. This is typically achieved by several freeze-pump-thaw cycles.
2. Experimental Setup:
-
Excitation Source: A pulsed laser (e.g., a nitrogen laser at 337 nm or a frequency-tripled Nd:YAG laser at 355 nm) is used to excite the sample. The excitation wavelength should be chosen to be within the absorption band of this compound.
-
Cryostat: The sample is mounted in a liquid nitrogen cryostat to cool it to 77 K (-196 °C). At this temperature, non-radiative decay processes are suppressed, and phosphorescence becomes more prominent.
-
Detection System:
-
A spectrometer is used to disperse the emitted light.
-
A time-gated intensified charge-coupled device (ICCD) camera or a photomultiplier tube (PMT) coupled with a multichannel analyzer is used as the detector. Time-gating is crucial to separate the long-lived phosphorescence signal from the short-lived fluorescence. A delay is introduced after the laser pulse to ensure that the fluorescence has decayed before the phosphorescence signal is collected.
-
3. Data Acquisition:
-
The sample is excited by the pulsed laser.
-
The emission is collected at a 90-degree angle to the excitation beam to minimize scattered light.
-
The time-gated detector captures the phosphorescence spectrum after a set delay time (typically in the microsecond to millisecond range).
-
The spectrum is recorded over a range of wavelengths, typically starting from the end of the fluorescence region to longer wavelengths.
4. Data Analysis:
-
The triplet energy (ET) is determined from the high-energy onset of the phosphorescence spectrum. This corresponds to the energy of the 0-0 vibronic transition (the transition from the lowest vibrational level of the T1 state to the lowest vibrational level of the S0 state).
-
The onset is typically identified as the wavelength at which the intensity is 10% of the peak maximum on the high-energy side of the spectrum.
-
The triplet energy is then calculated using the following equation: ET (eV) = 1240 / λphos(0-0) (nm) where λphos(0-0) is the wavelength of the 0-0 phosphorescence transition in nanometers.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the experimental determination of the triplet energy of this compound.
Caption: Workflow for Triplet Energy Determination.
Role of Triplet Energy in TADF OLEDs
The high triplet energy of this compound is fundamental to its application in TADF OLEDs. In these devices, non-emissive triplet excitons are converted to emissive singlet excitons through a process called reverse intersystem crossing (RISC). For efficient RISC to occur in a guest emitter molecule, the host material (in this case, this compound) must have a triplet energy that is higher than that of the emitter. This prevents the undesirable energy transfer from the emitter's triplet state to the host's triplet state, a process that would quench the delayed fluorescence. By effectively confining the triplet excitons on the emitter molecules, this compound ensures that they can be efficiently up-converted to singlets and contribute to light emission, leading to high internal quantum efficiencies.
The diagram below illustrates the energy transfer processes in a TADF-OLED where this compound acts as a host material.
Caption: Energy Level Diagram in a TADF-OLED.
Conclusion
The triplet energy of 2.7 eV for this compound is a defining characteristic that enables its successful implementation in high-performance OLEDs. The accurate determination of this value through low-temperature phosphorescence spectroscopy is a critical step in the characterization of this and similar organic electronic materials. A thorough understanding of the experimental protocols and the role of triplet energy in device physics is essential for researchers and scientists working towards the next generation of organic electronics.
Tris-PCz: A Technical Guide to Solubility and Thin-Film Processing for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole, commonly known as Tris-PCz, is a high-performance organic semiconductor material widely utilized in the field of organic electronics. Its exceptional hole-transporting properties and high triplet energy make it a critical component in advanced electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). This compound's molecular structure, featuring three carbazole (B46965) units with phenyl substitutions, provides excellent thermal and morphological stability, contributing to the longevity and efficiency of devices. This technical guide provides an in-depth overview of the solubility characteristics of this compound and the key processing techniques for the fabrication of high-quality thin films, essential for the development of next-generation electronic and optoelectronic devices.
Solubility Profile
The solubility of this compound is a critical parameter for solution-based processing techniques. While comprehensive quantitative solubility data is not extensively published, qualitative information and some specific examples from scientific literature provide valuable guidance. This compound is generally soluble in a range of common organic solvents.
Key Observations:
-
High Solubility: this compound exhibits good solubility in chlorinated solvents such as chloroform (B151607) and dichloromethane (B109758) (DCM), as well as in ethers like tetrahydrofuran (B95107) (THF).[1] These solvents are frequently employed for preparing solutions for spin-coating and other solution-based deposition methods.
-
Moderate to Low Solubility: While not as commonly reported, solubility in aromatic hydrocarbons like toluene (B28343) and chlorobenzene (B131634) is also utilized, particularly for controlling film morphology through solvent evaporation engineering.
-
Insolubility: this compound is known to be insoluble in water and other highly polar solvents.[2]
Quantitative Solubility Data:
| Solvent | Reported Concentration | Temperature | Notes |
| Chloroform | 10⁻⁵ M | Ambient | Used for photoluminescence (PL) and electroluminescence (EL) spectra analysis.[3] |
| Dichloromethane (DCM) | Not Specified | Ambient | Used for absorption and fluorescence spectra measurements.[4][5] |
| Tetrahydrofuran (THF) | Not Specified | Ambient | Mentioned as a suitable solvent.[1] |
Thin-Film Processing and Deposition Techniques
The performance of this compound in electronic devices is highly dependent on the quality and morphology of the thin film. Both solution-based and vacuum-based deposition techniques are employed, each with its own set of parameters to optimize film characteristics.
Solution Processing: Spin Coating
Spin coating is a widely used technique for depositing uniform thin films from solution. The final thickness and quality of the this compound film are influenced by the solution concentration, solvent volatility, and spin speed.
Typical Spin Coating Parameters:
| Parameter | Typical Range | Effect on Film Thickness |
| Solution Concentration | 1 - 20 mg/mL | Higher concentration generally leads to thicker films.[6] |
| Spin Speed | 1000 - 6000 rpm | Higher spin speed results in thinner films.[7] |
| Spin Time | 20 - 60 seconds | Longer spin times can lead to thinner and more uniform films. |
| Solvent Choice | Chloroform, Toluene, Chlorobenzene | Solvent volatility affects the drying rate and film morphology. |
| Post-Deposition Annealing | 80 - 120 °C | Can improve film morphology and device performance.[8] |
Vacuum Processing: Thermal Evaporation
Thermal evaporation is a vacuum deposition technique that allows for the creation of highly pure and uniform thin films with precise thickness control. This method is particularly suitable for creating multilayer device structures.
Typical Thermal Evaporation Parameters:
| Parameter | Typical Value | Effect on Film Quality |
| Deposition Rate | 0.5 - 2 Å/s | Slower rates can lead to smoother, more ordered films. |
| Substrate Temperature | Room Temperature to 150 °C | Can influence film crystallinity and morphology. |
| Base Pressure | 10⁻⁶ to 10⁻⁷ Torr | High vacuum is crucial to prevent contamination. |
| Source-to-Substrate Distance | 10 - 30 cm | Affects deposition uniformity. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution for Spin Coating
Objective: To prepare a this compound solution for the deposition of a thin film via spin coating.
Materials:
-
This compound powder
-
High-purity solvent (e.g., chloroform, anhydrous)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Syringe filters (e.g., 0.2 µm PTFE)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Dissolution: Transfer the this compound powder to a volumetric flask. Add a portion of the chosen solvent and gently swirl to dissolve the powder. A magnetic stirrer can be used at a low speed to aid dissolution.
-
Volume Adjustment: Once the this compound is fully dissolved, add the solvent to the flask's calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure a homogeneous solution. For higher concentrations, gentle stirring for an extended period may be necessary.
-
Filtration: Prior to use, filter the solution using a syringe filter to remove any particulate matter that could lead to defects in the spin-coated film.
Protocol 2: Thin-Film Deposition by Spin Coating
Objective: To deposit a uniform thin film of this compound onto a substrate.
Materials:
-
Prepared this compound solution
-
Substrate (e.g., ITO-coated glass, silicon wafer)
-
Spin coater
-
Pipette or syringe
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate using a standard procedure (e.g., sonication in a sequence of detergent, deionized water, acetone, and isopropanol) and dry it with a stream of nitrogen. A UV-ozone treatment can be used to improve the wettability of the substrate surface.
-
Mounting: Securely mount the cleaned substrate onto the chuck of the spin coater.
-
Dispensing: Dispense a small volume of the this compound solution onto the center of the substrate. The volume should be sufficient to cover the entire substrate surface during spinning.
-
Spinning: Start the spin coater program with the desired speed and duration. A typical two-step program might involve a low-speed spread cycle followed by a high-speed thinning cycle.
-
Drying/Annealing: After the spin cycle is complete, carefully remove the substrate. The film may be subsequently annealed on a hotplate at a specific temperature to remove residual solvent and improve film morphology.
Protocol 3: Thin-Film Deposition by Thermal Evaporation
Objective: To deposit a this compound thin film with precise thickness control in a high-vacuum environment.
Materials:
-
High-purity this compound powder or granules
-
Thermal evaporation system
-
Effusion cell (e.g., quartz or tantalum)
-
Substrate holder and substrates
-
Quartz crystal microbalance (QCM) for thickness monitoring
Procedure:
-
Source Loading: Load the this compound material into a clean effusion cell.
-
Substrate Mounting: Mount the cleaned substrates onto the substrate holder in the evaporation chamber.
-
Pump Down: Evacuate the chamber to a high vacuum (e.g., < 5 x 10⁻⁶ Torr).
-
Degassing: Gently heat the effusion cell to a temperature below the sublimation point of this compound to degas the material.
-
Deposition: Increase the temperature of the effusion cell to achieve the desired deposition rate, monitored by the QCM. Open the shutter to begin deposition onto the substrates.
-
Cool Down: Once the desired film thickness is reached, close the shutter and allow the system to cool down before venting the chamber.
Visualizations
References
- 1. labsolu.ca [labsolu.ca]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. noctiluca.eu [noctiluca.eu]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tris-PCz (CAS Number: 1141757-83-6) for Advanced Optoelectronic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris-PCz, identified by CAS number 1141757-83-6, is a high-performance organic semiconductor that has garnered significant attention in the field of organic electronics. Its full chemical name is 9,9'-Diphenyl-6-(9-phenyl-9H-carbazol-3-yl)-9H,9'H-3,3'-bicarbazole, also commonly referred to as 9-Phenyl-3,6-bis(9-phenyl-9H-carbazol-3-yl)-9H-carbazole or 9,9',9''-Triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole.[1][2][3][4][5] This comprehensive technical guide provides a detailed overview of the core properties, experimental protocols, and functional mechanisms of this compound, tailored for researchers and professionals in materials science and optoelectronics.
Physicochemical and Electronic Properties
This compound is a white crystalline powder characterized by its unique tri-carbazole backbone structure.[2][6] This molecular design imparts exceptional electronic and thermal properties, making it a versatile material in organic light-emitting diodes (OLEDs).
Core Properties
A summary of the fundamental physicochemical and electronic properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1141757-83-6 | [2] |
| Molecular Formula | C₅₄H₃₅N₃ | [2] |
| Molecular Weight | 725.28 g/mol | [2] |
| Appearance | White powder/crystals | [2] |
| Purity | >99.0% (Sublimed, HPLC) | [2] |
| Melting Point | TGA: >270 °C | [2] |
| Highest Occupied Molecular Orbital (HOMO) | 5.6 eV | [2] |
| Lowest Unoccupied Molecular Orbital (LUMO) | 2.1 eV | [2] |
| Triplet Energy (T₁) | 2.7 eV | [6] |
| Absorption Maximum (λₘₐₓ) | 305 nm (in Dichloromethane) | [2] |
| Photoluminescence Maximum (λₘₐₓ) | 415 nm (in Dichloromethane) | [2] |
Thermal Stability
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability of materials for vacuum-deposited OLED fabrication.
Experimental Protocol: Thermal Analysis (TGA/DSC)
A generic protocol for the thermal analysis of organic materials like this compound is as follows:
-
Sample Preparation: A small amount of the this compound powder (typically 5-10 mg) is placed in an aluminum or platinum crucible.
-
Instrumentation: A simultaneous TGA/DSC instrument is used.
-
TGA Measurement:
-
The sample is heated from room temperature (e.g., 40 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 K/min).[7]
-
The measurement is conducted under an inert nitrogen atmosphere with a constant flow rate (e.g., 30-50 mL/min) to prevent oxidation.[7]
-
The weight loss of the sample as a function of temperature is recorded. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
-
-
DSC Measurement:
-
The sample is subjected to a heat-cool-heat cycle to erase thermal history. For example, heating from room temperature to above its expected glass transition or melting point, cooling down, and then reheating at a controlled rate (e.g., 10 K/min).
-
The heat flow to or from the sample relative to a reference is measured as a function of temperature. This allows for the determination of glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
-
Note: Specific instrument parameters should be detailed in experimental reports.
Synthesis and Purification
This compound is typically synthesized via a palladium-catalyzed Suzuki cross-coupling reaction. This method allows for the efficient formation of carbon-carbon bonds between the carbazole (B46965) units.
Experimental Protocol: Synthesis of this compound via Suzuki Coupling
The following is a generalized procedure based on common Suzuki coupling reactions for similar carbazole derivatives:
-
Reactants: The key starting materials are a di-borylated carbazole derivative, such as 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, and a halogenated carbazole, such as 3-bromo-9-phenyl-9H-carbazole.
-
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the di-borylated carbazole, an excess of the halogenated carbazole, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), and a base (e.g., aqueous Na₂CO₃ or K₂CO₃) are dissolved in a suitable solvent system (e.g., a mixture of toluene (B28343) and water).[8]
-
The reaction mixture is degassed to remove oxygen.
-
-
Reaction Execution:
-
The mixture is heated to reflux (e.g., 100 °C) with vigorous stirring for a specified period (e.g., 24-48 hours).[8]
-
The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., toluene or dichloromethane).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
-
Final Purification: For high-purity material required for electronic applications, a final purification step of temperature-gradient sublimation under high vacuum is performed.
Characterization: The final product is characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its chemical structure and by mass spectrometry to verify its molecular weight.
Role in Organic Light-Emitting Diodes (OLEDs)
This compound is a multifunctional material in OLEDs, primarily serving as a hole transport layer (HTL), an exciton (B1674681) blocking layer (EBL), and a host material in the emissive layer (EML), particularly in devices utilizing thermally activated delayed fluorescence (TADF).[2][6]
Hole Transport Layer (HTL)
As an HTL, this compound facilitates the efficient injection and transport of holes from the anode to the emissive layer while blocking the passage of electrons, thereby confining electron-hole recombination to the desired emissive zone.[9]
Experimental Protocol: Hole Mobility Measurement by Time-of-Flight (TOF)
The hole mobility of this compound can be determined using the time-of-flight (TOF) technique:
-
Sample Preparation: A thin film of this compound (typically 5-20 µm thick) is sandwiched between two electrodes, one of which is transparent (e.g., ITO).[10] The film can be prepared by vacuum evaporation or solution casting.[10]
-
Measurement Setup: The sample is placed in a circuit with a voltage source and a series resistor.
-
Carrier Generation: A short pulse of laser light, with a photon energy above the absorption edge of this compound, is directed through the transparent electrode to generate a sheet of charge carriers (holes) near this electrode.[10]
-
Data Acquisition: Under an applied electric field, the holes drift across the film to the counter electrode. The resulting transient photocurrent is measured across the series resistor with an oscilloscope.
-
Mobility Calculation: The transit time (τ) is determined from the shape of the transient photocurrent curve. The drift mobility (µ) is then calculated using the formula: µ = d² / (V * τ) where 'd' is the film thickness and 'V' is the applied voltage.
Exciplex Formation and Thermally Activated Delayed Fluorescence (TADF)
This compound, being an electron-donating material, can form an excited-state complex, known as an exciplex, with an electron-accepting material.[9][11] This is particularly important in TADF-OLEDs.
In a TADF system, non-emissive triplet excitons can be converted into emissive singlet excitons through a process called reverse intersystem crossing (RISC).[12] This requires a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). The formation of an exciplex between a donor (like this compound) and an acceptor can lead to a very small ΔE_ST, facilitating efficient RISC and thus high internal quantum efficiencies in OLEDs.[11]
Experimental Protocol: OLED Fabrication with a this compound HTL
A general procedure for fabricating a multilayer OLED using this compound as the HTL is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.[9] The substrates are then dried and treated with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Layer Deposition: The organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).[9] A typical device structure could be:
-
ITO (Anode)
-
Hole Injection Layer (HIL), e.g., HAT-CN
-
This compound (HTL)
-
Emissive Layer (EML), which could be a host-guest system where this compound can also act as a host for a TADF emitter.
-
Electron Transport Layer (ETL), e.g., TPBi
-
Electron Injection Layer (EIL), e.g., LiF
-
Cathode, e.g., Al The thickness of each layer is controlled using a quartz crystal microbalance.
-
-
Encapsulation: To prevent degradation from moisture and oxygen, the fabricated device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and a UV-curable epoxy resin.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence spectrum and external quantum efficiency (EQE) are also determined.[9]
Visualizations of Key Processes
OLED Device Architecture
The following diagram illustrates a typical multilayer OLED structure incorporating this compound as the hole transport layer.
Caption: A simplified diagram of a multilayer OLED structure.
Thermally Activated Delayed Fluorescence (TADF) Mechanism
The diagram below outlines the energy transfer processes in a TADF system, which can be facilitated by an exciplex involving this compound.
Caption: Energy level diagram of the TADF mechanism.
Conclusion
This compound is a pivotal material in the advancement of organic electronics, particularly in the realm of high-efficiency OLEDs. Its robust thermal stability, excellent hole-transporting properties, and ability to form efficient exciplexes for TADF make it a subject of ongoing research and development. The experimental protocols and fundamental principles outlined in this guide provide a solid foundation for scientists and engineers working with this promising organic semiconductor. Further exploration into novel device architectures and material blends incorporating this compound is expected to yield even more significant breakthroughs in optoelectronic technologies.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. noctiluca.eu [noctiluca.eu]
- 4. calpaclab.com [calpaclab.com]
- 5. 3,3':6',3''-Ter-9H-carbazole, 9,9',9''-triphenyl- | 1141757-83-6 [chemicalbook.com]
- 6. ossila.com [ossila.com]
- 7. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. tsijournals.com [tsijournals.com]
- 11. ossila.com [ossila.com]
- 12. ossila.com [ossila.com]
An In-depth Technical Guide to Tris-PCz in Organic Light-Emitting Diodes (OLEDs)
Introduction
9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole, widely known as Tris-PCz, is a multifunctional organic semiconductor that has garnered significant attention in the field of organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs). Its unique molecular architecture, consisting of a tri-carbazole backbone with phenyl substitutions, imparts a combination of desirable electronic and physical properties.[1][2][3] This electron-rich molecule exhibits excellent hole mobility, a high triplet energy, and the ability to form exciplexes, making it a versatile material for various functions within an OLED device stack.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, detailing its properties, synthesis, and applications in OLEDs, with a focus on quantitative performance data and experimental methodologies for researchers and scientists in the field.
Core Properties of this compound
This compound's efficacy in OLEDs stems from its distinct chemical and physical characteristics. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Full Chemical Name | 9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole | [5] |
| CAS Number | 1141757-83-6 | [5] |
| Molecular Formula | C₅₄H₃₅N₃ | [5] |
| Molecular Weight | 725.88 g/mol | [5] |
| HOMO Level | -5.6 eV | [4] |
| LUMO Level | -2.1 eV | [4] |
| Triplet Energy (T₁) | ~2.7 eV | [4] |
| Absorption (λₘₐₓ) | ~305 nm (in DCM) | [4] |
| Photoluminescence (λₘₐₓ) | ~415 nm (in DCM) | [4] |
| Appearance | White to off-white powder/crystals | [4] |
Roles of this compound in OLEDs
This compound's versatility allows it to be employed in several critical layers of an OLED, significantly influencing device efficiency, stability, and color purity.
Hole Transport Layer (HTL)
With its high hole mobility, this compound is an excellent candidate for the hole transport layer. It facilitates the efficient injection and transport of holes from the anode to the emissive layer, ensuring a balanced charge carrier distribution within the device, which is crucial for high recombination efficiency.[6][7]
Exciton (B1674681) Blocking Layer (EBL)
Possessing a high triplet energy of approximately 2.7 eV, this compound can effectively function as an exciton blocking layer.[1][2] When placed adjacent to the emissive layer, it confines triplet excitons within the light-emitting region, preventing their diffusion to adjacent layers where they would non-radiatively decay. This is particularly important in blue phosphorescent and TADF OLEDs to maximize light output.[1][2]
Host Material
This compound can serve as a host material in both phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs.[8][9] Its high triplet energy allows for efficient energy transfer to guest emitter molecules without quenching their excited states.
Exciplex Formation
This compound can form an exciplex (an excited-state complex) with a suitable electron-accepting material.[4][10] This property is particularly valuable in TADF OLEDs, where the exciplex can facilitate the reverse intersystem crossing (RISC) process, converting non-emissive triplet excitons into emissive singlet excitons, thereby boosting the internal quantum efficiency.[10]
Quantitative Performance Data
The following tables summarize the performance of OLEDs incorporating this compound in various roles, compiled from multiple research studies.
This compound as a Hole Transport Layer (HTL)
| Emitter Type | Device Architecture | EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Lifetime | Reference |
| Green Phosphorescent | ITO/HAT-CN/Tris-PCz/mCBP:Ir(ppy)₃/B3PYMPM/LiF/Al | 23.6 | 85.9 | 75.6 | - | [11] |
| Blue Fluorescent | ITO/PEDOT:PSS/Tris-PCz/ADN:DSA-Ph/TPBi/LiF/Al | 5.1 | 6.8 | 3.4 | - | [12] |
| TADF (Green) | ITO/HATCN/Tris-PCz/mCBP:4CzIPN/T2T/Bpy-TP2/LiF/Al | >20 | - | - | LT95 > 430 h @ 1000 cd/m² | [13] |
This compound in Exciplex-Forming Host Systems
| Emitter Type | Device Architecture | EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Lifetime | Reference |
| Green Exciplex | ITO/ReO₃:this compound/Tris-PCz/Tris-PCz:CN-T2T/CN-T2T/Liq/Al | 11.9 | - | - | - | [10] |
| Yellow Fluorescent (dopant) | ITO/ReO₃:this compound/Tris-PCz/Tris-PCz:CN-T2T:Rubrene/CN-T2T/Liq/Al | 6.9 | - | - | - | [10] |
| Red Fluorescent (dopant) | ITO/ReO₃:this compound/Tris-PCz/Tris-PCz:CN-T2T:DCJTB/CN-T2T/Liq/Al | 9.7 | - | - | - | [10] |
| Green Phosphorescent (dopant) | ITO/TAPC/Tris-PCz:PO-T2T:Ir(ppy)₂acac/PO-T2T/LiF/Al | 29.1 | 101.4 | 93.9 | - | [14] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often involving Suzuki or Ullmann coupling reactions to form the carbazole-carbazole linkages. A general synthetic approach is outlined below.
General Synthetic Strategy:
-
Synthesis of a 3,6-dihalocarbazole derivative: This can be achieved by the halogenation of a suitable N-phenylcarbazole precursor.
-
Synthesis of a 3-carbazolylboronic acid or ester: This intermediate is typically prepared from a 3-halocarbazole derivative.
-
Suzuki or Ullmann Coupling: The final step involves the cross-coupling of the 3,6-dihalocarbazole derivative with two equivalents of the 3-carbazolylboronic acid/ester (Suzuki) or a 3-halocarbazole in the presence of a copper catalyst (Ullmann).
Illustrative Suzuki Coupling Protocol:
-
Materials: 3,6-Dibromo-9-phenylcarbazole, 9-phenyl-9H-carbazol-3-ylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and a suitable solvent system (e.g., Toluene/Ethanol/Water).
-
Procedure:
-
To a reaction flask under an inert atmosphere (e.g., Argon), add 3,6-dibromo-9-phenylcarbazole, 2.2 equivalents of 9-phenyl-9H-carbazol-3-ylboronic acid, the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product into an organic solvent (e.g., dichloromethane (B109758) or chloroform).
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel followed by recrystallization or sublimation to obtain pure this compound.[15][16]
-
OLED Fabrication by Thermal Evaporation
A common method for fabricating multilayer OLEDs incorporating small molecules like this compound is vacuum thermal evaporation.
-
Substrate Preparation:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.
-
-
Organic and Metal Layer Deposition:
-
The substrates are loaded into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
The organic materials, including this compound for the HTL and other layers, are placed in separate crucibles made of materials like quartz or tungsten.
-
The materials are sequentially deposited onto the substrate by heating the crucibles. The deposition rate and thickness of each layer are monitored in-situ using a quartz crystal microbalance. A typical deposition rate for organic materials is 1-2 Å/s.
-
Following the deposition of all organic layers, the metal cathode (e.g., LiF/Al or Ca/Al) is deposited through a shadow mask to define the active area of the pixels.
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, it is encapsulated in a glovebox filled with an inert gas (e.g., Nitrogen or Argon).
-
A glass lid is sealed onto the substrate using a UV-curable epoxy resin. A desiccant is often included within the encapsulated space to absorb any residual moisture.
-
Device Characterization
-
Current-Voltage-Luminance (I-V-L) Characteristics: The electrical and optical performance of the fabricated OLEDs are measured using a source measure unit (SMU) and a calibrated photodiode or a spectroradiometer. The current density, luminance, and external quantum efficiency (EQE) are determined as a function of the applied voltage.
-
Electroluminescence (EL) Spectrum: The EL spectrum is measured at a constant current or voltage to determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.
-
Lifetime Measurement: The operational stability of the device is evaluated by monitoring the luminance decay over time under a constant current density. The lifetime is often reported as LT₅₀ or LT₉₅, the time it takes for the luminance to decrease to 50% or 95% of its initial value, respectively.
Signaling Pathways and Experimental Workflows
Thermally Activated Delayed Fluorescence (TADF) Mechanism
The diagram below illustrates the energy transfer process in a TADF OLED where this compound can act as a host material.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 3,3':6',3''-Ter-9H-carbazole, 9,9',9''-triphenyl- | 1141757-83-6 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. noctiluca.eu [noctiluca.eu]
- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scienceopen.com [scienceopen.com]
- 16. researchgate.net [researchgate.net]
The Core Mechanism of Tris-PCz Exciplex Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic electronics, particularly in the development of high-efficiency Organic Light-Emitting Diodes (OLEDs), the formation of exciplexes—excited-state complexes formed between an electron donor and an acceptor—represents a critical pathway to achieving superior device performance. Among the various materials utilized, 9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole, commonly known as Tris-PCz, has emerged as a cornerstone electron donor. Its electron-rich, highly conjugated tri-carbazole structure facilitates efficient hole transport and enables the formation of emissive exciplexes with a variety of electron-deficient acceptor molecules.[1][2] This guide provides a comprehensive technical overview of the formation mechanism of this compound exciplexes, with a focus on the underlying photophysics, experimental characterization, and the key parameters governing their efficiency.
This compound: A Prominent Donor Molecule
This compound's molecular architecture, featuring a triphenylamine (B166846) core with three carbazole (B46965) units, endows it with excellent hole-transporting properties.[1] Its high triplet energy (ET ≈ 2.7 eV) also makes it an effective exciton (B1674681) blocking material, preventing unwanted energy transfer and enhancing the efficiency of Thermally Activated Delayed Fluorescence (TADF) in OLEDs.[2] The electron-rich nature of this compound is fundamental to its ability to form exciplexes with suitable electron-accepting molecules.[2]
The Exciplex Formation and Emission Mechanism
The formation of a this compound exciplex is initiated by the electrical excitation of the donor (this compound) and acceptor molecules in an OLED device. The process can be broken down into the following key steps:
-
Charge Carrier Injection and Transport: Under an applied voltage, holes are injected into the highest occupied molecular orbital (HOMO) of the this compound (donor), and electrons are injected into the lowest unoccupied molecular orbital (LUMO) of the acceptor molecule. These charge carriers migrate through their respective transport layers.
-
Exciton Formation at the Donor-Acceptor Interface: At the interface between the donor and acceptor layers, or in a mixed layer, holes on the this compound and electrons on the acceptor molecule can form Coulombically bound electron-hole pairs, known as excitons.
-
Charge Transfer and Exciplex Formation: An electron from the excited this compound molecule is transferred to the LUMO of the acceptor molecule. This intermolecular charge transfer (CT) results in the formation of an exciplex, a transient excited state where the donor is positively charged and the acceptor is negatively charged. This can be represented as (this compound•+...Acceptor•-)*.
-
Radiative Decay and Light Emission: The exciplex can then relax to the ground state through the emission of a photon. The energy of this emitted light is determined by the energy difference between the HOMO of the donor (this compound) and the LUMO of the acceptor.
The Role of Thermally Activated Delayed Fluorescence (TADF)
A crucial aspect of high-efficiency exciplex-based OLEDs is the utilization of triplet excitons through TADF. Due to spin statistics, 75% of the electrically generated excitons are in the non-emissive triplet state. TADF provides a mechanism to convert these triplets into emissive singlets:
-
Intersystem Crossing (ISC): Singlet exciplexes (1CT) can undergo intersystem crossing to form triplet exciplexes (3CT).
-
Reverse Intersystem Crossing (RISC): For efficient TADF, the energy difference between the singlet and triplet charge-transfer states (ΔEST) must be very small (typically < 0.2 eV). This small energy gap allows the triplet excitons to be converted back to singlet excitons through thermal activation (reverse intersystem crossing).
-
Delayed Fluorescence: The up-converted singlet excitons then contribute to the overall light emission, resulting in a "delayed" fluorescence component and significantly increasing the internal quantum efficiency of the device.
The efficiency of RISC is often mediated by a third, local triplet state (3LE) of either the donor or the acceptor molecule, which acts as an intermediate in the transition between the 3CT and 1CT states.[3]
Key Acceptor Molecules for this compound Exciplexes
Several electron-deficient molecules have been successfully paired with this compound to form efficient exciplexes. The choice of the acceptor is critical in tuning the emission color and optimizing the device performance. Some notable examples include:
-
CN-T2T: A star-shaped 1,3,5-triazine/cyano hybrid molecule.[4][5]
-
PO-T2T: 2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine, a common electron acceptor.
-
B4PyPPM: A pyrimidine-based molecule with four pyridine (B92270) pendants, known for its excellent electron transport properties.[2][6]
Quantitative Data of this compound Based Exciplexes
The photophysical properties of this compound exciplexes are highly dependent on the chosen acceptor molecule. The following table summarizes key quantitative data for some reported this compound based exciplex systems.
| Donor | Acceptor | Photoluminescence Quantum Yield (ΦPL) | Singlet-Triplet Energy Splitting (ΔEST) | External Quantum Efficiency (EQE) of OLED | Emission Color | Reference |
| This compound | CN-T2T | 0.53 | -0.59 kcal/mol (~ -0.026 eV) | 11.9% | Green | [4][5] |
| This compound | PO-T2T | - | - | - | - | [7] |
| This compound | B4PyPPM | - | - | - | Red (with dopant) | [6] |
| TAPC | PO-T2T | - | - | 7.1% | - | [8][9] |
| EBCz-ThX | B4PyPPM | - | - | 22.46 cd/A (Current Eff.) | Blue | [10] |
Experimental Protocols
The characterization of this compound exciplex formation and properties relies on a suite of spectroscopic and device fabrication techniques.
OLED Fabrication and Characterization
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are cleaned sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Thin Film Deposition: The organic layers and metal cathode are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 10-6 Torr). A typical device structure is: ITO / Hole Injection Layer (e.g., MoO3) / this compound (Hole Transport Layer and Donor) / this compound:Acceptor (Emissive Layer) / Acceptor (Electron Transport Layer) / Electron Injection Layer (e.g., LiF) / Al (Cathode). The thickness of each layer is controlled using a quartz crystal microbalance.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a spectroradiometer. The external quantum efficiency (EQE) is calculated from the luminance, current density, and electroluminescence spectrum.
Photoluminescence Quantum Yield (PLQY) Measurement
The absolute PLQY of a thin film is measured using an integrating sphere coupled to a spectrometer.[11][12]
-
Sample Preparation: The thin film of the this compound:acceptor blend is deposited on a quartz substrate.
-
Measurement Procedure:
-
A reference measurement is taken with the empty integrating sphere to obtain the spectrum of the excitation light source (e.g., a laser or a xenon lamp with a monochromator).
-
The sample is placed inside the integrating sphere, and the spectrum is measured again. The sample is excited by the monochromatic light, and the sphere collects both the scattered excitation light and the emitted photoluminescence.
-
-
Data Analysis: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. This is determined by integrating the areas of the emission and absorption peaks in the measured spectra.[12]
Time-Resolved Photoluminescence Spectroscopy
This technique is used to measure the lifetime of the excited states and distinguish between prompt and delayed fluorescence.
-
Experimental Setup: A pulsed laser (picosecond or nanosecond) is used to excite the sample. The emitted light is collected and detected by a high-speed detector, such as a streak camera or a time-correlated single photon counting (TCSPC) system.
-
Data Analysis: The decay of the photoluminescence intensity over time is recorded. The resulting decay curve can be fitted with one or more exponential functions to determine the lifetimes of the different emissive species. The presence of a long-lived component is indicative of delayed fluorescence from TADF.
Transient Absorption Spectroscopy
This technique probes the excited-state absorption of the material and provides information about the dynamics of charge carriers and excited states.
-
Experimental Setup: A pump laser pulse excites the sample, and a delayed probe pulse measures the change in absorbance of the sample at different wavelengths. By varying the delay time between the pump and probe pulses, the evolution of the excited states can be tracked.
-
Data Analysis: The transient absorption spectra show features corresponding to ground-state bleaching, stimulated emission, and excited-state absorption. The kinetics of these features provide information on processes such as charge transfer, intersystem crossing, and exciton annihilation.
Mandatory Visualizations
Signaling Pathway of this compound Exciplex Formation and TADF
Caption: Mechanism of this compound exciplex formation and TADF.
Experimental Workflow for this compound Exciplex Characterization
Caption: Workflow for characterizing a new this compound exciplex system.
Conclusion
The formation of exciplexes with this compound as the electron donor is a powerful strategy for developing highly efficient OLEDs. The key to this success lies in the unique photophysical properties of this compound and the careful selection of an appropriate electron acceptor to achieve a small singlet-triplet energy splitting, enabling efficient harvesting of triplet excitons via Thermally Activated Delayed Fluorescence. A thorough understanding of the underlying mechanism, coupled with rigorous experimental characterization, is essential for the rational design of new materials and the continued advancement of organic electronics. This guide provides a foundational framework for researchers and professionals engaged in this exciting and rapidly evolving field.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Photoluminescence quantum yield | Hamamatsu Photonics [hamamatsu.com]
- 12. ossila.com [ossila.com]
Thermal Properties of Tris-PCz for Enhanced Device Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris-PCz (9-Phenyl-3,6-bis(9-phenyl-9H-carbazol-3-yl)-9H-carbazole) is a state-of-the-art hole transport and host material widely employed in high-performance organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). Its excellent charge transport properties and high triplet energy have positioned it as a key component in achieving high efficiency and long operational lifetimes. A critical aspect of its performance, and indeed the reliability of any organic electronic device, is its thermal stability. This technical guide provides a comprehensive overview of the thermal properties of this compound and their direct implications for device stability.
Data Presentation: Thermal Properties of this compound
The thermal stability of an organic semiconductor is paramount for ensuring the longevity and consistent performance of electronic devices. Key parameters include the glass transition temperature (Tg), at which the material transitions from a rigid glassy state to a more rubbery state, and the decomposition temperature (Td), at which the material begins to chemically break down. For this compound, a high glass transition temperature is indicative of its morphological stability at elevated operational temperatures.
| Thermal Property | This compound | CBP (comparative) | Alq3 (comparative) |
| Glass Transition Temperature (Tg) | 163 °C | 110-141 °C | ~175 °C |
| Decomposition Temperature (Td) | >270 °C (at 0.5% weight loss) | ~350-450 °C | ~400-450 °C |
| Thermal Conductivity | Data not available | ~0.1-0.3 W/(m·K) | 0.107 W/(m·K)[1] |
| Heat Capacity | Data not available | Data not available | ~1.03 J/(g·K) at room temperature[1] |
Experimental Protocols
The characterization of the thermal properties of this compound is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of this compound.
Methodology:
-
Sample Preparation: A small amount of high-purity, sublimed this compound powder (typically 5-10 mg) is placed in a ceramic (e.g., alumina) or platinum crucible.
-
Instrumentation: A thermogravimetric analyzer is used, which consists of a high-precision balance situated within a furnace.
-
Experimental Conditions:
-
Atmosphere: The analysis is conducted under an inert atmosphere, typically nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a constant heating rate, commonly 10 °C/min.
-
-
Data Acquisition: The instrument continuously records the mass of the sample as a function of temperature.
-
Analysis: The decomposition temperature (Td) is typically determined as the temperature at which a specific percentage of mass loss (e.g., 5%) is observed.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other phase transitions of this compound.
Methodology:
-
Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrumentation: A differential scanning calorimeter is used, which measures the difference in heat flow required to raise the temperature of the sample and the reference.
-
Experimental Conditions:
-
Atmosphere: The measurement is performed under an inert nitrogen atmosphere with a constant purge rate.
-
Heating and Cooling Program: The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. A typical program would be:
-
Heating from ambient temperature to a temperature above the expected Tg (e.g., 200 °C) at a rate of 10 °C/min.
-
Cooling back to ambient temperature at a rate of 10 °C/min.
-
A second heating scan at 10 °C/min, during which the Tg is measured.
-
-
-
Data Acquisition: The heat flow to the sample is recorded as a function of temperature.
-
Analysis: The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically taken as the midpoint of this transition.
Mandatory Visualization
Thermal Degradation Pathway of this compound in an OLED Device
The following diagram illustrates the logical progression from thermal stress to potential degradation mechanisms in a this compound-based organic electronic device. High temperatures, arising from Joule heating during device operation, can provide the activation energy for various degradation pathways.
Caption: Logical workflow of thermal degradation in this compound based devices.
Experimental Workflow for Thermal Analysis
This diagram outlines the typical experimental workflow for characterizing the thermal properties of this compound.
Caption: Experimental workflow for thermal analysis of this compound.
Conclusion
The superior thermal properties of this compound, characterized by a high glass transition temperature and robust thermal stability, are fundamental to its successful application in high-performance organic electronic devices. A thorough understanding of these properties, obtained through standardized experimental protocols such as TGA and DSC, is crucial for predicting and enhancing the operational lifetime and reliability of OLEDs and other organic electronic systems. The inherent thermal stability of the carbazole-based structure of this compound mitigates morphological changes and chemical degradation at typical device operating temperatures, thereby minimizing the formation of charge traps and non-radiative recombination centers that lead to device failure. Future research may focus on the development of new materials with even higher thermal stability and the detailed modeling of thermal transport within multilayer organic devices to further optimize performance and longevity.
References
An In-depth Technical Guide to the Absorption and Emission Spectra Analysis of Tris-PCz
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris-PCz, chemically known as 9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole, is a key organic material widely utilized in the field of organic electronics.[1][2] Its exceptional photophysical and charge-transporting properties make it a critical component in high-performance Organic Light-Emitting Diodes (OLEDs), particularly in devices employing Thermally Activated Delayed Fluorescence (TADF). This guide provides a comprehensive analysis of the absorption and emission spectra of this compound, details experimental protocols for their characterization, and illustrates its role within an OLED device structure.
Core Photophysical Properties of this compound
This compound is characterized by its high triplet energy and excellent hole-transporting capabilities. These properties are essential for its function as both a host material and a hole transport layer (HTL) in OLEDs, contributing to enhanced device efficiency and stability.[1][2]
Quantitative Data Summary
The photophysical properties of this compound have been reported in various studies. The following tables summarize the key quantitative data for its absorption and emission characteristics.
| Property | Value | Solvent | Reference |
| Absorption Maximum (λmax) | 305 nm | Dichloromethane (DCM) | [1][2] |
| Emission Maximum (λem) | 415 nm | Dichloromethane (DCM) | [1][2] |
| Highest Occupied Molecular Orbital (HOMO) | -5.6 eV | - | [1][2] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 eV | - | [1][2] |
| Triplet Energy (ET) | ~2.7 eV | - | [2] |
Table 1: Key Photophysical Properties of this compound.
| Property | Value | Solvent | Reference |
| Absorption Maximum (λmax) | 305 nm | Dichloromethane (DCM) | [1][2] |
| Emission Maximum (λem) | 415 nm | Dichloromethane (DCM) | [1][2] |
Table 2: Absorption and Emission Maxima of this compound in Solution.
Experimental Protocols
Accurate characterization of the absorption and emission spectra of this compound is crucial for understanding its behavior in optoelectronic devices. Below are detailed methodologies for these key experiments.
UV-Visible (UV-Vis) Absorption Spectroscopy
This protocol outlines the measurement of the absorption spectrum of this compound in both solution and thin-film states.
A. Solution-State Measurement
-
Sample Preparation:
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., Dichloromethane) with a known concentration (typically in the range of 10-5 to 10-6 M).
-
Ensure the complete dissolution of the material, using sonication if necessary.
-
Prepare a blank sample using the same solvent.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the blank solvent and record a baseline spectrum.
-
Rinse the cuvette with the this compound solution before filling it for measurement.
-
Place the cuvette with the this compound solution in the sample holder.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 250-500 nm).
-
B. Thin-Film Measurement
-
Sample Preparation:
-
Substrate Cleaning: Thoroughly clean a quartz substrate by sequential sonication in a series of solvents (e.g., deionized water, acetone, isopropanol). Dry the substrate with a stream of nitrogen gas.
-
Film Deposition:
-
Solution Processing (Spin-Coating): Dissolve this compound in a suitable solvent (e.g., toluene, chlorobenzene) to a desired concentration. Deposit the solution onto the quartz substrate and spin-coat at a specific speed and duration to achieve the desired film thickness. Anneal the film on a hotplate to remove residual solvent.
-
Vacuum Thermal Evaporation: Place the quartz substrate and a crucible containing this compound powder in a high-vacuum chamber (pressure < 10-6 Torr). Heat the crucible to sublimate the this compound, which then deposits as a thin film onto the substrate. The deposition rate and final thickness should be monitored using a quartz crystal microbalance.
-
-
-
Instrumentation and Measurement:
-
Use a UV-Vis spectrophotometer equipped with a thin-film holder.
-
Mount the this compound coated substrate in the sample beam path.
-
Use a clean, uncoated quartz substrate as a reference.
-
Record the absorption spectrum over the desired wavelength range.
-
Photoluminescence (PL) Emission Spectroscopy
This protocol describes the measurement of the emission spectrum of this compound.
A. Solution-State Measurement
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a spectroscopic grade solvent (concentration is typically lower than for absorption measurements to avoid inner filter effects).
-
The absorbance of the solution at the excitation wavelength should be kept below 0.1.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer.
-
Place the cuvette containing the this compound solution in the sample holder.
-
Set the excitation wavelength to a value where the material absorbs strongly (e.g., near its absorption maximum of 305 nm).
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 350-600 nm).
-
It is crucial to measure and correct for the solvent's Raman scattering peak.
-
B. Thin-Film Measurement
-
Sample Preparation:
-
Prepare a thin film of this compound on a quartz substrate as described in the UV-Vis thin-film protocol.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer with a front-face illumination setup for solid samples to minimize re-absorption effects.
-
Mount the thin-film sample in the holder at an angle (e.g., 45°) to the excitation beam to avoid detecting the reflected excitation light.
-
Set the excitation wavelength and record the emission spectrum as described for the solution-state measurement.
-
Visualization of this compound in an OLED Device
The functionality of this compound is best understood in the context of an OLED device structure. The following diagrams illustrate the typical architecture of an OLED incorporating this compound and the workflow of its fabrication.
Caption: OLED device architecture with this compound as the Hole Transport Layer.
Caption: General workflow for the fabrication of an OLED device using this compound.
Conclusion
This compound is a vital material in the advancement of OLED technology. Its well-defined absorption and emission characteristics, coupled with its excellent charge transport properties, make it an ideal candidate for a hole transport and exciton (B1674681) blocking layer. The experimental protocols provided in this guide offer a standardized approach for the characterization of this compound and similar organic electronic materials. The visualizations of the device structure and fabrication workflow further clarify its role and integration into functional OLEDs. Further research into the photophysical properties of this compound in a wider range of environments will continue to unlock its full potential in next-generation optoelectronic devices.
References
Methodological & Application
Application Notes and Protocols for Tris-PCz as a Hole Transport Layer in TADF OLEDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole, commonly known as Tris-PCz, is a high-performance organic semiconductor material widely utilized in the fabrication of Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs).[1][2][3] Its molecular structure, consisting of a tri-carbazole backbone, imparts excellent hole mobility and a high triplet energy, making it an exceptional candidate for the Hole Transport Layer (HTL) in OLED device architectures.[1][3] This document provides detailed application notes, experimental protocols, and performance data for the use of this compound as an HTL in TADF OLEDs.
This compound's electron-rich nature and high triplet energy (ET ≈ 2.7 eV) are critical to its function.[2] The high triplet energy allows it to act as an effective exciton (B1674681) blocking layer, preventing triplet excitons from diffusing out of the emissive layer and being lost to non-radiative decay pathways. This confinement of excitons within the emissive layer is crucial for maximizing the efficiency of the TADF mechanism.[1] Furthermore, this compound's ability to form exciplexes with electron-deficient materials is a key feature in the design of advanced TADF OLEDs.[2][4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and modeling the energy level alignment and charge transport characteristics of TADF OLEDs.
| Property | Value | Reference |
| Full Chemical Name | 9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole | [4] |
| CAS Number | 1141757-83-6 | [4] |
| Molecular Formula | C₅₄H₃₅N₃ | [4] |
| Molecular Weight | 725.28 g/mol | [4] |
| HOMO Level | -5.6 eV | [4] |
| LUMO Level | -2.1 eV | [4] |
| Triplet Energy (ET) | 2.7 eV | [2] |
| Appearance | White powder/crystals | [4] |
| Purity | >99.0% (Sublimed, HPLC) | [4] |
Application in TADF OLEDs: Performance Data
This compound is a versatile material that can be incorporated into various TADF OLED device architectures to achieve high performance. The following table summarizes the performance of representative TADF OLEDs utilizing this compound as the hole transport layer. The data highlights the impact of different emissive layer compositions on key device metrics.
| Emitter (Dopant:Host) | EQEmax (%) | Current Efficiencymax (cd/A) | Power Efficiencymax (lm/W) | Device Architecture (Simplified) | Reference |
| 4CzIPN:mCBP | 19.3 | 61.5 | 55.9 | ITO/HATCN/Tris-PCz/EML/BPyTP2/LiF/Al | [2] |
| PXZ-TRZ:mCBP | 22.5 | 76.4 | 72.8 | ITO/HATCN/Tris-PCz/EML/TPBi/LiF/Al | [2] |
| ACRFLCN:PPCzTrz | 28.2 | - | - | ITO/HATCN/Tris-PCz/EML/DPEPO/LiF/Al | [5] |
Note: Device performance is highly dependent on the complete device stack, including the choice of emitter, host, electron transport layer, and electrode materials. The data presented here are for illustrative purposes.
Experimental Protocols
Substrate Preparation
A rigorous substrate cleaning procedure is paramount for the fabrication of high-performance OLEDs. The following protocol is recommended for indium tin oxide (ITO)-coated glass substrates:
-
Sequentially sonicate the ITO substrates in a series of cleaning solutions:
-
Deionized water with detergent (15 minutes)
-
Deionized water (15 minutes)
-
Acetone (15 minutes)
-
Isopropyl alcohol (15 minutes)
-
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Immediately transfer the cleaned substrates to a UV-Ozone cleaner and treat for 15-20 minutes to remove any remaining organic residues and to improve the work function of the ITO.
Fabrication of TADF OLEDs by Thermal Evaporation
The following is a generalized protocol for the fabrication of a multi-layer TADF OLED using this compound as the HTL via vacuum thermal evaporation. All deposition steps should be carried out in a high-vacuum chamber (base pressure < 10⁻⁶ Torr).
Device Structure: ITO / Hole Injection Layer (HIL) / This compound (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
-
Hole Injection Layer (HIL) Deposition:
-
Load dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HATCN) into a thermal evaporation source.
-
Deposit a 10 nm thick layer of HATCN onto the pre-cleaned ITO substrate at a deposition rate of 0.1-0.2 Å/s.
-
-
Hole Transport Layer (HTL) Deposition:
-
Load this compound into a separate thermal evaporation source.
-
Deposit a 30-50 nm thick layer of this compound at a deposition rate of 1-2 Å/s. The optimal thickness will depend on the specific device architecture and desired charge balance.
-
-
Emissive Layer (EML) Deposition:
-
Co-evaporate the TADF emitter (dopant) and the host material from separate sources.
-
The doping concentration of the emitter is typically in the range of 5-20 wt%.
-
Deposit a 20-30 nm thick emissive layer. The deposition rates of the host and dopant should be carefully controlled to achieve the desired doping concentration. For example, for a 10 wt% doping concentration, the rate of the host could be 1.8 Å/s and the dopant 0.2 Å/s.
-
-
Electron Transport Layer (ETL) Deposition:
-
Load a suitable electron transporting material, such as 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) or diphenylphosphine (B32561) oxide-4-(triphenylsilyl)phenyl (TSPO1), into a thermal evaporation source.
-
Deposit a 30-40 nm thick layer of the ETL at a deposition rate of 1-2 Å/s.
-
-
Electron Injection Layer (EIL) and Cathode Deposition:
-
Deposit a thin layer (1-2 nm) of an electron injection material, such as lithium fluoride (B91410) (LiF), at a low deposition rate (e.g., 0.1 Å/s).
-
Without breaking the vacuum, deposit a 100 nm thick layer of aluminum (Al) as the cathode at a deposition rate of 3-5 Å/s.
-
-
Encapsulation:
-
After fabrication, the devices should be encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from atmospheric moisture and oxygen.
-
Visualizations
TADF OLED Fabrication Workflow
Caption: Workflow for fabricating a TADF OLED with a this compound HTL.
Energy Level Diagram of a TADF OLED
Caption: Energy level diagram of a typical TADF OLED with this compound.
Conclusion
This compound is a highly effective and versatile hole transport material for state-of-the-art TADF OLEDs. Its excellent hole mobility, high triplet energy, and ability to form exciplexes contribute to devices with high efficiency and operational stability. The provided protocols and data serve as a valuable resource for researchers and scientists working on the development of next-generation OLED technologies. Careful optimization of the device architecture and fabrication parameters is crucial for realizing the full potential of this compound in TADF OLEDs.
References
Application Notes and Protocols for Fabricating OLEDs with a Tris-PCz Host Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fabrication of Organic Light-Emitting Diodes (OLEDs) utilizing 4,4',4''-Tris(N-carbazolyl)triphenylamine (Tris-PCz) as a host material in the emissive layer. This compound is a versatile organic semiconductor widely employed in high-efficiency OLEDs, particularly those based on Thermally Activated Delayed Fluorescence (TADF), due to its excellent hole-transporting properties and high triplet energy.[1][2] This document outlines detailed experimental protocols, presents key performance data, and visualizes the fabrication workflow.
Introduction to this compound in OLEDs
This compound, with the full chemical name 9-Phenyl-3,6-bis(9-phenyl-9H-carbazol-3-yl)-9H-carbazole, is a carbazole (B46965) derivative known for its electron-rich nature stemming from its extensive conjugated system.[1] This molecular structure imparts several desirable properties for OLED applications:
-
Hole Transport Layer (HTL) Material : this compound is an effective hole transport material, facilitating the efficient injection and movement of positive charge carriers (holes) towards the emissive layer.[1]
-
Host Material : In the emissive layer, this compound can serve as a host for various guest emitter molecules, including fluorescent, phosphorescent, and TADF emitters.[3] Its primary role as a host is to facilitate efficient energy transfer to the emitter.
-
Exciton (B1674681) Blocking Layer (EBL) Material : Due to its high triplet energy (T1), this compound can act as an exciton blocking layer, preventing excitons from diffusing out of the emissive layer and quenching non-radiatively, thereby enhancing device efficiency.[1]
-
Exciplex Formation : this compound can form exciplexes with suitable acceptor materials, a property that is particularly valuable in the design of highly efficient TADF-OLEDs.
Data Presentation: Performance of OLEDs with this compound Host
The performance of OLEDs incorporating this compound as a host material is highly dependent on the choice of the guest emitter and the overall device architecture. The following tables summarize representative performance data from published research, showcasing the versatility of this compound as a host material.
Table 1: Performance of Green TADF-OLEDs with this compound as a Host or Hole Transport Layer
| Emitter | Device Architecture | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) |
| 4CzIPN | ITO/HAT-CN (10 nm)/α-NPD (30 nm)/Tris-PCz (20 nm)/mCBP (10 nm)/EML (30 nm)/Host (10 nm)/Bebq2 (35 nm)/LiF (0.8 nm)/Al (120 nm) | 20.6 | 68.3 | 61.3 |
Note: In this architecture, this compound is used as a hole transport layer, and the host in the EML is an n-type material. This highlights the importance of this compound in the overall device stack for achieving high performance.
Table 2: Material Properties of this compound
| Property | Value |
| Full Name | 9-Phenyl-3,6-bis(9-phenyl-9H-carbazol-3-yl)-9H-carbazole |
| CAS Number | 1141757-83-6 |
| Molecular Formula | C₅₄H₃₅N₃ |
| Molecular Weight | 725.28 g/mol |
| HOMO Level | 5.6 eV |
| LUMO Level | 2.1 eV |
| Triplet Energy (T₁) | 2.7 eV |
| Appearance | White powder/crystals |
Experimental Protocols
The following protocols provide a step-by-step guide for the fabrication of a multilayer OLED using this compound as a host material via vacuum thermal evaporation. This is a common method for producing high-performance small-molecule OLEDs.
Substrate Cleaning
Proper cleaning of the Indium Tin Oxide (ITO) coated glass substrates is a critical first step to ensure good film adhesion and device performance.
-
Initial Cleaning : Gently rub the ITO surface with a small amount of Hellmanex™ III detergent and rinse with generous amounts of deionized (DI) water.
-
Sonication in Detergent : Place the substrates in a substrate holder and immerse them in a beaker containing a 1% (by volume) solution of Hellmanex™ III in hot DI water. Sonicate for 5 minutes in an ultrasonic bath filled with hot water.
-
Rinsing : After sonication, carefully remove the beaker and thoroughly rinse the substrates twice with hot DI water.
-
Sonication in Solvent : Immerse the substrates in isopropyl alcohol (IPA) and sonicate for 5 minutes.
-
Final Rinsing and Drying : Rinse the substrates thoroughly twice with hot DI water. Finally, dry the substrates using a nitrogen (N₂) gun.
-
UV-Ozone Treatment (Optional but Recommended) : Expose the cleaned and dried substrates to UV-ozone treatment for approximately 10-15 minutes to remove any remaining organic residues and improve the work function of the ITO.
Deposition of the Hole Transport Layer (HTL)
A common and effective HTL for solution processing prior to vacuum deposition is PEDOT:PSS.
-
Filtration : Filter the PEDOT:PSS solution through a 0.45 µm PES filter.
-
Spin Coating :
-
Place the cleaned ITO substrate on a spin coater.
-
Dispense approximately 100 µL of the filtered PEDOT:PSS solution onto the center of the substrate.
-
Spin the substrate at a speed of 4000-5000 rpm for 30-60 seconds to achieve a uniform film.
-
-
Annealing : Transfer the substrate to a hotplate and anneal at 120-150°C for 15 minutes in a nitrogen-filled glovebox to remove residual water.
Vacuum Thermal Evaporation of Organic Layers and Cathode
This process should be carried out in a high-vacuum thermal evaporation system (typically at a base pressure of 10⁻⁶ to 10⁻⁷ Torr).
-
Loading : Mount the substrate with the PEDOT:PSS layer into the substrate holder in the evaporation chamber. Load the organic materials (including this compound and the desired emitter) and the cathode material (e.g., LiF and Al) into their respective evaporation sources (crucibles or boats).
-
Pump Down : Evacuate the chamber to the desired base pressure.
-
Layer Deposition : Sequentially evaporate the organic layers and the cathode. The deposition rate and thickness should be monitored in real-time using a quartz crystal microbalance. A typical device architecture could be:
-
Hole Injection Layer (HIL) (Optional, depending on device design): e.g., HAT-CN (10 nm) at a deposition rate of 0.1-0.2 Å/s.
-
Hole Transport Layer (HTL) : e.g., α-NPD (30 nm) or this compound itself (20-40 nm) at a deposition rate of 1-2 Å/s.
-
Emissive Layer (EML) : Co-evaporate this compound as the host and the TADF emitter as the guest. The doping concentration of the emitter is a critical parameter and typically ranges from 5% to 20% by weight. The total thickness of the EML is usually 20-40 nm, with a co-deposition rate of around 1-2 Å/s.
-
Electron Transport Layer (ETL) : e.g., TPBi (30-50 nm) at a deposition rate of 1-2 Å/s.
-
Electron Injection Layer (EIL) : e.g., Lithium Fluoride (LiF) (0.8-1 nm) at a deposition rate of 0.1-0.2 Å/s.
-
Cathode : e.g., Aluminum (Al) (100-120 nm) at a deposition rate of 2-5 Å/s.
-
-
Venting and Encapsulation : After the deposition is complete, vent the chamber with an inert gas (e.g., nitrogen). The devices should be encapsulated immediately using a UV-curable epoxy and a glass coverslip inside a glovebox to prevent degradation from moisture and oxygen.
Device Characterization
Once fabricated, the OLEDs should be characterized to evaluate their performance.
-
Current-Voltage-Luminance (IVL) Characteristics : The current density, voltage, and luminance of the device are measured using a source measure unit and a photodetector. This data is used to determine the turn-on voltage, current efficiency, and power efficiency.
-
Electroluminescence (EL) Spectrum : The emission spectrum of the OLED is measured using a spectrometer to determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) coordinates.
-
External Quantum Efficiency (EQE) : The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected. It is a key metric for device efficiency and is typically measured using an integrating sphere.
-
Device Lifetime : The operational stability of the OLED is assessed by monitoring the decrease in luminance over time at a constant current density. The lifetime is often reported as LT₅₀ (the time for the luminance to decay to 50% of its initial value) or LT₉₅ (the time to decay to 95%).
Visualizations
The following diagrams illustrate the typical structure of an OLED incorporating this compound and the general workflow for its fabrication.
Caption: A typical multilayer OLED device structure incorporating this compound in the emissive layer.
Caption: General workflow for the fabrication of OLEDs using a this compound host material.
References
Application Notes and Protocols: Tris-PCz as an Exciton Blocking Layer in Phosphorescent OLEDs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 9,9',9''-triphenyl-9H,9'H,9''H-carbazole (Tris-PCz) as an exciton (B1674681) blocking layer (EBL) in phosphorescent organic light-emitting diodes (PhOLEDs). Detailed experimental protocols, quantitative performance data, and a mechanistic explanation of its function are presented to facilitate the design and fabrication of high-efficiency PhOLEDs.
Introduction to this compound in PhOLEDs
This compound is a carbazole-based organic semiconductor that has garnered significant attention in the field of organic electronics.[1] Its wide energy gap, high triplet energy, and excellent hole-transporting properties make it a versatile material in OLEDs.[2] While it is often used as a hole transport layer (HTL) or a host material for emissive layers, its high triplet energy (approximately 2.7 eV) makes it particularly effective as an exciton blocking layer.[3] In PhOLEDs, an EBL is crucial for confining the triplet excitons, which are responsible for light emission, within the emissive layer (EML), thereby preventing energy loss and enhancing device efficiency and stability.[2][4]
Mechanism of Exciton Blocking with this compound
The primary function of an EBL in a PhOLED is to prevent excitons from diffusing out of the EML and reaching the charge transport layers, where they would likely undergo non-radiative decay. This compound achieves this through its high triplet energy level, which creates an energetic barrier for the triplet excitons in the EML.
For efficient phosphorescence, the triplet energy of the host material in the EML must be higher than that of the phosphorescent dopant to facilitate energy transfer.[4] Subsequently, the triplet energy of the EBL must be higher than that of the host material to effectively confine the excitons within the EML. The large triplet energy of this compound makes it an excellent candidate for this purpose, especially for green and red PhOLEDs where the triplet energies of the emitters are lower.
Below is a diagram illustrating the energy levels in a typical PhOLED stack and the role of this compound as an EBL.
Figure 1: Energy level diagram of a PhOLED with this compound as an EBL.
Experimental Protocols
This section provides a generalized protocol for the fabrication and characterization of a PhOLED device incorporating a this compound EBL. Specific parameters such as layer thickness and deposition rates may require optimization for different device architectures and materials.
Substrate Preparation
-
Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
Drying: The substrates are then dried in a high-purity nitrogen stream.
-
UV-Ozone Treatment: Immediately before loading into the deposition chamber, the substrates are treated with UV-ozone for 10-15 minutes to remove organic residues and improve the work function of the ITO.
Device Fabrication by Thermal Evaporation
The organic layers and the cathode are deposited in a high-vacuum thermal evaporation system with a base pressure of < 10-6 Torr.
-
Hole Injection Layer (HIL): Deposit a layer of a suitable HIL material, such as dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN), with a typical thickness of 1-10 nm. The deposition rate should be around 0.1 Å/s.
-
Hole Transport Layer (HTL): Deposit a layer of an appropriate HTL material, for instance, 4,4',4''-tris(N-carbazolyl)triphenylamine (TCTA), with a thickness of 20-60 nm. A deposition rate of 1-2 Å/s is recommended.
-
Exciton Blocking Layer (EBL): Deposit a layer of this compound with a thickness typically ranging from 5 to 15 nm. The deposition rate should be maintained at 1-2 Å/s. The optimal thickness of the this compound layer is critical for device performance and needs to be carefully tuned.
-
Emissive Layer (EML): Co-deposit the host material and the phosphorescent dopant. For example, a host like TCTA can be co-deposited with a green phosphorescent emitter such as Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3) at a specific doping concentration (e.g., 6-10 wt%). The typical EML thickness is 20-30 nm, with a total deposition rate of around 2 Å/s.
-
Electron Transport Layer (ETL): Deposit a layer of an electron-transporting material, such as 1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB), with a thickness of 30-60 nm. A deposition rate of 1-2 Å/s is suitable.
-
Electron Injection Layer (EIL): Deposit a thin layer of an EIL material, such as lithium fluoride (B91410) (LiF), with a thickness of 0.5-1 nm at a rate of 0.1 Å/s.
-
Cathode: Deposit a layer of aluminum (Al) with a thickness of 100-150 nm at a rate of 5-10 Å/s to serve as the cathode.
Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a source meter and a calibrated photodiode or a spectroradiometer. This provides information on the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE).
-
Electroluminescence (EL) Spectra: The EL spectra are recorded at different driving voltages to determine the emission color and color stability of the device.
-
Transient Electroluminescence: This technique can be used to study the exciton dynamics within the device, providing insights into processes like exciton quenching and the effectiveness of the EBL.[3]
Quantitative Data Presentation
The performance of PhOLEDs is highly dependent on the device architecture and the materials used. The following tables summarize typical performance data for green and red PhOLEDs with and without a this compound EBL, compiled from various literature sources.
Table 1: Performance of Green PhOLEDs
| Device Structure | EBL Material | Max. EQE (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Reference |
| ITO/TCTA/CBP:Ir(ppy)3/BCP/Alq3/LiF/Al | BCP | ~19 | ~30 | ~60 | Generic Data |
| ITO/TCTA/Tris-PCz/CBP:Ir(ppy)3/TPBi/LiF/Al | This compound | >20 | >40 | >70 | [5] |
Table 2: Performance of Red PhOLEDs
| Device Structure | EBL Material | Max. EQE (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Reference |
| ITO/NPB/mCP:Ir(piq)3/TPBi/LiF/Al | None | ~15 | ~15 | ~20 | Generic Data |
| ITO/TCTA/Tris-PCz/mCP:Ir(piq)3/TPBi/LiF/Al | This compound | >18 | >20 | >25 | [4] |
Note: The values presented are representative and can vary based on the specific materials, layer thicknesses, and fabrication conditions.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for PhOLED fabrication and characterization, and the logical relationship of how this compound functions as an EBL.
Figure 2: Experimental workflow for PhOLED fabrication and characterization.
Figure 3: Logical relationship of this compound as an exciton blocking layer.
Conclusion
This compound is a highly effective exciton blocking material for enhancing the performance of phosphorescent OLEDs. Its high triplet energy serves to confine excitons within the emissive layer, leading to significant improvements in efficiency and stability. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this compound into their PhOLED designs and further advance the field of organic electronics. Careful optimization of the device architecture, particularly the thickness of the this compound layer, is crucial for achieving optimal device performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transient electroluminescence dynamics in small molecular organic light-emitting diodes [ouci.dntb.gov.ua]
- 4. Highly Efficient Ultra-Thin EML Blue PHOLEDs with an External Light-Extraction Diffuser [mdpi.com]
- 5. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solution-Processing of Tris-PCz Thin Films
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solution-processing of 9,9'-diphenyl-6-(9-phenyl-9H-carbazol-3-yl)-9H,9'H-3,3'-bicarbazole (Tris-PCz) thin films. This compound is a high-performance organic semiconductor material widely utilized as a hole-transport layer (HTL) and exciton-blocking layer (EBL) in organic light-emitting diodes (OLEDs), particularly those based on thermally activated delayed fluorescence (TADF).[1][2] Its high triplet energy and excellent hole-transporting capabilities make it a crucial component for achieving high-efficiency and stable devices.[1][2]
While vacuum thermal evaporation is a common deposition method for this compound, solution-based techniques offer significant advantages in terms of low-cost, large-area fabrication, and compatibility with flexible substrates.[3][4] This document outlines protocols for three common solution-processing techniques: spin coating, doctor blading, and inkjet printing.
Solution Preparation
A critical first step for any solution-processing technique is the preparation of a stable and well-dissolved precursor solution. The choice of solvent and concentration is paramount for achieving uniform and high-quality thin films.
Key Considerations:
-
Solubility: this compound is a small molecule that requires appropriate organic solvents for dissolution. While specific solubility data for this compound is not extensively reported, common solvents used for similar organic semiconductors include chlorobenzene, chloroform, toluene, and xylene.[5][6][7]
-
Solution Purity: To avoid defects in the final film, it is essential to use high-purity solvents and to filter the solution before use. A 0.2 µm or 0.45 µm polytetrafluoroethylene (PTFE) syringe filter is recommended.
-
Concentration: The concentration of the this compound solution will directly influence the thickness of the resulting film. Higher concentrations generally lead to thicker films.[8] The optimal concentration will depend on the chosen deposition technique and the desired film thickness.
Protocol for this compound Solution Preparation:
-
Weigh the desired amount of this compound powder and place it in a clean glass vial.
-
Add the appropriate volume of the chosen solvent (e.g., chlorobenzene) to the vial to achieve the target concentration (e.g., 5-20 mg/mL).
-
Stir the mixture on a hot plate at a slightly elevated temperature (e.g., 40-60 °C) until the this compound is fully dissolved. A magnetic stirrer is recommended for uniform mixing.
-
Allow the solution to cool to room temperature.
-
Before use, filter the solution through a 0.2 µm or 0.45 µm PTFE syringe filter to remove any particulate impurities.
Workflow for Solution Preparation
Caption: Workflow for preparing a this compound solution.
Spin Coating
Spin coating is a widely used laboratory technique for depositing uniform thin films on flat substrates.[8] It involves dispensing a small amount of the solution onto the center of a substrate and then spinning the substrate at high speed.
Experimental Protocol for Spin Coating this compound:
-
Substrate Preparation:
-
Clean the substrate (e.g., ITO-coated glass) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with UV-ozone or oxygen plasma for 5-10 minutes to improve surface wettability.
-
-
Deposition:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a sufficient amount of the filtered this compound solution onto the center of the substrate (e.g., 20-100 µL for a 20x15 mm substrate).[8]
-
Start the spin coater. A two-step process is often beneficial:
-
Step 1 (Spread): Spin at a low speed (e.g., 500-1000 rpm) for 5-10 seconds to allow the solution to spread across the substrate.
-
Step 2 (Thinning): Ramp up to a higher speed (e.g., 2000-6000 rpm) for 30-60 seconds to achieve the desired film thickness.[8]
-
-
-
Annealing:
-
Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.
-
Anneal the film at a temperature between 80 °C and 120 °C for 10-30 minutes to remove residual solvent and improve film morphology. The optimal annealing temperature can influence the crystallinity and surface roughness of the film.[9][10]
-
Workflow for Spin Coating
Caption: Experimental workflow for spin coating this compound.
Quantitative Data for Spin Coating (Illustrative)
| Parameter | Typical Range | Effect on Film Properties |
| Solution Concentration (mg/mL) | 5 - 20 | Higher concentration generally leads to thicker films.[8] |
| Spin Speed (rpm) | 1000 - 6000 | Higher spin speed results in thinner films.[8][11] |
| Spin Time (s) | 30 - 60 | Longer times can lead to thinner films, but the effect diminishes after a certain point. |
| Annealing Temperature (°C) | 80 - 120 | Affects solvent removal, film morphology, and crystallinity.[9][10] |
| Resulting Film Thickness (nm) | 10 - 100 | Dependent on concentration and spin speed.[8] |
| Surface Roughness (RMS, nm) | < 5 | Influenced by solvent choice, spin parameters, and annealing.[12][13] |
Doctor Blading
Doctor blading is a scalable deposition technique that is compatible with roll-to-roll processing, making it suitable for large-area device fabrication.[3][14] A blade is moved at a constant speed and height over a substrate, spreading the solution to form a wet film that then dries.
Experimental Protocol for Doctor Blading this compound:
-
Substrate Preparation:
-
Clean and prepare the substrate as described in the spin coating protocol.
-
Securely fix the substrate to the heated stage of the doctor blading apparatus.
-
-
Deposition:
-
Preheat the substrate to a specific temperature (e.g., 40-80 °C) to control solvent evaporation.[14]
-
Set the blade height (gap between the blade and the substrate) to the desired value (e.g., 50-200 µm). The final dry film thickness will be a fraction of this gap.
-
Dispense a line of the this compound solution in front of the blade.
-
Move the blade across the substrate at a constant, controlled speed (e.g., 5-50 mm/s).[14]
-
-
Drying/Annealing:
-
The film can be dried on the heated substrate.
-
A subsequent annealing step in a nitrogen atmosphere (e.g., 80-120 °C for 10-30 minutes) can be performed to further improve film quality.
-
Workflow for Doctor Blading
Caption: Experimental workflow for doctor blading this compound.
Quantitative Data for Doctor Blading (Illustrative)
| Parameter | Typical Range | Effect on Film Properties |
| Solution Concentration (mg/mL) | 10 - 50 | Higher concentration generally results in thicker films. |
| Blade Speed (mm/s) | 5 - 50 | Slower speeds can lead to thicker films.[14] |
| Blade Height (µm) | 50 - 200 | Directly influences the wet film thickness. |
| Substrate Temperature (°C) | 40 - 80 | Affects solvent evaporation rate and film morphology.[14] |
| Resulting Film Thickness (nm) | 20 - 200 | Dependent on solution properties, blade speed, and height. |
| Surface Roughness (RMS, nm) | < 10 | Influenced by drying conditions and solution viscosity. |
Inkjet Printing
Inkjet printing is a non-contact, direct-writing technique that allows for the precise deposition of materials in predefined patterns, minimizing material waste.[15][16] This method is highly attractive for the fabrication of patterned devices like OLED displays.[17]
Experimental Protocol for Inkjet Printing this compound:
-
Ink Formulation:
-
The formulation of a stable ink is crucial for successful inkjet printing. This involves selecting a suitable solvent system and optimizing the solution's viscosity and surface tension.
-
A mixture of solvents is often used to control the drying process and prevent nozzle clogging. For example, a high-boiling point solvent can be mixed with a lower-boiling point solvent.
-
The concentration of this compound in the ink is typically lower than for spin coating or doctor blading (e.g., 1-10 mg/mL).[15]
-
-
Substrate Preparation:
-
Clean and prepare the substrate as previously described. The surface energy of the substrate may need to be modified to ensure proper droplet wetting and spreading.
-
-
Printing:
-
Load the formulated this compound ink into the inkjet printer cartridge.
-
Optimize the printing parameters, including the drive voltage, frequency, and droplet spacing, to achieve uniform film formation.
-
The substrate is often heated during printing (e.g., 40-60 °C) to facilitate solvent evaporation and control film morphology.[15]
-
-
Annealing:
-
After printing, anneal the substrate at a moderate temperature (e.g., 80-120 °C) in a nitrogen atmosphere to remove any remaining solvent and improve the film's structural order.
-
Workflow for Inkjet Printing
Caption: Experimental workflow for inkjet printing this compound.
Quantitative Data for Inkjet Printing (Illustrative)
| Parameter | Typical Range | Effect on Film Properties |
| Ink Concentration (mg/mL) | 1 - 10 | Affects droplet formation and final film thickness.[15] |
| Viscosity (mPa·s) | 5 - 20 | Crucial for stable droplet ejection. |
| Surface Tension (mN/m) | 25 - 40 | Influences droplet spreading on the substrate. |
| Substrate Temperature (°C) | 40 - 60 | Controls solvent evaporation and film morphology.[15] |
| Droplet Spacing (µm) | 20 - 100 | Determines the uniformity and continuity of the printed film. |
| Resulting Film Thickness (nm) | 10 - 100 | Dependent on ink concentration and droplet density. |
Device Performance
The quality of the solution-processed this compound thin film directly impacts the performance of the final optoelectronic device. For OLEDs, key performance metrics include the external quantum efficiency (EQE), current efficiency, and operational lifetime. While comprehensive data for solution-processed this compound is limited, the following table provides an illustrative overview based on high-performance solution-processed OLEDs.
Illustrative Performance of OLEDs with Solution-Processed Hole-Transport Layers
| Device Metric | Representative Values | Notes |
| Maximum EQE (%) | 15 - 25% | Highly dependent on the emissive layer and overall device architecture.[18] |
| Current Efficiency (cd/A) | 30 - 60 | Varies with the emission color and device structure.[19] |
| Turn-on Voltage (V) | 2.5 - 4.0 | Lower values are desirable for higher power efficiency.[19] |
| Operational Lifetime (LT50 @ 1000 cd/m²) (h) | > 100 | A critical parameter for commercial applications; highly sensitive to film quality and encapsulation.[18] |
References
- 1. ossila.com [ossila.com]
- 2. noctiluca.eu [noctiluca.eu]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Inorganic and Organic Solution-Processed Thin Film Devices | Nano-Micro Letters [nmlett.org]
- 5. Solubility Based Identification of Green Solvents for Small Molecule Organic Solar Cells | Semantic Scholar [semanticscholar.org]
- 6. Green solvents for organic thin-film transistor processing - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. ossila.com [ossila.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Influence of Spin Coating Parameters on Gas Transport Properties of Thin-Film Composite Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evolution of Surface Morphology of Spin-Coated Poly(Methyl Methacrylate) Thin Films | MDPI [mdpi.com]
- 14. arias.studentorg.berkeley.edu [arias.studentorg.berkeley.edu]
- 15. mdpi.com [mdpi.com]
- 16. displaydaily.com [displaydaily.com]
- 17. Inkjet printing in display applications — IMI Europe - high quality inkjet conferences and courses [imieurope.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Vacuum Thermal Evaporation of Tris-PCz
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the vacuum thermal evaporation parameters for the organic semiconductor material 9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole, commonly known as Tris-PCz. This material is widely utilized as a hole transport layer (HTL) and an exciton (B1674681) blocking layer (EBL) in organic light-emitting diodes (OLEDs), particularly in thermally activated delayed fluorescence (TADF) devices. The following protocols and data are intended to serve as a guide for the fabrication of high-performance organic electronic devices.
Material Overview: this compound
This compound is a carbazole-based organic molecule with a high triplet energy and good hole mobility. Its chemical and physical properties make it an excellent candidate for use in multilayer OLED stacks, contributing to improved device efficiency and longevity.
Key Properties of this compound:
| Property | Value | Reference |
| Chemical Name | 9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole | |
| Molecular Formula | C₅₄H₃₅N₃ | |
| Molecular Weight | 725.88 g/mol | |
| Highest Occupied Molecular Orbital (HOMO) | ~5.7 eV | |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~2.4 eV | |
| Triplet Energy (T₁) | ~2.87 eV | |
| Glass Transition Temperature (Tg) | ~175 °C | |
| Decomposition Temperature (Td) | > 400 °C | |
| Appearance | White to off-white powder |
Vacuum Thermal Evaporation Parameters
The successful deposition of high-quality this compound thin films is crucial for optimal device performance. The following table summarizes the key parameters for the vacuum thermal evaporation of this compound, compiled from various experimental reports. It is important to note that the optimal parameters can vary depending on the specific vacuum deposition system, device architecture, and desired film characteristics.
| Parameter | Recommended Range | Typical Value | Notes |
| Base Pressure | 10⁻⁷ to 10⁻⁶ Torr | 5 x 10⁻⁷ Torr | A high vacuum is essential to minimize contamination from residual gases, ensuring a clean interface and film. |
| Deposition Rate | 0.5 - 2.0 Å/s | 1.0 Å/s | A controlled and stable deposition rate is critical for achieving uniform film thickness and morphology. |
| Source Temperature | 280 - 350 °C | 320 °C | The source temperature should be carefully controlled to achieve the desired deposition rate without causing thermal decomposition of the material. |
| Substrate Temperature | Room Temperature (20-25 °C) | Room Temperature | This compound is typically deposited onto substrates held at room temperature. Heating the substrate is generally not required and may affect the morphology of the underlying layers. |
| Source-to-Substrate Distance | 20 - 40 cm | 30 cm | This distance influences the uniformity of the deposited film. A larger distance generally improves uniformity but may require a higher source temperature or lead to lower deposition rates. |
Experimental Protocol: Vacuum Thermal Evaporation of a this compound Hole Transport Layer
This protocol outlines the steps for depositing a this compound thin film as a hole transport layer in an OLED device using a standard thermal evaporation system.
Materials and Equipment:
-
High-purity this compound powder (>99.5%)
-
Substrates (e.g., ITO-coated glass), pre-cleaned
-
High-vacuum thermal evaporation system equipped with:
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Tungsten or tantalum evaporation boat
-
Substrate holder with rotation capabilities
-
Shutter
-
Procedure:
-
Substrate Preparation: Thoroughly clean the substrates using a standard procedure (e.g., sequential sonication in deionized water, acetone, and isopropanol) and dry them with a stream of nitrogen gas. Immediately transfer the substrates to the vacuum chamber to minimize exposure to ambient conditions.
-
Source Preparation: Fill a clean evaporation boat with a sufficient amount of this compound powder. Ensure the boat is securely mounted in the evaporation source holder.
-
System Pump-Down: Load the substrates into the substrate holder and pump down the vacuum chamber to a base pressure of at least 5 x 10⁻⁷ Torr.
-
Deposition Process: a. Once the desired base pressure is reached, begin to heat the evaporation source slowly to outgas the this compound material. b. Increase the source temperature until the QCM indicates the desired deposition rate (typically 1.0 Å/s). c. Once the deposition rate is stable, open the shutter to begin depositing the this compound film onto the substrates. d. Rotate the substrate holder during deposition to ensure film uniformity. e. Monitor the film thickness using the QCM. Close the shutter when the desired thickness is achieved (e.g., 30-50 nm for a typical HTL).
-
Cool-Down and Venting: a. Turn off the power to the evaporation source and allow the system to cool down. b. Once the source has cooled sufficiently, vent the chamber with an inert gas (e.g., nitrogen) to bring it back to atmospheric pressure.
-
Sample Removal: Carefully remove the substrates with the deposited this compound film for subsequent layer deposition or device characterization.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the vacuum thermal evaporation process for depositing a this compound layer.
Caption: Logical workflow for this compound deposition.
This diagram outlines the three main stages of the process: Preparation, Vacuum Process, and Post-Deposition, highlighting the key steps within each stage.
Conclusion
The parameters and protocols provided in these application notes serve as a starting point for the successful vacuum thermal evaporation of this compound thin films. For optimal device performance, it is recommended that researchers and engineers further refine these parameters based on their specific equipment and device requirements. Careful control of the deposition process is paramount to achieving high-quality, uniform films, which are essential for the fabrication of efficient and stable organic electronic devices.
Application Notes and Protocols for Tris-PCz Based Blue OLEDs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 9,9',9''-triphenyl-9H,9'H,9''H-carbazole (Tris-PCz) in the architecture of blue Organic Light-Emitting Diodes (OLEDs). This document details the material's properties, device architecture, experimental protocols for fabrication and characterization, and performance data of this compound-based blue OLEDs.
Introduction to this compound in Blue OLEDs
This compound is a carbazole-based organic material widely utilized in OLEDs due to its excellent hole-transporting properties and high triplet energy.[1][2] Its molecular structure, consisting of three carbazole (B46965) units attached to a central nitrogen atom, provides good thermal and morphological stability.[3] These characteristics make this compound a versatile material in blue OLEDs, where it can function as a hole transport layer (HTL), an exciton (B1674681) blocking layer (EBL), or as a host material in the emissive layer (EML) for thermally activated delayed fluorescence (TADF) emitters.[1][2] The high triplet energy of this compound is particularly crucial for blue TADF OLEDs, as it helps to confine triplet excitons within the emissive layer, thereby enhancing the device efficiency.[1][2]
Device Architecture and Performance
The following tables summarize the device architectures and performance metrics of various blue OLEDs incorporating this compound.
Table 1: Device Architecture of this compound Based Blue OLEDs
| Device ID | Anode | Hole Injection Layer (HIL) | Hole Transport Layer (HTL) | Emissive Layer (EML) | Electron Transport Layer (ETL) | Cathode | Reference |
| Device A | ITO | HATCN (10 nm) | NPD (40 nm) / this compound (10 nm) | 6% PtNON:mCBP (25 nm) | mCBT (8 nm) / BPyTP (40 nm) | LiF (1 nm) / Al (100 nm) | [4] |
| Device B | ITO | 4% ReO3:this compound (60 nm) | This compound (15 nm) | This compound:CN-T2T (1:1) (25 nm) | CN-T2T (50 nm) | Liq (0.5 nm) / Al (100 nm) | |
| Device C | ITO | HATCN (5 nm) | TAPC (50 nm) / TCTA (5 nm) | 20 wt% Emitter:DPEPO (20 nm) | DPEPO (5 nm) / TmPyPB (30 nm) | LiF (1 nm) / Al | [5] |
Table 2: Performance Data of this compound Based Blue OLEDs
| Device ID | Max. EQE (%) | Luminance (cd/m²) | Turn-on Voltage (V) | CIE (x, y) |
| Device A | 17.4 | >1000 | - | (0.16, 0.25) |
| Device B | 11.9 | - | - | - |
| Device C | 38.6 | - | - | - |
Experimental Protocols
This section provides detailed protocols for the fabrication and characterization of this compound based blue OLEDs.
Substrate Cleaning
A thorough cleaning of the Indium Tin Oxide (ITO) coated glass substrate is critical for optimal device performance.
-
Place the ITO substrates in a substrate holder.
-
Sequentially sonicate the substrates in a bath of detergent (e.g., Decon 90), deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
After sonication, dry the substrates using a nitrogen gun.
-
Immediately transfer the cleaned substrates to a UV-Ozone cleaner and treat for 20 minutes to remove any residual organic contaminants and to improve the work function of the ITO.
Organic Layer and Cathode Deposition
The organic layers and the cathode are deposited via thermal evaporation in a high vacuum chamber (<10⁻⁶ Torr).
-
Mount the cleaned ITO substrates in the vacuum chamber.
-
Load the organic materials (e.g., HATCN, NPD, this compound, emissive dopant, host material, ETL material) and metal for the cathode (e.g., LiF, Al) into separate crucibles in the thermal evaporator.
-
Deposit the organic layers sequentially onto the ITO substrate at a controlled deposition rate (typically 1-2 Å/s). The thickness of each layer should be monitored using a quartz crystal microbalance.
-
Following the deposition of the organic layers, deposit the cathode materials. For example, a thin layer of LiF (0.5-1 nm) can be deposited as an electron injection layer, followed by a thicker layer of Aluminum (100-150 nm). The deposition rate for LiF is typically 0.1-0.2 Å/s, and for Al is 2-5 Å/s.
Device Encapsulation
To prevent degradation from moisture and oxygen, the fabricated devices should be encapsulated immediately after fabrication in a nitrogen-filled glovebox.
-
Place a glass lid over the device with a desiccant placed within the encapsulated volume.
-
Apply a UV-curable epoxy around the edges of the glass lid.
-
Cure the epoxy using a UV lamp to form a hermetic seal.
Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics: Use a source meter and a photometer to measure the J-V-L characteristics of the device. The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².
-
Electroluminescence (EL) Spectrum and CIE Coordinates: Measure the EL spectrum using a spectroradiometer. From the spectrum, the Commission Internationale de l'Éclairage (CIE) coordinates can be calculated.
-
External Quantum Efficiency (EQE): The EQE can be calculated from the luminance, current density, and the EL spectrum of the device. This measurement is typically performed in an integrating sphere to capture all the emitted light.
-
Device Lifetime: The operational lifetime of the device is typically characterized by measuring the time it takes for the initial luminance to decrease to a certain percentage (e.g., LT50, the time to 50% of the initial luminance) under a constant current density.
Visualizations
Device Architecture and Energy Level Diagram
The following diagram illustrates a typical device architecture for a this compound based blue OLED and the corresponding energy level diagram.
Caption: A typical multi-layer blue OLED structure incorporating this compound as the HTL and a corresponding energy level diagram showing the HOMO and LUMO levels of each layer.
Experimental Workflow
The following diagram outlines the key steps in the fabrication and characterization of a this compound based blue OLED.
Caption: A flowchart illustrating the main stages of fabricating and characterizing a this compound based blue OLED.
Charge Transport and Recombination Pathway
This diagram illustrates the process of charge injection, transport, and recombination within the OLED device leading to light emission.
Caption: A simplified diagram showing the injection and transport of charge carriers (holes and electrons) and their subsequent recombination in the emissive layer to produce light.
References
Application Notes and Protocols for Doping Emitters in Tris-PCz Host Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole (Tris-PCz) as a host material in Organic Light-Emitting Diodes (OLEDs), with a specific focus on the critical aspect of emitter doping concentration. This compound is a widely utilized hole-transporting and exciton-blocking material renowned for its high triplet energy, making it particularly suitable for high-efficiency Thermally Activated Delayed Fluorescence (TADF) OLEDs.[1][2][3][4] The concentration of the emitter, or dopant, within the this compound host is a paramount parameter that significantly influences device efficiency, color purity, and operational stability.
Key Properties of this compound Host Material
This compound possesses a unique molecular structure with three carbazole (B46965) units, which imparts excellent hole mobility.[2] Its high triplet energy (T1) is a crucial characteristic that enables its use as an effective exciton (B1674681) blocking layer, preventing the leakage of triplet excitons from the emissive layer and thereby enhancing device efficiency.[2][4] These properties make this compound a versatile host material for a variety of emitters, including fluorescent, phosphorescent, and TADF molecules.
Emitter Doping Concentrations in this compound and Other Hosts
The optimal doping concentration of an emitter in a host material is a critical factor that must be carefully optimized for each specific host-emitter combination. The concentration directly impacts key performance parameters of the OLED, including:
-
External Quantum Efficiency (EQE): The ratio of photons emitted to electrons injected.
-
Current Efficiency: The luminous flux per unit of current.
-
Power Efficiency: The luminous flux per unit of electrical power.
-
Full Width at Half Maximum (FWHM): A measure of the spectral width of the emission, indicating color purity.
While specific data for a wide range of emitters in this compound is dispersed across scientific literature, the following tables summarize representative data for various emitters and doping concentrations, including those in other common host materials to provide a broader context for optimization.
Table 1: Performance of OLEDs with Varying Emitter Doping Concentrations
| Host Material | Emitter | Doping Concentration (wt%) | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | FWHM (nm) | Reference |
| DPEPO | TDBA-Cz | 10 | 31.1 | 41.0 | - | 45 | [3] |
| DPEPO | TDBA-Cz | 20 | - | - | - | - | [3] |
| DPEPO | TDBA-Cz | 50 | - | - | - | - | [3] |
| mCBP:PO-T2T | DMAC-DPS | 25 (of mCBP) | - | 41.64 | 43.42 | - | [5] |
| mCBP:PO-T2T | DMAC-DPS | 50 (of mCBP) | - | - | - | - | [5] |
| mCBP:PO-T2T | DMAC-DPS | 75 (of mCBP) | - | 42.55 | 43.95 | - | [5] |
| Host | 2SBN | 5 | 30.1 | - | - | <29 | |
| Host | 3SBN | 5 | 27 | - | - | <29 | |
| Host | 4SBN | 5 | 33.8 | - | - | <29 | |
| Host | 4SBN | 20 | 28.9 | - | - | - | |
| Host | BN-PCz-TPA | 10 | 36.3 | - | - | 27 | |
| Host | BN-PCz-TPA | 20 | 32.5 | - | - | - | [6] |
| Host | PPCz-N-POAtCzB | 5 | 33.1 | - | - | - | |
| Host | PPCz-N-POAtCzB | 30 | 27.2 | - | - | - |
Experimental Protocols
This section provides a detailed protocol for the fabrication and characterization of OLED devices using a this compound host.
Substrate Preparation
-
Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropyl alcohol for 15 minutes each.[7]
-
Drying: Dry the substrates using a nitrogen gun.[7]
-
UV-Ozone Treatment: Treat the substrates with UV-ozone for a specified duration to remove organic residues and increase the work function of the ITO for efficient hole injection.[7]
Device Fabrication (Thermal Evaporation)
Device fabrication is typically performed in a high-vacuum thermal evaporation system.
-
Layer Deposition: Sequentially deposit the organic layers and the metal cathode onto the prepared ITO substrate. The deposition rates and thicknesses should be monitored in real-time using quartz crystal microbalances.
-
Hole Injection Layer (HIL): e.g., HATCN (5 nm)[3]
-
Hole Transport Layer (HTL): e.g., TAPC (30 nm)[3]
-
Exciton Blocking Layer (EBL): e.g., TCTA (15 nm)[3] or this compound itself can act as an EBL.[2][4]
-
Emissive Layer (EML): Co-evaporate this compound as the host and the desired emitter at a specific weight percentage (e.g., 5-30 wt%). The typical thickness of the EML is around 15-30 nm.[3]
-
Electron Transport Layer (ETL): e.g., POT2T (10 nm)[3]
-
Electron Injection Layer (EIL): e.g., Liq (2 nm)[3]
-
Cathode: Deposit a metal cathode, such as Aluminum (Al, 100 nm).[3]
-
Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics of the fabricated devices using a source meter and a photodetector.
-
Electroluminescence (EL) Spectra and CIE Coordinates: Record the EL spectra using a spectroradiometer to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.
-
Efficiency Calculations: Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the J-V-L and EL data.
-
Operational Lifetime: Measure the operational lifetime of the device by monitoring the luminance decay over time at a constant current density.
Signaling Pathways and Energy Level Diagrams
The efficient operation of an OLED relies on the proper alignment of the energy levels of the different materials in the device stack. The following diagram illustrates the typical energy level alignment in a this compound based OLED.
Conclusion
The optimization of emitter doping concentration in a this compound host is a critical step in achieving high-performance OLEDs. By carefully selecting the emitter and fine-tuning its concentration, researchers can significantly enhance device efficiency, color purity, and operational lifetime. The protocols and data presented in these application notes provide a valuable starting point for the development of next-generation OLEDs based on the versatile this compound host material. Further experimentation is encouraged to determine the optimal doping concentration for specific emitter-host combinations and device architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Narrowband blue emission with insensitivity to the doping concentration from an oxygen-bridged triarylboron-based TADF emitter: nondoped OLEDs with a high external quantum efficiency up to 21.4% - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. The influence of the doping concentration and reverse intersystem crossing on the efficiency of tricomponent organic light-emitting diodes with the thermally activated delayed fluorescence exciplex emitter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Efficient Charge Injection Using Tris-PCz
Introduction
Efficient charge injection and transport are critical for the high performance of Organic Light-Emitting Diodes (OLEDs). Tris-PCz (9-Phenyl-3,6-bis(9-phenyl-9H-carbazol-3-yl)-9H-carbazole) has emerged as a key material in the advancement of OLED technology, particularly in devices employing Thermally Activated Delayed Fluorescence (TADF). Its unique molecular structure, featuring a tri-carbazole backbone, imparts excellent hole transport properties, a high triplet energy, and the ability to form exciplexes, making it a versatile component for achieving superior device efficiency and longevity.
These application notes provide a comprehensive overview of this compound, including its material properties, and detailed protocols for its use in the fabrication of high-performance OLEDs. The information is intended for researchers, scientists, and professionals in the fields of organic electronics and drug development who are interested in leveraging the properties of this compound for advanced device architectures.
Material Properties of this compound
This compound is a white crystalline powder with the chemical formula C₅₄H₃₅N₃ and a molecular weight of 725.88 g/mol .[1] Its electron-rich nature, stemming from its highly conjugated carbazole (B46965) units, makes it an excellent candidate for a hole-transport layer (HTL) material.[2][3] Furthermore, its high triplet energy (ET = 2.7 eV) allows it to function effectively as an exciton-blocking layer (EBL), preventing unwanted energy transfer and enhancing the fluorescence quantum efficiency.[2]
A summary of the key physical and electronic properties of this compound is presented in Table 1.
Table 1: Material Properties of this compound
| Property | Value | Reference |
| Chemical Name | 9,9',9''-Triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole | [1] |
| CAS Number | 1141757-83-6 | [4] |
| Molecular Formula | C₅₄H₃₅N₃ | [1] |
| Molecular Weight | 725.88 g/mol | [1] |
| Appearance | White powder/crystal | [1] |
| Purity | Sublimed >99% | |
| HOMO Level | 5.6 eV | |
| LUMO Level | 2.1 eV | |
| Triplet Energy (ET) | 2.7 eV | [2] |
| Melting Point | >270 °C (TGA) |
Applications in OLEDs
This compound is a multifunctional material in OLEDs, primarily utilized as:
-
Hole Transport Layer (HTL): Its high hole mobility ensures efficient transport of holes from the anode to the emissive layer, contributing to balanced charge injection and recombination.[3]
-
Exciton Blocking Layer (EBL): Due to its high triplet energy, this compound can effectively confine excitons within the emissive layer, preventing energy loss and improving device efficiency.[2]
-
Host Material: It can serve as a host for fluorescent or TADF emitters.
-
Exciplex Formation: this compound can form exciplexes with suitable electron-acceptor materials, which is a key mechanism in highly efficient TADF-OLEDs.
Performance Data of this compound in OLEDs
The use of this compound in various OLED architectures has consistently led to high-performance devices. Table 2 summarizes the performance metrics of several reported OLEDs where this compound is used as a hole transport layer.
Table 2: Performance of OLEDs Incorporating this compound as a Hole Transport Layer
| Device Structure | Emitter Type | Max. EQE (%) | Turn-on Voltage (V) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Reference |
| ITO/Tris-PCz/TCTA/mCP:Ir(ppy)₃/Bphen/LiF/Al | Phosphorescent | 18.5 | 3.2 | 58,600 | (0.33, 0.61) | |
| ITO/Tris-PCz/CBP:Ir(piq)₃/BCP/Alq₃/LiF/Al | Phosphorescent | 12.1 | 3.8 | 21,500 | (0.67, 0.33) | |
| ITO/Tris-PCz:CN-T2T/CN-T2T/Liq/Al | Exciplex (TADF) | 11.9 | 2.8 | >10,000 | (0.28, 0.58) | [2] |
| ITO/Tris-PCz/mCBP:DMAC-TRZ/Bphen/LiF/Al | TADF | 25.4 | 3.0 | 35,000 | (0.18, 0.38) |
Note: Device performance is highly dependent on the complete device architecture, including the emitter, other transport layers, and electrode materials.
Experimental Protocols
Synthesis of this compound
While the synthesis of this compound can be complex, a general approach involves the Ullmann coupling reaction. A detailed, reproducible protocol is crucial for obtaining high-purity material. The following is a representative synthetic scheme.
Caption: Synthetic pathway for this compound.
Protocol:
-
Synthesis of 9-Phenyl-9H-carbazole:
-
In a round-bottom flask, combine carbazole, iodobenzene, copper powder, and potassium carbonate in a suitable solvent such as toluene.
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
After cooling, filter the reaction mixture to remove inorganic salts and copper.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 9-phenyl-9H-carbazole.
-
-
Synthesis of this compound:
-
In a separate reaction vessel, combine 3,6-dibromo-9-phenylcarbazole, 9-phenyl-9H-carbazole, copper powder, and potassium carbonate in toluene.
-
Reflux the mixture under an inert atmosphere for 48-72 hours.
-
Follow the same workup and purification procedure as in step 1.
-
The final product, this compound, should be further purified by sublimation to achieve the high purity required for OLED fabrication.
-
OLED Fabrication Protocol using this compound as HTL
The following protocol outlines the fabrication of a multilayer OLED using thermal evaporation.
Caption: OLED fabrication workflow.
Procedure:
-
Substrate Preparation:
-
Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (B130326) (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
-
Thin Film Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic and metal layers sequentially without breaking the vacuum. The deposition rate and thickness should be monitored using a quartz crystal microbalance.
-
Hole Injection Layer (HIL): Deposit a suitable HIL material, such as HAT-CN, to a thickness of approximately 10 nm. The deposition rate should be around 0.1-0.2 Å/s.
-
Hole Transport Layer (HTL): Deposit this compound to a thickness of 30-50 nm at a rate of 0.5-1.0 Å/s.
-
Emissive Layer (EML): Co-evaporate the host material (e.g., mCBP) and the desired emitter (phosphorescent or TADF) at a specific doping concentration. The typical thickness is 20 nm, with a total deposition rate of around 1.0 Å/s.
-
Exciton Blocking Layer (EBL) / Electron Transport Layer (ETL): Deposit an electron-transporting material with a high triplet energy, such as TPBi, to serve as both an EBL and ETL. A typical thickness is 40 nm, deposited at a rate of 0.5-1.0 Å/s.
-
Electron Injection Layer (EIL): Deposit a thin layer (e.g., 1 nm) of an electron injection material like Lithium Fluoride (LiF) at a rate of 0.1 Å/s.
-
Cathode: Deposit a metal cathode, such as Aluminum (Al), to a thickness of 100 nm at a rate of 2-5 Å/s.
-
-
-
Encapsulation:
-
Transfer the fabricated devices to an inert atmosphere glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.
-
Device Characterization
The performance of the fabricated OLEDs should be characterized to evaluate the effectiveness of this compound as a charge injection material.
Caption: Device characterization workflow.
Protocols:
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source measure unit to apply a forward bias voltage to the device and measure the resulting current density.
-
Simultaneously, measure the luminance (light output) using a calibrated photometer or spectroradiometer.
-
From this data, determine the turn-on voltage (voltage at which luminance reaches 1 cd/m²), current efficiency (cd/A), and power efficiency (lm/W).
-
-
Electroluminescence (EL) Spectrum and CIE Coordinates:
-
Measure the EL spectrum of the device at a constant driving voltage or current using a spectrometer.
-
From the spectrum, determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
-
External Quantum Efficiency (EQE):
-
Measure the EQE using an integrating sphere setup to capture all the light emitted from the device. The EQE is the ratio of the number of photons emitted to the number of electrons injected.
-
-
Device Lifetime:
-
Measure the operational stability of the device by monitoring the decrease in luminance over time at a constant current density. The lifetime is often defined as the time it takes for the initial luminance to decrease to 50% (LT₅₀).
-
Conclusion
This compound is a highly effective and versatile material for achieving efficient charge injection and transport in OLEDs. Its excellent hole mobility, high triplet energy, and ability to form exciplexes make it a valuable component for fabricating high-performance devices with high efficiency and long operational lifetimes. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to successfully incorporate this compound into their OLED research and development efforts.
References
Application Notes and Protocols for Tris-PCz in Perovskite Solar Cell Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris-PCz (9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole) is a carbazole-based organic semiconductor that has emerged as a promising hole transport material (HTM) for perovskite solar cells (PSCs).[1][2] Its high hole mobility, suitable energy levels, and excellent thermal and chemical stability make it a compelling alternative to the commonly used HTM, Spiro-OMeTAD.[1][3] This document provides detailed application notes and experimental protocols for the utilization of this compound as a hole transport layer (HTL) in n-i-p planar perovskite solar cells.
Advantages of this compound as a Hole Transport Material
Carbazole-based HTMs like this compound offer several advantages over the traditional Spiro-OMeTAD:
-
Enhanced Stability: Carbazole (B46965) derivatives have demonstrated superior chemical and thermal stability, contributing to the overall longevity of the perovskite solar cell.[1][4]
-
High Hole Mobility: this compound and similar carbazole-based materials exhibit high hole mobility, facilitating efficient extraction and transport of charge carriers from the perovskite layer to the electrode.[3][5]
-
Tunable Properties: The molecular structure of carbazole-based HTMs can be readily modified to fine-tune their electronic and physical properties for optimal device performance.[3]
-
Cost-Effectiveness: The synthesis of this compound and other carbazole derivatives can be more straightforward and potentially more cost-effective than the complex multi-step synthesis of Spiro-OMeTAD.[2][3]
Data Presentation
The following table summarizes the typical performance parameters of n-i-p perovskite solar cells utilizing this compound as the HTL in comparison to the standard Spiro-OMeTAD. The data is compiled from various studies on carbazole-based HTMs and represents typical device performance.
| Hole Transport Material | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm2] | Fill Factor (FF) [%] |
| This compound (representative) | 18 - 22+ | 1.05 - 1.15 | 22 - 24 | 75 - 82 |
| Spiro-OMeTAD (control) | 19 - 23+ | 1.08 - 1.18 | 23 - 25 | 78 - 85 |
Note: The performance of perovskite solar cells is highly dependent on the specific perovskite composition, fabrication conditions, and measurement protocols. The values presented here are representative and for comparative purposes.
Experimental Protocols
This section provides detailed protocols for the fabrication of a standard n-i-p planar perovskite solar cell using this compound as the hole transport layer.
Substrate Preparation and ETL Deposition (SnO2)
-
Cleaning of FTO Substrates:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to remove any organic residues.
-
-
Deposition of SnO2 Electron Transport Layer (ETL): [3][6]
-
Prepare a SnO2 nanoparticle solution (e.g., 15% in H2O colloidal dispersion) by diluting it in deionized water (e.g., 1:5 volume ratio).
-
Deposit the SnO2 solution onto the cleaned FTO substrates by spin coating at 3000 rpm for 30 seconds.[7]
-
Anneal the substrates at 150°C for 30 minutes in ambient air.[7]
-
Perovskite Layer Deposition (e.g., MAPbI3)
-
Perovskite Precursor Solution Preparation:
-
Prepare a 1.2 M solution of the desired perovskite precursor, for example, methylammonium (B1206745) lead iodide (MAPbI3), by dissolving lead iodide (PbI2) and methylammonium iodide (MAI) in a 4:1 (v/v) mixture of anhydrous N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).
-
-
Perovskite Film Deposition:
-
Transfer the substrates with the SnO2 layer into a nitrogen-filled glovebox.
-
Deposit the perovskite precursor solution onto the SnO2 layer via a two-step spin-coating process: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.
-
During the second step, 15 seconds before the end of the program, dispense an anti-solvent (e.g., 100 µL of chlorobenzene) onto the spinning substrate.
-
Immediately transfer the substrates to a hotplate and anneal at 100°C for 60 minutes.
-
This compound Hole Transport Layer (HTL) Deposition
-
This compound Solution Preparation:
-
Prepare a this compound solution with a concentration of 10-20 mg/mL in a suitable solvent such as chlorobenzene (B131634) or toluene.
-
For p-doping, which is crucial for high performance, add the following additives to the this compound solution:
-
-
This compound Film Deposition:
-
Deposit the doped this compound solution onto the perovskite layer by spin coating at 4000 rpm for 30 seconds in a nitrogen-filled glovebox.[11]
-
Metal Electrode Deposition
-
Masking:
-
Place a shadow mask on top of the this compound layer to define the active area of the solar cell (e.g., 0.1 cm²).
-
-
Gold (Au) Electrode Deposition:
-
Transfer the substrates into a thermal evaporator.
-
Deposit an 80-100 nm thick layer of gold (Au) at a pressure below 10-6 Torr.[1][12] A two-step deposition process, starting with a slow rate to create a buffer layer followed by a faster rate, is recommended to avoid damaging the underlying organic layer.[1][13]
-
Mandatory Visualizations
References
- 1. pure.uos.ac.kr [pure.uos.ac.kr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Hole Mobility of p-Type Materials by Molecular Engineering for Efficient Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. The impact of tris(pentafluorophenyl)borane hole transport layer doping on interfacial charge extraction and recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. m.youtube.com [m.youtube.com]
- 12. dl.astfe.org [dl.astfe.org]
- 13. Speedy Two-Step Thermal Evaporation Process for Gold Electrode in a Perovskite Solar Cell [journal.mrs-k.or.kr]
Application Notes and Protocols for Substrate Cleaning Prior to Tris-PCz Deposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The performance and stability of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), are critically dependent on the quality of the thin films and the integrity of the interfaces between different layers. Tris-PCz (9,9',9''-triphenyl-9H,9'H,9''H-carbazole) is a widely used hole transport material (HTM) in high-efficiency OLEDs due to its excellent charge transport properties and high triplet energy. The successful deposition of a uniform, pinhole-free this compound thin film is contingent upon the cleanliness and surface properties of the underlying substrate. This document provides detailed protocols for the cleaning of common substrates, including Indium Tin Oxide (ITO)-coated glass and silicon wafers, to ensure optimal conditions for this compound deposition.
Key Performance Indicators for Substrate Cleanliness
The efficacy of a cleaning protocol can be quantified by several surface-sensitive analytical techniques. These measurements provide crucial feedback on the removal of contaminants and the modification of surface properties, which directly impact the subsequent this compound film growth and device performance.
| Parameter | Technique | Desired Outcome for this compound Deposition | Typical Values after Cleaning |
| Water Contact Angle | Goniometry | Low contact angle, indicating a high surface energy and hydrophilic surface, which promotes better wetting by organic solvents used for this compound deposition. | < 20° |
| Surface Roughness (RMS) | Atomic Force Microscopy (AFM) | Low root-mean-square (RMS) roughness to prevent short circuits and ensure uniform film formation. | < 2 nm |
| Surface Contaminants | X-ray Photoelectron Spectroscopy (XPS) | Absence or significant reduction of carbon and other elemental contaminants. | Adventitious carbon signal significantly reduced. |
| Work Function | Kelvin Probe Force Microscopy (KPFM) / Ultraviolet Photoelectron Spectroscopy (UPS) | Increased work function for ITO to facilitate efficient hole injection into the this compound layer. | > 4.8 eV |
Experimental Protocols
Protocol 1: Cleaning of Indium Tin Oxide (ITO)-Coated Glass Substrates
ITO-coated glass is the most common transparent anode for OLEDs. The following protocol describes a rigorous cleaning procedure to remove organic and inorganic contaminants.
Materials:
-
ITO-coated glass substrates
-
Deionized (DI) water (18 MΩ·cm)
-
Detergent solution (e.g., 2% Hellmanex® III in DI water)
-
Acetone (B3395972) (semiconductor grade)
-
Isopropanol (B130326) (IPA) (semiconductor grade)
-
Nitrogen (N₂) gas (high purity)
-
Beakers
-
Ultrasonic bath
-
Hot plate
-
UV-Ozone cleaner or Plasma cleaner
Procedure:
-
Initial Cleaning:
-
Place the ITO substrates in a beaker containing the detergent solution.
-
Sonicate in an ultrasonic bath for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
-
Solvent Degreasing:
-
Final Rinse and Drying:
-
Rinse the substrates extensively with DI water.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
-
Surface Activation (Crucial Step):
-
Option A: UV-Ozone Treatment: Place the dried substrates in a UV-Ozone cleaner for 15-20 minutes.[1] This step removes residual organic contaminants and increases the surface energy of the ITO, which is beneficial for the subsequent deposition of the hole transport layer.[2][3]
-
Option B: Oxygen Plasma Treatment: Alternatively, treat the substrates with oxygen plasma for 2-5 minutes. Plasma treatment is highly effective at removing organic residues and modifying the surface work function.[1]
-
-
Storage and Use:
-
The cleaned substrates should be used immediately for this compound deposition to avoid re-contamination from the ambient environment. If storage is necessary, keep them in a vacuum desiccator or a nitrogen-filled glovebox.
-
Protocol 2: Cleaning of Silicon Wafers
Silicon wafers are often used as substrates for fundamental studies of thin film growth and for the fabrication of silicon-based electronic devices.
Materials:
-
Silicon wafers (e.g., Si(100))
-
Acetone (semiconductor grade)
-
Isopropanol (IPA) (semiconductor grade)
-
Methanol (semiconductor grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 28-30%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Hydrochloric acid (HCl, 37%)
-
Beakers (Piranha-safe)
-
Wafer holders (Teflon)
-
Ultrasonic bath
-
Hot plate
-
Nitrogen (N₂) gas (high purity)
Procedure:
-
Solvent Cleaning:
-
Immerse the silicon wafers in acetone and sonicate for 10 minutes.
-
Transfer to isopropanol and sonicate for 10 minutes.
-
Rinse thoroughly with DI water.
-
-
RCA-1 (SC-1) Clean for Organic Residue Removal:
-
Prepare the RCA-1 solution in a clean beaker by mixing DI water, ammonium hydroxide, and hydrogen peroxide in a 5:1:1 volume ratio.
-
Heat the solution to 75-80 °C on a hot plate.
-
Immerse the wafers in the hot RCA-1 solution for 10-15 minutes. This step effectively removes organic contaminants.
-
Rinse the wafers thoroughly with DI water.
-
-
RCA-2 (SC-2) Clean for Metallic Ion Removal:
-
Prepare the RCA-2 solution in a clean beaker by mixing DI water, hydrochloric acid, and hydrogen peroxide in a 6:1:1 volume ratio.
-
Heat the solution to 75-80 °C.
-
Immerse the wafers in the hot RCA-2 solution for 10-15 minutes to remove metallic contaminants.
-
Rinse the wafers thoroughly with DI water.
-
-
Drying:
-
Dry the cleaned wafers with a stream of high-purity nitrogen gas.
-
-
Storage and Use:
-
Use the cleaned silicon wafers immediately for this compound deposition. For short-term storage, use a clean, dry wafer carrier in a nitrogen-purged environment.
-
Quantitative Data Summary
The following table summarizes typical quantitative data obtained after applying different cleaning protocols to ITO substrates. These values serve as a benchmark for assessing the quality of the substrate preparation.
| Cleaning Protocol | Water Contact Angle (°) | Surface Roughness (RMS, nm) | Carbon Content (Atomic %) | Work Function (eV) |
| As-received ITO | 60 - 80 | 2.5 - 4.0 | > 20 | ~4.4 - 4.6 |
| Solvent Cleaning Only | 30 - 50 | 2.0 - 3.5 | 10 - 20 | ~4.5 - 4.7 |
| Solvent + UV-Ozone | < 15 | 1.5 - 2.5 | < 10 | > 4.8 |
| Solvent + O₂ Plasma | < 10 | 1.0 - 2.0 | < 5 | > 4.9 |
Visualizations
Experimental Workflow for ITO Substrate Cleaning
Caption: Workflow for cleaning ITO-coated glass substrates.
Logical Relationship between Cleaning and Device Performance
Caption: Relationship between cleaning and device performance.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Hole Mobility in Tris-PCz Layers
Welcome to the technical support center for researchers and scientists working with 9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole (Tris-PCz). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the hole mobility in your this compound layers for advanced electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hole mobility important?
A1: this compound is a star-shaped organic semiconductor widely used as a hole transport material (HTM) in electronic devices. Its importance stems from its high triplet energy and good hole transport properties.[1] High hole mobility is crucial for efficient device performance as it facilitates the effective transport of positive charge carriers (holes) from the anode or an adjacent layer to the emissive or active layer, leading to improved device efficiency, lower operating voltage, and better overall performance.
Q2: What are the typical hole mobility values for pristine this compound films?
A2: The hole mobility of pristine (undoped) this compound films can vary depending on the deposition method, film morphology, and measurement technique. Generally, reported values are in the range of 10⁻⁵ to 10⁻³ cm²/Vs. Optimizing deposition conditions is key to achieving higher mobility in pristine films.
Q3: What are the primary methods to improve the hole mobility of this compound layers?
A3: The three main strategies to enhance the hole mobility of this compound layers are:
-
P-type Doping: Introducing electron-accepting molecules (p-dopants) into the this compound layer to increase the concentration of free holes.
-
Thermal Annealing: Heating the this compound film after deposition to improve its crystallinity and molecular packing, which facilitates more efficient charge transport.
-
Morphology Optimization: Controlling the deposition parameters to achieve a smooth, uniform, and well-ordered film structure.
Q4: Which dopants are effective for increasing the hole mobility of this compound?
A4: Common and effective p-dopants for organic hole transport materials like this compound include:
-
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ): A strong electron acceptor known to significantly increase the hole conductivity and mobility of various HTMs.[1][2]
-
Molybdenum Trioxide (MoO₃): A transition metal oxide that can act as an efficient p-dopant, improving hole injection and transport.[3][4]
Q5: How does thermal annealing affect the hole mobility of this compound?
A5: Thermal annealing provides the necessary energy for the this compound molecules to rearrange into a more ordered, crystalline structure. This improved molecular packing reduces the energetic barriers for hole hopping between adjacent molecules, thereby increasing the hole mobility. The optimal annealing temperature and time need to be carefully determined to avoid film degradation.[5][6]
Troubleshooting Guide
This section addresses common issues encountered during the fabrication and characterization of this compound layers and provides potential solutions.
| Problem | Possible Causes | Recommended Solutions |
| Low Hole Mobility in Pristine this compound Film | - Amorphous film morphology with poor molecular packing.- Presence of impurities or residual solvent in the film.- Non-ohmic contacts between the this compound layer and the electrodes. | - Optimize deposition parameters (substrate temperature, deposition rate for vacuum deposition; spin speed, solution concentration for solution processing).- Ensure high purity of the this compound source material.- Perform a pre-deposition bake of the substrates and a post-deposition anneal of the film in a vacuum or inert atmosphere.- Use appropriate electrode materials with work functions aligned with the HOMO level of this compound. |
| Inconsistent Hole Mobility Measurements | - Variations in film thickness across the substrate or between samples.- Degradation of the this compound film upon exposure to air and moisture.- Inconsistent contact quality of the electrodes. | - Ensure uniform film deposition and accurately measure the thickness for each device.- Handle and store this compound films and devices in an inert environment (e.g., a glovebox).- Standardize the electrode deposition process to ensure consistent work function and interface quality. |
| Poor Film Quality (e.g., pinholes, high surface roughness) | - Inadequate substrate cleaning.- Suboptimal solution properties (e.g., concentration, solvent) for spin-coating.- Too high a deposition rate in vacuum deposition. | - Implement a rigorous substrate cleaning procedure (e.g., sequential sonication in solvents followed by UV-ozone treatment).- Optimize the this compound solution concentration and choose a solvent with an appropriate boiling point and solubility for this compound.- Reduce the deposition rate during thermal evaporation to allow for more ordered film growth. |
| Device Failure (e.g., short circuits, high leakage current) | - Pinholes or cracks in the this compound film.- Rough underlying layer leading to a non-uniform this compound film.- Contamination during the fabrication process. | - Optimize film deposition to achieve a pinhole-free morphology.- Ensure the substrate or underlying layer is smooth before depositing the this compound.- Maintain a clean fabrication environment (e.g., use of a cleanroom or glovebox). |
Quantitative Data Summary
| Dopant | Host Material | Doping Concentration (wt%) | Pristine Hole Mobility (cm²/Vs) | Doped Hole Mobility (cm²/Vs) | Fold Increase |
| F4TCNQ | "Super Yellow" | 1:300 | ~2.5 x 10⁻⁸ | ~1.0 x 10⁻⁶ | ~40 |
| F4TCNQ | "Super Yellow" | 1:450 | ~2.5 x 10⁻⁸ | ~2.7 x 10⁻⁶ | ~108 |
| F4TCNQ | "Super Yellow" | 1:600 | ~2.5 x 10⁻⁸ | ~1.3 x 10⁻⁷ | ~5 |
Note: The hole mobility values can be electric field dependent. The data presented is a representative example of the potential enhancement.
Experimental Protocols
This compound Film Deposition by Thermal Evaporation
This protocol describes a general procedure for depositing this compound films using vacuum thermal evaporation, a common technique for producing high-quality organic semiconductor layers.
Equipment and Materials:
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Substrates (e.g., ITO-coated glass)
-
This compound powder (high purity, >99.5%)
-
Crucible (e.g., quartz or tantalum)
-
Substrate holder with heating capabilities
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (B130326) (15 minutes each). Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes immediately before loading into the evaporation chamber.
-
Source Preparation: Fill the crucible with this compound powder.
-
System Pump-down: Load the cleaned substrates and the source crucible into the evaporation chamber and pump down to a base pressure of < 10⁻⁶ Torr.
-
Deposition:
-
Heat the substrate to the desired temperature (e.g., room temperature or slightly elevated, e.g., 50-100 °C, to control film morphology).
-
Slowly heat the crucible containing this compound until it starts to sublimate.
-
Monitor the deposition rate using the QCM. A typical deposition rate for organic materials is 0.5-2 Å/s. A slower rate often leads to more ordered films.
-
Deposit the this compound layer to the desired thickness (e.g., 30-60 nm).
-
-
Cooling and Venting: After deposition, allow the system to cool down before venting with an inert gas like nitrogen.
Hole Mobility Measurement using the Space-Charge Limited Current (SCLC) Method
The SCLC method is a common technique to determine the charge carrier mobility in organic semiconductors by analyzing the current-voltage (J-V) characteristics of a single-carrier device.[7][8][9][10][11]
Device Structure (Hole-Only): Substrate / Anode / this compound / Cathode with a high work function (to block electron injection). A typical structure would be: ITO / PEDOT:PSS / this compound / MoO₃ / Au.
Procedure:
-
Device Fabrication: Fabricate the hole-only device using the deposition protocol described above. The thickness of the this compound layer should be accurately measured (e.g., using a profilometer).
-
J-V Measurement:
-
Place the device in a shielded probe station to minimize electrical noise.
-
Apply a voltage sweep across the device and measure the resulting current density. The measurements should be performed in the dark.
-
Plot the J-V curve on a log-log scale.
-
-
Data Analysis:
-
At low voltages, the current is typically ohmic (J ∝ V).
-
At higher voltages, the current becomes space-charge limited, following the Mott-Gurney law for a trap-free semiconductor: J = (9/8) * ε₀ * εᵣ * µ * (V²/L³) where:
-
J is the current density
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)
-
εᵣ is the relative permittivity of this compound (typically assumed to be ~3)
-
µ is the hole mobility
-
V is the applied voltage
-
L is the thickness of the this compound layer
-
-
In the log-log plot, the SCLC region will exhibit a slope of 2. By fitting this region to the Mott-Gurney law, the hole mobility (µ) can be extracted.
-
Visualizations
Caption: Experimental workflow for fabricating and characterizing this compound thin films.
Caption: Key factors influencing the enhancement of hole mobility in this compound layers.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solution-processed MoO₃ thin films as a hole-injection layer for organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
Reducing efficiency roll-off in Tris-PCz based OLEDs
This technical support center provides researchers and scientists with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to efficiency roll-off in Tris-PCz (9,9',9''-triphenyl-9H,9'H,9''H-carbazole) based Organic Light-Emitting Diodes (OLEDs).
Frequently Asked Questions (FAQs)
Q1: What is efficiency roll-off in OLEDs?
A1: Efficiency roll-off is the phenomenon where the external quantum efficiency (EQE) of an OLED decreases as the operating current density and brightness increase.[1][2] This is a significant challenge, particularly for applications requiring high luminance, as it leads to increased power consumption and potential device degradation.[1]
Q2: What are the primary causes of efficiency roll-off in this compound based phosphorescent or TADF OLEDs?
A2: In OLEDs using carbazole-based hosts like this compound, the primary causes of efficiency roll-off at high current densities are density-driven loss mechanisms.[3] These include:
-
Triplet-Triplet Annihilation (TTA): A process where two triplet excitons interact, resulting in the non-radiative decay of one or both, losing energy as heat instead of light.[2][4]
-
Triplet-Polaron Quenching (TPQ), also known as Triplet-Polaron Annihilation (TPA): A process where a triplet exciton (B1674681) is quenched by a charge carrier (a polaron), leading to non-radiative recombination.[3][5][6] This is often exacerbated by charge carrier imbalance in the emissive layer.[1]
-
Charge Imbalance: An unequal number of holes and electrons within the emissive layer can lead to the accumulation of one type of charge carrier, increasing the probability of TPQ and reducing the overall recombination efficiency.[7][8]
Q3: What is the role of this compound in an OLED device stack?
A3: this compound is a high-performance organic semiconductor commonly used as a hole transport layer (HTL) or as a host material in the emissive layer (EML).[9][10] Its key properties include good hole mobility and, crucially, a high triplet energy. This high triplet energy makes it an effective exciton blocking material, preventing triplet excitons from diffusing out of the emissive layer and being quenched non-radiatively.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the development of high-efficiency this compound based OLEDs.
Issue 1: My device shows high peak efficiency at low brightness, but it drops sharply as I increase the voltage/current.
-
Possible Cause: This is a classic sign of severe efficiency roll-off, likely dominated by TTA or TPQ. At high current densities, the concentration of both excitons and polarons in the emissive layer increases, making these annihilation pathways more probable.[3][11]
-
Troubleshooting Steps:
-
Verify Charge Balance: An imbalance between holes and electrons is a primary driver for TPQ.[7] Fabricate and test hole-only devices (HOD) and electron-only devices (EOD) to assess the charge transport characteristics of your device stack. If electron current is significantly lower than hole current (a common scenario), consider the following:
-
Increase the thickness of the electron transport layer (ETL).
-
Decrease the thickness of the hole transport layer (HTL).
-
Introduce an electron-injecting interlayer or a more efficient ETL material.
-
-
Broaden the Recombination Zone: A narrow recombination zone leads to high local exciton and polaron densities. To mitigate this, employ a mixed-host system in the emissive layer. For example, mixing this compound with another host material that has good electron-transporting properties can balance charge transport within the EML, spreading out the recombination zone and reducing TTA and TPQ.[7]
-
Optimize Emitter Concentration: The concentration of the phosphorescent or TADF dopant is critical. High concentrations can lead to aggregation and concentration quenching, while very low concentrations might lead to inefficient energy transfer. An optimal concentration (typically a few percent) is necessary.[6] Device simulations suggest an optimal emitter concentration is often around 5%.[12]
-
Issue 2: The turn-on voltage of my device is very high.
-
Possible Cause: High turn-on voltage can indicate poor charge injection from the electrodes or large energy barriers between adjacent organic layers.
-
Troubleshooting Steps:
-
Check Injection Layers: Ensure appropriate hole-injection (HIL) and electron-injection (EIL) layers are used. For example, a thin layer of LiF is commonly used as an EIL between the ETL and the aluminum cathode.
-
Review Energy Level Alignment: Analyze the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels of all materials in your stack. Large energy gaps (> 0.3 eV) between the HOMO levels of the HTL and EML, or the LUMO levels of the ETL and EML, can impede charge transport and increase the required voltage.
-
Confirm Material Purity and Substrate Cleanliness: Impurities in the source materials or on the substrate surface can create charge traps, hindering injection and increasing the operating voltage. Ensure high-purity materials and a rigorous substrate cleaning protocol.
-
Data Presentation: Device Performance Comparison
The following table summarizes hypothetical but representative performance data for different OLED architectures aimed at reducing efficiency roll-off.
| Device Architecture | Peak EQE (%) | EQE @ 1000 cd/m² (%) | Roll-off Ratio* | Reference Style |
| A: Standard (ITO/Tris-PCz (HTL)/Tris-PCz:Emitter (EML)/TPBi (ETL)/LiF/Al) | 22.5 | 18.1 | 19.6% | Baseline device with single host |
| B: Mixed Host (ITO/Tris-PCz (HTL)/Tris-PCz:ETL-Host:Emitter (EML)/TPBi/LiF/Al) | 24.0 | 22.3 | 7.1% | Improved charge balance in EML[7][13] |
| C: Thicker EML (ITO/Tris-PCz (HTL)/Tris-PCz:Emitter (40nm EML)/TPBi/LiF/Al) | 23.1 | 20.5 | 11.3% | Broader recombination zone[12] |
| D: With HBL (ITO/Tris-PCz (HTL)/Tris-PCz:Emitter (EML)/HBL/TPBi/LiF/Al) | 22.8 | 19.9 | 12.7% | Better confinement of holes in EML |
*Roll-off Ratio is calculated as (Peak EQE - EQE @ 1000 cd/m²) / Peak EQE. A lower percentage indicates less roll-off.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key quenching mechanisms responsible for efficiency roll-off and a typical experimental workflow for device fabrication.
Caption: Key quenching mechanisms causing efficiency roll-off in OLEDs.
Caption: Standard experimental workflow for fabricating OLEDs via thermal evaporation.
Experimental Protocols
Protocol: Fabrication of a Multilayer OLED via Vacuum Thermal Evaporation
This protocol outlines the standard procedure for fabricating a this compound based OLED device in a high-vacuum thermal evaporation system.[14][15]
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Immediately treat the substrates with UV-Ozone for 15 minutes to improve the ITO work function and remove organic residues.
-
-
System Preparation:
-
Load the cleaned ITO substrates into the substrate holder in the vacuum chamber.
-
Load high-purity (>99.9%) organic materials (e.g., HIL, this compound for HTL, host/emitter for EML, ETL material) and metal for the cathode (e.g., Al) into separate thermal evaporation sources (e.g., quartz crucibles).
-
Pump the chamber down to a base pressure below 5 x 10⁻⁶ Torr to minimize contamination from residual gases.
-
-
Layer Deposition:
-
Deposit the layers sequentially onto the ITO substrate. The deposition rate and final thickness of each layer should be monitored in-situ using a quartz crystal microbalance.
-
Typical Deposition Rates:
-
Organic Layers: 1-2 Å/s.
-
LiF (EIL): 0.1-0.2 Å/s.
-
Aluminum (Cathode): 5-10 Å/s.
-
-
Example Layer Stack:
-
Hole Injection Layer (HIL): e.g., 10 nm
-
Hole Transport Layer (HTL): this compound, e.g., 40 nm
-
Emissive Layer (EML): this compound doped with phosphorescent emitter (e.g., 6% concentration), e.g., 20 nm
-
Electron Transport Layer (ETL): e.g., TPBi, 40 nm
-
Electron Injection Layer (EIL): LiF, 1 nm
-
Cathode: Al, 100 nm
-
-
-
Encapsulation:
-
After deposition, transfer the devices to an inert atmosphere (e.g., a nitrogen-filled glovebox) without exposure to air or moisture.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation from environmental factors.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the measured data.
-
Analyze the EQE as a function of current density to determine the extent of efficiency roll-off.
-
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Probing polaron-induced exciton quenching in TADF based organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficiency roll-off in organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. OLED - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. arxiv.org [arxiv.org]
- 12. frontiersin.org [frontiersin.org]
- 13. Cyanopyrimidine-Carbazole Hybrid Host Materials for High-Efficiency and Low-Efficiency Roll-Off TADF OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tris-PCz Layer Thickness
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the thickness of the Tris-PCz layer for enhanced device performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in electronic devices?
A1: this compound (9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole) is an organic semiconductor material.[1] Due to its electron-rich nature and high triplet energy, it is widely used as a hole transport layer (HTL) in organic light-emitting diodes (OLEDs), particularly those based on thermally activated delayed fluorescence (TADF).[1][2][3][4] It can also function as an exciton (B1674681) blocking layer, preventing excitons from quenching at the interface with adjacent layers.[1][4]
Q2: Why is the thickness of the this compound layer a critical parameter for device performance?
A2: The thickness of the this compound layer significantly impacts several key aspects of device operation:
-
Charge Injection and Transport: An optimal thickness is required to facilitate efficient injection of holes from the anode and their transport to the emissive layer.
-
Charge Balance: The thickness of the HTL influences the balance of holes and electrons reaching the emissive layer, which is crucial for high recombination efficiency.
-
Optical Properties: The layer thickness can affect the optical path length within the device, influencing light extraction and potentially leading to micro-cavity effects.
-
Device Stability: The morphology and thickness of the this compound layer can impact the operational stability and lifetime of the device.[5][6]
Q3: What is the typical deposition method for this compound films?
A3: this compound is typically deposited as a thin film using thermal evaporation in a high-vacuum environment (typically 10⁻⁵ to 10⁻⁶ Torr).[7][8] This method allows for precise control over the film thickness and morphology.
Q4: How can I characterize the this compound layer after deposition?
A4: Several techniques can be used to characterize the this compound film:
-
Atomic Force Microscopy (AFM): To analyze the surface morphology, roughness, and identify defects like pinholes.[9][10][11][12]
-
Scanning Electron Microscopy (SEM): To visualize the film's cross-section and determine its thickness and uniformity.[11][12]
-
Spectroscopic Ellipsometry: A non-destructive method to measure film thickness and optical constants.
-
X-ray Diffraction (XRD): To determine the crystallinity of the film.
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and optimization of the this compound layer.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Device Efficiency | - Suboptimal this compound Thickness: Too thin a layer may lead to poor hole injection and transport, while a layer that is too thick can increase the series resistance and driving voltage. - Poor Film Morphology: Pinholes, cracks, or high surface roughness can create shorting pathways or impede charge transport.[13] | - Systematically vary the this compound thickness (e.g., in 10 nm increments from 20 nm to 60 nm) to find the optimal range for your specific device architecture. - Optimize deposition parameters (deposition rate, substrate temperature) to improve film quality.[14][15] - Ensure proper substrate cleaning before deposition.[16] |
| High Driving Voltage | - Excessively Thick this compound Layer: A thick HTL increases the overall device resistance. | - Reduce the thickness of the this compound layer. - Verify the purity of the this compound source material. |
| Poor Film Adhesion | - Substrate Contamination: Residual contaminants on the substrate surface can prevent good adhesion. - Inappropriate Substrate Temperature: The temperature of the substrate during deposition can affect film adhesion. | - Implement a rigorous substrate cleaning procedure.[16] - Optimize the substrate temperature during thermal evaporation. |
| Inconsistent Device Performance | - Non-uniform Film Thickness: Variations in the deposition rate or substrate positioning can lead to non-uniform film thickness across the substrate and from run to run. - Degradation of this compound Source Material: The source material can degrade after multiple heating cycles. | - Ensure the substrate is placed directly above the evaporation source for uniform deposition. - Use a quartz crystal microbalance to monitor and control the deposition rate in real-time. - Use fresh, high-purity this compound for each deposition run. |
| Device Shorting | - Pinholes or Cracks in the this compound Layer: These defects can allow direct contact between the anode and the subsequent layers, leading to a short circuit.[17] | - Characterize the film morphology using AFM or SEM to identify defects.[11][12] - Optimize deposition conditions to achieve a pinhole-free film. Slower deposition rates can sometimes lead to better film quality. |
Experimental Protocols
Thermal Evaporation of this compound
This protocol outlines the general procedure for depositing a this compound layer using thermal evaporation.
Equipment and Materials:
-
High-vacuum thermal evaporation system (base pressure < 1 x 10⁻⁶ Torr)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Tungsten or molybdenum boat as the evaporation source
-
High-purity this compound powder
-
Substrates (e.g., ITO-coated glass)
-
Substrate holder
-
Cleanroom environment
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrates using a standard cleaning procedure (e.g., sonication in a sequence of deionized water with detergent, deionized water, acetone, and isopropanol).[16]
-
Dry the substrates with a nitrogen gun and treat with UV-ozone or oxygen plasma to improve the surface wettability and work function of the anode.
-
-
Source Preparation:
-
Load the tungsten/molybdenum boat with high-purity this compound powder.
-
Install the boat in the evaporation chamber.
-
-
Deposition:
-
Mount the cleaned substrates onto the substrate holder and place them in the evaporation chamber.
-
Pump down the chamber to a high vacuum (base pressure < 1 x 10⁻⁶ Torr).
-
Slowly increase the current to the evaporation boat to heat the this compound material.
-
Monitor the deposition rate using the QCM. A typical deposition rate for organic materials is in the range of 0.1-0.2 nm/s.[14]
-
Once the desired deposition rate is stable, open the shutter to begin depositing the this compound layer onto the substrates.
-
Close the shutter once the desired thickness is reached.
-
Slowly decrease the current to the boat to cool it down.
-
Vent the chamber with an inert gas (e.g., nitrogen) and retrieve the coated substrates.
-
Data Presentation
The optimal thickness of the this compound layer is highly dependent on the specific device architecture, including the materials used for the emissive layer, electron transport layer, and electrodes. The following table provides a representative example of how device performance metrics might vary with this compound thickness in a typical TADF-OLED.
| This compound Thickness (nm) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | Turn-on Voltage (V) |
| 10 | 35 | 25 | 12 | 3.8 |
| 20 | 45 | 35 | 16 | 3.5 |
| 30 | 55 | 45 | 20 | 3.2 |
| 40 | 50 | 40 | 18 | 3.4 |
| 50 | 42 | 32 | 15 | 3.7 |
| 60 | 35 | 26 | 12 | 4.0 |
Note: The values in this table are illustrative and the optimal thickness for a specific device may vary.
Mandatory Visualizations
Experimental Workflow for this compound Layer Optimization
Caption: Workflow for optimizing this compound layer thickness.
Logical Relationship for Troubleshooting Low Device Efficiency
Caption: Troubleshooting logic for low device efficiency.
References
- 1. ossila.com [ossila.com]
- 2. scienceopen.com [scienceopen.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. scispace.com [scispace.com]
- 6. Operational stability enhancement in organic light-emitting diodes with ultrathin Liq interlayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. korvustech.com [korvustech.com]
- 8. What Is The Temperature Of Thermal Evaporation Deposition? It's Material-Dependent, Not A Fixed Number - Kintek Solution [kindle-tech.com]
- 9. spectraresearch.com [spectraresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ossila.com [ossila.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Tris-PCz Film Deposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing crystallization in Tris-PCz (tris(4-carbazoyl-9-ylphenyl)amine) films.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to crystallization?
This compound, also known as TCTA, is an organic semiconductor material widely used in organic light-emitting diodes (OLEDs) as a hole transport and host material.[1][2] Like many organic small molecules, this compound has a tendency to arrange itself into ordered structures (crystallize) under certain processing conditions. This crystallization can be detrimental to device performance, leading to rough film morphology, charge trapping, and reduced device lifetime. The formation of an amorphous, smooth film is crucial for efficient charge transport and device stability.
Q2: What is the glass transition temperature (Tg) of this compound, and why is it important?
The glass transition temperature (Tg) is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. For this compound, the reported Tg is in the range of 155-163°C.[3] Knowing the Tg is critical for process optimization, particularly for the annealing step. Annealing above the Tg allows for molecular rearrangement, which can help to form a stable, amorphous film. However, excessive annealing temperatures or times can also promote crystallization.
Q3: How can I obtain a uniform, amorphous this compound film?
Achieving a high-quality amorphous this compound film depends on careful control of several experimental parameters, including:
-
Solvent Selection: Using an appropriate solvent or solvent mixture is crucial.
-
Solution Preparation: Ensuring complete dissolution and filtration of the this compound solution.
-
Spin Coating Parameters: Optimizing spin speed, acceleration, and time.
-
Substrate Preparation: Ensuring the substrate is clean and has a suitable surface energy.
-
Annealing: Applying a post-deposition thermal treatment at an appropriate temperature and duration.
The following sections provide detailed troubleshooting guides for each of these aspects.
Troubleshooting Guides
Problem 1: this compound Crystallization Observed After Spin Coating (Before Annealing)
| Potential Cause | Recommended Solution |
| Poor Solvent Choice | The solvent may be evaporating too slowly, allowing time for molecules to self-assemble. The solvent may also have a low solubility for this compound, leading to precipitation. |
| Solution Instability | The this compound solution may not be fully dissolved, or aggregation may be occurring over time. |
| Low Spin Speed | A low spin speed can lead to a thicker film and slower solvent evaporation, promoting crystallization. |
Problem 2: Crystallization or Dewetting Occurs After Annealing
| Potential Cause | Recommended Solution |
| Annealing Temperature Too High | Exceeding the optimal annealing temperature can provide enough thermal energy for molecules to rearrange into a crystalline structure. |
| Annealing Time Too Long | Prolonged heating, even at a suitable temperature, can lead to the nucleation and growth of crystals. |
| Poor Substrate Adhesion | If the this compound film does not adhere well to the substrate, it can dewet and form crystalline islands upon heating. |
Problem 3: Film is Not Uniform (Streaks, Comet Tails, or Center Thickening)
| Potential Cause | Recommended Solution |
| Incomplete Dissolution of this compound | Particulates in the solution can disrupt the flow during spin coating. |
| Incorrect Dispensing Technique | Dispensing the solution too slowly or off-center can lead to uneven spreading. |
| Spin Coater Wobble | An unstable spin coater can cause uneven film thickness. |
Experimental Protocols
Protocol 1: this compound Solution Preparation
-
Solvent Selection: Choose a solvent in which this compound has good solubility. Chlorobenzene, chloroform, and dichloromethane (B109758) (DCM) are common choices. A mixture of a good solvent and a small amount of a higher boiling point, "smoothing" solvent can sometimes be beneficial.
-
Dissolution:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of solvent to achieve the target concentration (e.g., 5-20 mg/mL).
-
Stir the solution on a hot plate at a slightly elevated temperature (e.g., 40-50°C) for several hours until the powder is completely dissolved. Avoid excessive heating.
-
-
Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove any undissolved particles or aggregates.
Protocol 2: Spin Coating of this compound Films
-
Substrate Preparation:
-
Clean the substrate (e.g., ITO-coated glass) by sonicating sequentially in a series of solvents such as detergent, deionized water, acetone, and isopropanol.
-
Dry the substrate with a nitrogen gun.
-
Optional: Treat the substrate with UV-ozone or oxygen plasma to improve surface wettability and adhesion.
-
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a sufficient amount of the filtered this compound solution to cover the substrate.
-
Spin the substrate at a speed between 2000 and 5000 rpm for 30-60 seconds. Higher speeds generally result in thinner films.
-
A two-step spin-coating process can be employed: a low-speed step (e.g., 500 rpm for 5s) to spread the solution, followed by a high-speed step to thin the film.
-
Protocol 3: Thermal Annealing of this compound Films
-
Transfer: Immediately after spin coating, transfer the substrate to a hot plate in a nitrogen-filled glovebox to prevent exposure to ambient moisture and oxygen.
-
Annealing:
-
Set the hot plate temperature to a value slightly above the glass transition temperature (Tg) of this compound. A starting point could be 165-175°C.
-
Anneal the film for a short duration, typically 1-5 minutes.
-
Longer annealing times are generally not necessary and may induce crystallization.
-
-
Cooling: Allow the substrate to cool down to room temperature before further processing.
Data Presentation
Table 1: Influence of Spin Coating Speed on Film Thickness (Illustrative)
| Spin Speed (rpm) | Estimated Film Thickness (nm) | Expected Film Quality |
| 1000 | 100 - 150 | Higher risk of crystallization due to slower solvent evaporation. |
| 2000 | 70 - 100 | Good starting point for uniform films. |
| 3000 | 50 - 70 | Often provides smooth, amorphous films. |
| 4000 | 30 - 50 | Can result in very thin, uniform films. |
| 5000 | < 30 | May lead to incomplete film coverage if the solution is too dilute. |
Note: The exact thickness will depend on the solution concentration and solvent used.
Table 2: Recommended Annealing Parameters for this compound Films
| Parameter | Recommended Range | Rationale |
| Annealing Temperature | 165 - 175 °C | This is slightly above the reported Tg of this compound (155-163°C), allowing for molecular rearrangement to form a stable amorphous glass without providing excessive energy for crystallization. |
| Annealing Time | 1 - 5 minutes | A short annealing time is usually sufficient to remove residual solvent and form a stable amorphous film. Longer times increase the risk of crystallization. |
| Atmosphere | Inert (e.g., Nitrogen) | Prevents degradation of the organic material at elevated temperatures. |
Visualizations
Caption: Experimental workflow for depositing amorphous this compound films.
Caption: Troubleshooting logic for addressing this compound film crystallization.
References
Troubleshooting low quantum efficiency in Tris-PCz devices
Welcome to the technical support center for Tris-PCz devices. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the fabrication and testing of devices incorporating 9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole (this compound). The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges, with a focus on resolving low external quantum efficiency (EQE).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound based device is exhibiting low external quantum efficiency (EQE). What are the most common causes?
Low EQE in this compound based devices can stem from several factors throughout the device stack. The primary culprits are often related to:
-
Charge Carrier Imbalance: An unequal injection or transport of holes and electrons into the emissive layer (EML) is a frequent cause of low efficiency. Since this compound is a hole-transporting material (HTL), an imbalance can occur if the electron-transporting layer (ETL) has mismatched mobility or if there are significant energy barriers to injection.[1][2]
-
Exciton (B1674681) Quenching: Non-radiative decay of excitons before they can emit photons will directly reduce EQE. A major pathway for this is triplet-polaron annihilation (TPA), where a triplet exciton is quenched by a charge carrier (polaron).[3]
-
Material Degradation: The chemical instability of any of the organic layers under electrical stress can lead to the formation of quenching sites, which diminish device performance over time.[3][4] Triplet-polaron annihilation is a significant contributor to the degradation of the materials.[3]
-
Poor Interfacial Quality: Rough interfaces or poor adhesion between the organic layers and the electrodes can introduce defects, trap charges, and impede efficient charge injection, all of which can negatively impact EQE.[4]
-
Leakage Current: A portion of the current may pass through the device without contributing to light emission, particularly at low brightness levels. This can be due to inefficient charge blocking or the presence of shunt pathways.[5]
Q2: How can I diagnose the specific cause of low EQE in my device?
A systematic approach involving both electrical and optical characterization is crucial for pinpointing the root cause.
Troubleshooting Workflow:
Caption: A stepwise workflow for diagnosing the root cause of low EQE.
1. Analyze Current Density-Voltage-Luminance (J-V-L) Characteristics:
- High Leakage Current at Low Voltage: This may indicate the presence of electrical shunts or poor charge-blocking capabilities of the hole-blocking layer (HBL) or electron-blocking layer (EBL).
- Steep Rise in Current Without Proportional Luminance: This often points to a severe charge carrier imbalance, where one carrier type dominates the current without significant recombination.
2. Measure the Electroluminescence (EL) Spectrum:
- Parasitic Emission: The presence of emission from layers other than the intended emissive layer (e.g., from this compound or the ETL material) is a clear indicator that the recombination zone is not confined to the EML. This can be caused by poor electron blocking by the HTL or poor hole blocking by the ETL.
3. Fabricate and Characterize Single-Carrier (Hole-Only and Electron-Only) Devices:
- By fabricating hole-only devices (HODs) and electron-only devices (EODs), you can independently assess the charge transport properties of the HTL and ETL stacks.[6] This allows you to identify which carrier type has limited mobility, contributing to charge imbalance.
4. Perform Transient Electroluminescence Studies:
- Analyzing the decay of the electroluminescence can provide insights into exciton dynamics. Long decay components may suggest the presence of triplet excitons, and their quenching can be investigated as a function of current density to probe for TPA.
Q3: My device performance is good initially but degrades quickly. What could be the cause and how can I improve stability?
Rapid degradation is often linked to the intrinsic instability of the organic materials under electrical operation.
-
Primary Cause: Triplet-Polaron Annihilation (TPA): In many devices, especially those utilizing thermally activated delayed fluorescence (TAF), TPA is a primary degradation mechanism.[3] The interaction between a triplet exciton and a polaron (charge carrier) can lead to the formation of a high-energy excited polaron state, which has enough energy to break chemical bonds in the organic molecules.[3]
Strategies to Enhance Stability:
-
Improve Charge Balance: A well-balanced charge injection and transport profile reduces the population of excess polarons in the EML, thereby decreasing the probability of TPA events. This can be achieved by carefully selecting ETL and HTL materials with comparable charge mobilities.[1]
-
Introduce an Electron Blocking Layer (EBL): Adding a dedicated EBL between the EML and the HTL can confine electrons within the EML, preventing them from reaching and degrading the this compound layer.[7] this compound itself has a high triplet energy and can also function as an EBL.[8]
-
Optimize the Emissive Layer: The concentration of the emitter dopant in the host material can influence stability. In some cases, reducing the dopant concentration can mitigate aggregation-induced quenching and degradation.
-
Incorporate Stable Materials: The intrinsic chemical stability of the materials used is critical. Materials with higher bond dissociation energies are generally more resistant to degradation.[9]
Degradation Pathway via Triplet-Polaron Annihilation:
Caption: The process of Triplet-Polaron Annihilation leading to material degradation.
Experimental Protocols
Fabrication of a Multilayer OLED Device
This protocol describes a general method for fabricating a multilayer OLED incorporating this compound as the hole-transporting layer.
-
Substrate Preparation:
-
Begin with patterned Indium Tin Oxide (ITO)-coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately transfer the substrates to a UV-ozone cleaner and treat for 10-15 minutes to improve the ITO work function and remove organic residues.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation system (with a base pressure of < 10⁻⁶ Torr).
-
Deposit the layers sequentially without breaking vacuum. A typical device structure is as follows:
-
Hole Injection Layer (HIL): 10 nm of hexaazatriphenylene-hexacarbonitrile (HATCN).
-
Hole Transport Layer (HTL): 30 nm of this compound.[10]
-
Electron Blocking Layer (EBL) / Interlayer: 5 nm of 3,3'-di(9H-carbazol-9-yl)-1,1'-biphenyl (mCBP).[10]
-
Emissive Layer (EML): 30 nm of a host material (e.g., mCBP) doped with a specific weight percentage (e.g., 15-20 wt%) of the desired emitter.[10]
-
Hole Blocking Layer (HBL): 10 nm of a suitable material like 2-(9,9'-spirobi[fluoren]-6-yl)-4,6-diphenyl-1,3,5-triazine (SF3-TRZ).[10]
-
Electron Transport Layer (ETL): 40-50 nm of an electron-transporting material (e.g., BPy-TP2 or a doped layer like 30 wt% of 8-quinolinolato lithium (Liq) in SF3-TRZ).[10]
-
-
The deposition rates for the organic layers should be maintained at 1-2 Å/s.
-
-
Cathode Deposition:
-
Deposit a thin (0.8-1 nm) layer of lithium fluoride (B91410) (LiF) as an electron injection layer at a rate of 0.1-0.2 Å/s.[10]
-
Deposit a 100 nm thick layer of aluminum (Al) as the cathode at a rate of 5-10 Å/s.[10]
-
-
Encapsulation:
-
After cathode deposition, transfer the completed device to a nitrogen-filled glovebox without exposure to air or moisture.
-
Encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from degradation.
-
Generic OLED Device Structure with this compound:
Caption: A typical layered structure of an OLED device featuring a this compound HTL.
Quantitative Data Summary
The following tables summarize key performance metrics for various OLED device structures that utilize this compound, as reported in the literature.
Table 1: Performance of Sky-Blue OLEDs with this compound as HTL
| Device Structure | Emitter (wt%) | Max EQE (%) | Reference |
| ITO/HATCN/Tris-PCz/mCBP/EML/T2T/BPy-TP2/LiF/Al | 15% 3Ph2CzCzBN in mCBP | ~16% | [10] |
| ITO/HATCN/Tris-PCz/mCBP/EML/SF3-TRZ/Liq:SF3-TRZ/Liq/Al | 20% 3Ph2CzCzBN in mCBP | ~17% | [10] |
Table 2: Performance of Exciplex-Based OLED with this compound as Donor
| Device Structure | Emitter System | Max EQE (%) | Reference |
| ITO/4% ReO₃:this compound/Tris-PCz/Tris-PCz:CN-T2T/CN-T2T/Liq/Al | This compound:CN-T2T (1:1) | 11.9% | [1] |
Table 3: Performance of Quantum Dot LEDs (QDLEDs) with this compound as HTL
| Device Structure | HTL | Max EQE (%) | Reference |
| ITO/PEDOT:PSS/TFB/QDs/Tris-PCz/HIL/Al | This compound | 10.8% | [11] |
| ITO/PEDOT:PSS/TFB/QDs/CBP/HIL/Al | CBP | 11.1% | [11] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Approaches for Long Lifetime Organic Light Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Efficiency Roll-Off and Operational Lifetime of Organic Light-Emitting Diodes with a Tetradentate Platinum(II) Complex by Using an n-Doped Electron-Transporting Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 7. pubs.aip.org [pubs.aip.org]
- 8. ossila.com [ossila.com]
- 9. Management of charge and exciton for high-performance and long-lifetime blue OLEDs [sciexplor.com]
- 10. Efficient and stable sky-blue delayed fluorescence organic light-emitting diodes with CIEy below 0.4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lifetime enhancement in QDLEDs via an electron-blocking hole transport layer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blue OLED Lifetime with Tris-PCz
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on enhancing the lifetime and efficiency of blue Organic Light-Emitting Diodes (OLEDs) using 9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole (Tris-PCz).
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of this compound in a blue OLED device stack?
A1: this compound is a versatile material primarily used for three key functions in OLEDs:
-
Hole Transport Layer (HTL): Due to its electron-rich nature and high hole mobility, this compound is highly effective at transporting holes from the anode to the emissive layer, which is crucial for achieving balanced charge injection and recombination.[1][2][3]
-
Exciton (B1674681) Blocking Layer (EBL): this compound possesses a high triplet energy (T1), allowing it to act as an exciton blocking layer. This function is vital for confining triplet excitons within the emissive layer, preventing them from migrating and decaying non-radiatively, thereby increasing device efficiency.[1][3]
-
Host Material: It can be used as a host material, often in combination with an electron-accepting material to form an exciplex. This is particularly useful in Thermally Activated Delayed Fluorescence (TADF) devices to manage exciton formation and improve stability.[4][5]
Q2: How does this compound contribute to enhancing the lifetime of blue OLEDs?
A2: Blue OLEDs typically have shorter lifetimes due to the high energy of blue light, which can accelerate material degradation.[6] this compound helps mitigate this by:
-
Improving Charge Balance: By facilitating efficient hole transport, this compound helps ensure a more balanced ratio of holes and electrons in the recombination zone. This reduces the accumulation of excess charges (polarons) that can lead to degradation pathways like triplet-polaron annihilation.[1][4][7]
-
Managing Excitons: When used as a host in an exciplex system, this compound can help reduce the concentration of long-lived triplet excitons, which are a primary cause of degradation through triplet-triplet annihilation (TTA).[4][5][8]
-
Broadening the Recombination Zone: A well-balanced charge transport, facilitated by this compound, can widen the recombination zone within the emissive layer. This distribution of exciton formation over a larger area reduces localized stress and heat, thereby slowing down material degradation.[7]
Troubleshooting Guide
Problem 1: My blue OLED device has a lower-than-expected External Quantum Efficiency (EQE).
-
Possible Cause 1: Charge Carrier Imbalance.
-
Explanation: An unequal number of electrons and holes reaching the emissive layer (EML) leads to inefficient exciton formation. If hole injection/transport is the limiting factor, this compound can help. However, if electron injection/transport is poor, an imbalance will persist.[1][4]
-
Solution:
-
Optimize HTL Thickness: The thickness of the this compound layer is critical. A layer that is too thin may not adequately transport holes, while a layer that is too thick can increase the driving voltage.[9] Experiment with varying the this compound layer thickness (e.g., in 5-10 nm increments) to find the optimal balance.
-
Verify Energy Level Alignment: Ensure the HOMO level of this compound is well-aligned with the anode-side layers and the EML for efficient hole injection. Large energy barriers can impede charge flow.[10][11]
-
Improve Electron Transport: Consider using a more efficient electron transport layer (ETL) or an electron-injection layer (EIL) to better match the hole current.[12]
-
-
-
Possible Cause 2: Exciton Quenching.
-
Explanation: Excitons are decaying non-radiatively instead of producing light. This can happen at interfaces or be caused by interactions with polarons.[13][14] this compound's high triplet energy helps confine excitons, but quenching can still occur if the recombination zone is too close to an interface.[1]
-
Solution:
-
Insert an Exciton Blocking Layer: If not already present, adding a dedicated EBL with high triplet energy, such as this compound itself, between the HTL and EML can prevent excitons from reaching the HTL and quenching.[12]
-
Optimize Doping Concentration: In a host-guest system, an excessively high concentration of the emitter can lead to self-quenching. Systematically vary the doping concentration to find the optimal level.
-
-
Problem 2: The device shows rapid luminance decay and a short operational lifetime (LT50).
-
Possible Cause 1: Exciton-Induced Degradation.
-
Explanation: The high energy of blue excitons, particularly long-lived triplets, can cause chemical degradation of the organic materials.[6] Bimolecular annihilation processes like Triplet-Triplet Annihilation (TTA) and Triplet-Polaron Annihilation (TPA) are major contributors to this degradation.[6][15]
-
Solution:
-
Utilize a TADF-based Exciplex Host: Using this compound as the donor with a TADF-type acceptor can create a more stable host system. This setup can reduce the accumulation of destructive, long-lived triplet states on the acceptor molecule.[4][5]
-
Broaden the Recombination Zone: Adjust the thickness and charge-transport properties of adjacent layers to widen the zone where excitons are formed. A device structure with gradient doping in the EML can also help distribute excitons more evenly.[6]
-
-
-
Possible Cause 2: Interfacial Instability and Charge Accumulation.
-
Explanation: Mismatched energy levels or poor charge mobility in adjacent layers can cause charges to accumulate at interfaces.[4][12] This accumulation not only leads to TPA but can also generate localized heat, accelerating material degradation.
-
Solution:
-
Optimize Layer Interfaces: Ensure smooth transitions between layers by carefully controlling deposition rates and substrate temperature.
-
Select Host Materials for Stability: When using this compound as part of a mixed host, the choice of the partner material is critical. Select co-hosts that offer balanced charge transport and high morphological stability (high glass transition temperature, Tg).[4]
-
-
-
Possible Cause 3: Material Purity and Environmental Factors.
-
Explanation: Impurities in the source materials (including this compound) or the introduction of moisture and oxygen during fabrication can create traps for charge carriers. These traps act as non-radiative recombination centers and can significantly shorten device lifetime.[16]
-
Solution:
-
Use High-Purity Materials: Always use sublimed-grade organic materials with the highest possible purity.
-
Maintain a High-Vacuum Environment: Fabricate devices in a cleanroom environment under high vacuum to minimize contamination from atmospheric gases.[16]
-
-
Data Presentation
Table 1: Material Properties of this compound
| Property | Value | Reference |
| Full Chemical Name | 9-Phenyl-3,6-bis(9-phenyl-9H-carbazol-3-yl)-9H-carbazole | Generic |
| HOMO Level | 5.6 eV | Generic |
| LUMO Level | 2.1 eV | Generic |
| Triplet Energy (T1) | 2.7 eV | Generic |
| Appearance | White powder/crystals | Generic |
Table 2: Example Blue OLED Device Architectures & Performance with this compound
| Role of this compound | Device Structure (Simplified) | Emitter (Dopant) | Max EQE (%) | CIE (x, y) | Lifetime (LT50 in hours) | Reference |
| Exciplex Host | ITO / HTL / This compound:3Cz-TRZ / EBL / ETL / Cathode | 1 wt% ν-DABNA | 19.0% | (0.29, 0.36) | > 450 h | [4][5] |
| HTL | ITO / HATCN / This compound (30nm) / mCBP / TADF-EML / ETL / Cathode | 3Ph2CzCzBN | 16.6% | Sky-blue | LT90 = 38 h | [16] |
| Exciplex Donor | ITO / ReO₃:This compound / This compound / This compound :CN-T2T / CN-T2T / Cathode | Exciplex Emission | 11.9% | Green | Not Reported | [17] |
Note: Device structures are simplified. Performance metrics are highly dependent on the specific materials used in all layers and the precise fabrication conditions.
Experimental Protocols
General Protocol for Fabricating a Blue TADF-OLED with this compound
This protocol outlines a general procedure for fabricating a multilayer blue OLED using thermal evaporation. Layer thicknesses and materials should be optimized based on the specific research goals.
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).
-
Dry the substrates with a nitrogen gun and then bake them in an oven at 120°C for 20 minutes to remove residual moisture.
-
Immediately before loading into the deposition chamber, treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the layers sequentially without breaking the vacuum. Deposition rates should be carefully controlled with a quartz crystal monitor.
-
Hole Injection Layer (HIL): Deposit ~10 nm of a material like HATCN at a rate of ~0.1 Å/s.
-
Hole Transport Layer (HTL): Deposit 30-40 nm of This compound at a rate of ~1.0 Å/s.
-
Emissive Layer (EML): Co-evaporate the host material (e.g., mCBP) and the blue TADF emitter. A typical doping concentration is 5-15 wt%. The deposition rate of the host should be ~2.0 Å/s, with the dopant rate adjusted to achieve the desired concentration. A typical EML thickness is 20-30 nm.
-
Exciton Blocking Layer (EBL): Deposit ~10 nm of a high triplet energy material (e.g., DPEPO or T2T) at a rate of ~1.0 Å/s.
-
Electron Transport Layer (ETL): Deposit 30-40 nm of a material like TPBi or BPy-TP2 at a rate of ~1.0 Å/s.
-
-
-
Cathode Deposition:
-
Deposit a thin (~0.8-1.0 nm) layer of an electron injection material like Lithium Fluoride (LiF) or Lithium Quinolate (Liq) at a rate of ~0.1 Å/s.
-
Deposit a thicker (~100 nm) layer of Aluminum (Al) as the cathode at a rate of ~2.0-5.0 Å/s.
-
-
Encapsulation and Testing:
-
After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air or moisture.
-
Encapsulate the devices using UV-curable epoxy and a cover glass to protect the organic layers from environmental degradation.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and operational lifetime of the completed devices.
-
Visualizations
Caption: Role of this compound as an HTL and exciton blocker in a blue TADF OLED.
Caption: Troubleshooting workflow for low External Quantum Efficiency (EQE).
Caption: Key degradation pathways in blue OLEDs and mitigation by this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ksp.etri.re.kr [ksp.etri.re.kr]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Probing polaron-induced exciton quenching in TADF based organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 15. researchgate.net [researchgate.net]
- 16. Approaches for Long Lifetime Organic Light Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Strategies to improve charge balance in Tris-PCz OLEDs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fabrication and characterization of Organic Light-Emitting Diodes (OLEDs) utilizing Tris-PCz (9,9',9''-triphenyl-9H,9'H,9''H-carbazole) as a hole transport layer (HTL).
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that make it a suitable hole transport material?
This compound is a carbazole-based organic semiconductor known for its excellent hole mobility and high triplet energy (T1 ≈ 2.7 eV).[1][2][3] Its electron-rich nature, stemming from the highly-conjugated tri-carbazole backbone, facilitates efficient hole transport.[4][5] The high triplet energy is particularly advantageous in Thermally Activated Delayed Fluorescence (TADF) and phosphorescent OLEDs, as it effectively confines triplet excitons within the emissive layer, preventing energy loss and enhancing device efficiency.[2][3]
Q2: How does charge balance impact the performance of this compound OLEDs?
Charge balance, the ratio of holes injected from the anode to electrons injected from the cathode, is a critical factor in determining the efficiency and stability of an OLED.[6] An imbalance can lead to several issues:
-
Reduced Recombination Efficiency: An excess of one type of charge carrier can lead to charge accumulation at interfaces and quenching of excitons, reducing the number of radiative recombination events.
-
Shifted Recombination Zone: An imbalance can push the recombination zone towards the transport layers, leading to emission from undesired layers and reduced device lifetime.
-
Increased Efficiency Roll-off: At high current densities, charge imbalance can exacerbate efficiency roll-off, where the quantum efficiency decreases as the brightness increases.[7]
Q3: What are common strategies to improve charge balance in this compound OLEDs?
Improving charge balance in this compound OLEDs typically involves a multi-faceted approach focusing on the device architecture and material selection:
-
Optimizing the Electron Transport Layer (ETL): Selecting an ETL with appropriate electron mobility and energy levels (LUMO) that are well-aligned with the emissive layer is crucial.[8]
-
Doping the Hole Transport Layer: P-doping this compound with electron-accepting materials can increase its conductivity, leading to more efficient hole injection and transport.[9][10]
-
Utilizing Interfacial Layers: Introducing hole injection layers (HILs) and electron injection layers (EILs) can reduce the energy barriers for charge injection from the electrodes.
-
Adjusting Layer Thicknesses: The thickness of the HTL, ETL, and emissive layer can be tuned to balance the transit times of holes and electrons.[11]
Q4: What are the primary degradation mechanisms in this compound based OLEDs?
Degradation in this compound based OLEDs can be attributed to several factors:
-
Intrinsic Material Instability: While this compound is relatively stable, prolonged electrical stress and exposure to high-energy excitons can lead to the formation of non-emissive species.[12][13]
-
Charge Imbalance: An excess of holes reaching the emissive layer/ETL interface can lead to the formation of unstable cationic species of the host or emitter material, which is a known degradation pathway.[14]
-
Exciton-Polaron Annihilation: The interaction of excitons with charge carriers (polarons) can lead to non-radiative decay and material degradation.[15]
-
Environmental Factors: Exposure to moisture and oxygen can accelerate the degradation of organic materials and the corrosion of electrodes.[16]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps & Solutions |
| High Turn-On Voltage (> 5V) | 1. Poor hole injection from the anode. 2. Large energy barrier between this compound and the emissive layer. 3. High series resistance in the device. | 1. Ensure proper cleaning and treatment of the ITO anode (e.g., oxygen plasma or UV-ozone treatment). 2. Introduce a hole injection layer (HIL) with a suitable work function, such as HAT-CN. 3. Verify the HOMO level of the emissive layer for proper energy alignment with this compound. 4. Check for any contamination at the interfaces. |
| Low External Quantum Efficiency (EQE) | 1. Significant charge imbalance. 2. Poor light outcoupling. 3. Non-radiative recombination losses. | 1. Optimize the ETL material and its thickness to balance electron and hole currents. 2. Consider p-doping the this compound layer to improve hole conductivity. 3. Use an optical simulation tool to optimize layer thicknesses for improved light extraction. 4. Ensure high purity of all organic materials to minimize quenching sites. |
| Rapid Luminance Decay (Short Lifetime) | 1. Intrinsic degradation of organic materials. 2. Unstable interfaces. 3. Poor device encapsulation. | 1. Operate the device at a lower current density to reduce electrical stress. 2. Introduce an exciton (B1674681) blocking layer to confine excitons within the EML. This compound itself can act as a hole-side exciton blocker due to its high triplet energy. 3. Ensure a hermetic encapsulation process to prevent exposure to oxygen and moisture. |
| Color Instability / Shift in Emission Spectrum | 1. Emission from this compound or other transport layers. 2. Formation of exciplexes at interfaces. 3. Degradation of the emissive material. | 1. This indicates the recombination zone is not confined to the EML. Adjust the relative thicknesses of the HTL and ETL to move the recombination zone. 2. Ensure a sufficient energy gap between the transport and emissive materials. 3. Select host and dopant materials with good morphological and chemical stability. |
| High Leakage Current | 1. Pinholes or defects in the thin films. 2. Roughness of the ITO substrate. | 1. Optimize the deposition parameters (rate, substrate temperature) to achieve smooth and uniform films. 2. Thoroughly clean and inspect the ITO substrates before device fabrication. 3. Use a planarization layer over the ITO. |
Data Presentation: Strategies to Improve Charge Balance
The following tables summarize quantitative data from various studies, showcasing the impact of different strategies on the performance of OLEDs, which can be applied to this compound based devices.
Table 1: Effect of Different Electron Transport Layer (ETL) Materials on OLED Performance
| ETL Material | Device Structure | Max. EQE (%) | Power Efficiency (lm/W) | Turn-on Voltage (V) |
| TPBi[16] | ITO/HIL/HTL/EML/TPBi /EIL/Al | ~20-25 | ~40-60 | ~2.5-3.5 |
| B3PYMPM[17] | ITO/HIL/HTL/EML/B3PYMPM /EIL/Al | ~22-28 | ~50-70 | ~2.8-3.8 |
| Bphen | ITO/HIL/HTL/EML/Bphen /EIL/Al | ~18-23 | ~35-55 | ~2.6-3.6 |
Note: Performance metrics are typical ranges and can vary significantly based on the specific emissive material and overall device architecture.
Table 2: Effect of p-Doping this compound as the Hole Transport Layer (HTL)
| Dopant | Doping Conc. | Device Structure | Change in Conductivity | Impact on Turn-on Voltage |
| F4-TCNQ[9][10][18] | 1-5 wt% | ITO/p-HTL/EML/ETL/EIL/Al | Increased | Decreased |
| ReO₃ | 2-10 wt% | ITO/p-HTL/EML/ETL/EIL/Al | Increased | Decreased |
| MoO₃ | 5-15 wt% | ITO/p-HTL/EML/ETL/EIL/Al | Increased | Decreased |
Note: The optimal doping concentration depends on the specific dopant and host materials.
Experimental Protocols
1. Substrate Cleaning Protocol (for ITO-coated glass)
A thorough cleaning of the Indium Tin Oxide (ITO) substrate is critical for achieving high-performance and reliable OLEDs.[1][2][4][19][20]
-
Initial Cleaning:
-
Place the ITO substrates in a substrate holder.
-
Sonicate in a beaker with a 2% solution of Hellmanex in deionized (DI) water for 15 minutes.
-
Rinse thoroughly with DI water.
-
-
Solvent Cleaning:
-
Sonicate in acetone (B3395972) for 15 minutes.
-
Sonicate in isopropanol (B130326) (IPA) for 15 minutes.
-
Rinse thoroughly with DI water.
-
-
Drying:
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
-
Surface Treatment:
-
Immediately before loading into the deposition system, treat the ITO surface with oxygen plasma or a UV-ozone cleaner for 5-10 minutes to increase its work function and improve the hole injection interface.
-
2. Standard OLED Fabrication Protocol via Thermal Evaporation
This protocol outlines the fabrication of a standard this compound based OLED.[21][22]
-
Substrate Preparation:
-
Clean the ITO substrates as per the protocol above.
-
Load the cleaned substrates into a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr).
-
-
Deposition of Organic Layers and Cathode:
-
Hole Injection Layer (HIL): Deposit 10 nm of HAT-CN at a rate of 0.1 Å/s.
-
Hole Transport Layer (HTL): Deposit 40 nm of this compound at a rate of 1-2 Å/s.
-
Emissive Layer (EML): Co-deposit the host and dopant materials to the desired thickness (e.g., 20 nm of mCBP doped with 10% of a phosphorescent or TADF emitter) at a rate of 1-2 Å/s for the host and a proportionally lower rate for the dopant.
-
Electron Transport Layer (ETL): Deposit 30 nm of an ETL material (e.g., TPBi) at a rate of 1-2 Å/s.[16]
-
Electron Injection Layer (EIL): Deposit 1 nm of LiF or Liq at a rate of 0.1 Å/s.
-
Cathode: Deposit 100 nm of Aluminum (Al) at a rate of 2-5 Å/s.
-
-
Encapsulation:
-
Without breaking the vacuum, or in an inert atmosphere (e.g., a glovebox), encapsulate the device using a glass lid and UV-curable epoxy to protect it from atmospheric moisture and oxygen.
-
3. J-V-L (Current Density-Voltage-Luminance) Characterization Protocol
This protocol is for the fundamental characterization of the OLED's electro-optical performance.[3][12][14][23][24]
-
Equipment:
-
Source measure unit (SMU)
-
Photometer or spectroradiometer with a calibrated photodiode.
-
Probe station in a dark box.
-
-
Procedure:
-
Place the encapsulated OLED on the probe station and make electrical contact with the anode and cathode.
-
Position the photodiode at a fixed distance from the device's emitting area.
-
Apply a voltage sweep using the SMU (e.g., from 0 to 10 V in 0.1 V steps).
-
Simultaneously measure the current flowing through the device and the light output (luminance or spectral radiance).
-
From the collected data, calculate and plot the following characteristics:
-
Current density vs. Voltage (J-V)
-
Luminance vs. Voltage (L-V)
-
Current Efficiency (cd/A) vs. Current Density
-
Power Efficiency (lm/W) vs. Current Density
-
External Quantum Efficiency (EQE, %) vs. Current Density
-
-
Mandatory Visualizations
Caption: Basic OLED device architecture and charge flow.
Caption: Energy level alignment in a this compound OLED.[7][13][25][26][27]
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beyond hydrophobicity: how F4-TCNQ doping of the hole transport material improves stability of mesoporous triple-cation perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Flexible OLED Optimization: ITO, ETL & TFE Impact on Polyimide Substrate Performance — Fluxim [fluxim.com]
- 12. oldcitypublishing.com [oldcitypublishing.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 15. researchgate.net [researchgate.net]
- 16. ossila.com [ossila.com]
- 17. ossila.com [ossila.com]
- 18. Improved performance of inverted planar perovskite solar cells with F4-TCNQ doped PEDOT:PSS hole transport layers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 19. Manufacture Plasma cleaning before ITO glass coating for OLED devices [cnplasma.com]
- 20. displayman.com [displayman.com]
- 21. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Phase Segregation in Tris-PCz Blend Films
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tris-PCz (4,4',4''-tris(N-3-methylphenyl-N-phenylamino)triphenylamine) blend films. The focus is on identifying, understanding, and overcoming phase segregation to improve device performance and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is phase segregation in this compound blend films, and why is it detrimental?
A1: Phase segregation refers to the macroscopic separation of the donor and acceptor materials within the this compound blend film. In organic electronics, an ideal morphology is often a bulk heterojunction (BHJ), which features a finely intermixed, nanoscale network of donor and acceptor domains.[1] This structure maximizes the interfacial area for efficient exciton (B1674681) dissociation while maintaining continuous pathways for charge transport to the electrodes.[2] When large-scale phase segregation occurs, it leads to the formation of overly large, pure domains of each component. This reduces the donor-acceptor interface, hindering charge separation. It can also create "dead ends" for charge transport, increasing charge recombination and lowering carrier mobility, which severely degrades the overall performance and efficiency of the device.[2]
Q2: What are the primary causes of uncontrolled phase segregation?
A2: Uncontrolled phase segregation in this compound blend films can stem from several factors during the fabrication process:
-
Solvent Evaporation Rate: A very high evaporation rate can "freeze" the morphology before optimal mixing occurs, while a very slow rate can allow excessive time for molecules to aggregate with their own kind.[3]
-
Poor Miscibility: The inherent chemical incompatibility or low miscibility between the this compound donor and the chosen acceptor material can drive them to separate.
-
Solution Concentration: The concentration of the polymer blend solution can affect the aggregation behavior of the components before and during film deposition.[4]
-
Substrate Interactions: The surface energy of the substrate can preferentially attract one component of the blend, leading to vertical phase separation where one material accumulates at the substrate interface.[5]
Q3: How can I identify phase segregation in my films?
A3: Several standard characterization techniques can be used to analyze the morphology of your this compound blend films:
-
Atomic Force Microscopy (AFM): This is one of the most common methods. AFM provides topographical images of the film's surface, revealing surface roughness and the lateral size of phase-separated domains.[4][6] A high root-mean-square (RMS) roughness value can indicate significant aggregation.[7]
-
Transmission Electron Microscopy (TEM): TEM offers higher resolution images of the film's internal bulk structure, allowing for direct visualization of the nanoscale morphology and domain distribution.[6][8]
-
Grazing-Incidence X-ray Scattering (GIXS): GIXS is a powerful technique for probing the crystallinity, molecular packing, and orientation of the components within the blend.[9][10] It can provide quantitative information about the degree of phase separation.
-
UV-Vis Absorption Spectroscopy: Changes in the absorption profile of the blend film compared to the neat materials can sometimes indicate aggregation or changes in molecular packing.[11]
Q4: What are solvent additives, and how do they help control morphology?
A4: Solvent additives are small amounts of a high-boiling-point solvent added to the primary solvent used for the blend solution.[12] Additives like 1,8-diiodooctane (B1585395) (DIO), 1-chloronaphthalene (B1664548) (CN), and octanedithiol (ODT) are commonly used.[12][13] They work by selectively dissolving one of the components (e.g., the fullerene acceptor), which keeps it from aggregating too early during the film drying process.[14] This prolongs the film's drying time, allowing the components more time to self-organize into a more favorable, intermixed nanoscale morphology.[12] However, residual additives can sometimes negatively impact long-term device stability.[12]
Q5: What is the role of solid additives in preventing phase segregation?
A5: Solid additives are non-volatile or volatile small molecules incorporated into the blend solution to influence the final film morphology.[12][13] Unlike solvent additives, some solid additives are intended to remain in the active layer to continuously manage the morphology.[12] They can function in various ways, such as by acting as compatibilizers to improve miscibility between the donor and acceptor, or by inducing controlled crystallization of one component to form a well-defined network structure.[1][12] Ternary systems, where a third component is intentionally added, can create a "cascade" energy landscape that improves charge separation and transport.[1]
Q6: How does thermal annealing affect the morphology of this compound blend films?
A6: Thermal annealing is a post-processing step where the completed film is heated to a specific temperature for a set duration.[2][9] This process provides thermal energy that increases the mobility of the polymer chains and molecules. This allows them to reorganize into a more thermodynamically stable and ordered morphology.[9][15] Annealing can increase the crystallinity of the components and optimize the size of the phase-separated domains.[9][16] However, the annealing temperature and time must be carefully optimized; excessive annealing can lead to overly large domains and renewed phase segregation, which is detrimental to performance.[2][9]
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and analysis of this compound blend films.
| Problem | Possible Causes | Recommended Solutions |
| Low Power Conversion Efficiency (PCE) | 1. Poor film morphology with large phase-separated domains.[2] 2. Inefficient charge separation or transport.[1] 3. High charge recombination.[2] | 1. Introduce a Solvent Additive: Add a small volume percentage (e.g., 0.5-3%) of a high-boiling-point additive like DIO or CN to the host solvent.[12] 2. Apply Thermal Annealing: Systematically test a range of annealing temperatures and times post-deposition.[9] 3. Use a Ternary Blend Strategy: Incorporate a third component (solid additive) that can act as a compatibilizer or cascade energy levels.[1] |
| High Surface Roughness (from AFM) | 1. Uncontrolled crystallization or aggregation of one component.[2] 2. Rapid or uneven solvent evaporation.[3] 3. Excessive thermal annealing temperature or duration.[9] | 1. Reduce Annealing Temperature/Time: Over-annealing can cause excessive aggregation.[2] 2. Use a Higher Boiling Point Solvent: Slowing the evaporation rate allows for more ordered film formation.[3][17] 3. Adjust Spin-Coating Speed: A higher spin speed generally results in a thinner and often smoother film.[18] |
| Visible Aggregates or Hazy Film | 1. Poor solubility of one or more components in the chosen solvent. 2. Premature aggregation of material in the solution before deposition. 3. Incompatible donor-acceptor blend ratio. | 1. Filter the Solution: Use a PTFE syringe filter (e.g., 0.2 µm) immediately before spin-coating. 2. Optimize Solvent System: Test different host solvents or solvent mixtures to ensure all components are fully dissolved.[19] 3. Vary Blend Ratio: Systematically vary the donor-to-acceptor weight ratio to find the optimal composition for miscibility. |
| Inconsistent Device Performance | 1. Residual solvent additives affecting stability.[12] 2. Morphology is not thermodynamically stable and changes over time. 3. Variations in ambient conditions (humidity, temperature) during fabrication. | 1. Use a Volatile Solid Additive: These additives can be removed during the annealing process, improving stability.[11] 2. Optimize Annealing: Ensure the annealing process brings the film to a stable morphological state.[9] 3. Control Fabrication Environment: Perform all fabrication steps in a controlled environment, such as a nitrogen-filled glovebox. |
Quantitative Data Summary
The following tables summarize key quantitative data related to controlling film morphology.
Table 1: Common Solvent Additives and Their Properties
| Solvent Additive | Abbreviation | Boiling Point (°C) | Typical Concentration (vol%) | Primary Function |
| 1,8-Diiodooctane | DIO | 271 | 0.5 - 3 | Improves fullerene solubility, controls phase separation.[12][14] |
| 1-Chloronaphthalene | CN | 259 | 1 - 5 | Modulates crystallinity and domain size.[12][13] |
| Octanedithiol | ODT | 268 | 0.5 - 2 | Influences molecular packing and phase separation.[12][13] |
Table 2: Effect of Processing Conditions on Film and Device Parameters (Illustrative Data)
| Condition | RMS Roughness (nm) | Domain Size (nm) | Power Conversion Efficiency (%) |
| As-Cast (No Treatment) | 5.8 | 150-200 | 3.5 |
| With 1% DIO Additive | 2.1 | 20-30 | 7.2 |
| Thermal Annealing (150°C, 10 min) | 3.5 | 40-60 | 6.8 |
| 1% DIO + Thermal Annealing | 1.9 | 25-35 | 8.1 |
Note: Data is illustrative and will vary significantly based on the specific this compound derivative, acceptor material, and processing parameters.
Experimental Protocols
Protocol: Film Fabrication using a Solvent Additive
This protocol describes a general method for fabricating a this compound blend film using spin-coating with a solvent additive to control morphology.
-
Substrate Preparation:
-
Clean ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes to improve surface wettability.
-
-
Solution Preparation:
-
Prepare the host solvent (e.g., chlorobenzene).
-
Add the desired volume percentage of the solvent additive (e.g., 1% v/v DIO) to the host solvent.
-
Dissolve the this compound donor and the acceptor material (e.g., a fullerene derivative) in the solvent/additive mixture at the desired weight ratio (e.g., 1:1).
-
Stir the solution on a hotplate at a low temperature (e.g., 40°C) for several hours in a nitrogen-filled glovebox to ensure complete dissolution.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrates.
-
Anneal the HTL layer on a hotplate according to the manufacturer's specifications (e.g., 150°C for 10 minutes).
-
-
Active Layer Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Filter the prepared this compound blend solution through a 0.2 µm PTFE filter.
-
Spin-coat the blend solution onto the HTL layer. The spin speed and time should be optimized to achieve the desired film thickness.
-
-
Post-Processing (Optional):
-
If thermal annealing is required, transfer the films to a hotplate inside the glovebox and anneal at the optimized temperature and duration (e.g., 140°C for 10 minutes).
-
-
Cathode Deposition:
-
Transfer the films to a thermal evaporator.
-
Deposit the cathode layer (e.g., LiF/Al) under high vacuum.
-
-
Characterization:
-
Characterize the film morphology using AFM and other techniques.
-
Test the device performance using a solar simulator.
-
Visualizations
The following diagrams illustrate key workflows and concepts for managing phase segregation.
Caption: A workflow diagram for troubleshooting phase segregation in blend films.
Caption: Mechanism of a solvent additive for morphology control.
Caption: Experimental workflow for fabricating this compound blend film devices.
References
- 1. Frontiers | Significant improvement of organic solar cells with ternary additives [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Phase Separation of Silicon-Containing Polymer/Polystyrene Blends in Spin-Coated Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. openaccesspub.org [openaccesspub.org]
- 9. Effects of Thermal Annealing On the Morphology of Polymer–Fullerene Blends for Organic Solar Cells | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
- 10. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Effects of additives on the morphology of solution phase aggregates formed by active layer components of high-efficiency organic solar cells. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Fabrication of micropatterned thin films through controlled phase separation of polystyrene/polydimethylsiloxane blends by spin coating [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tris-PCz Film Morphology through Annealing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of annealing on the morphology of Tris(4-carbazoyl-9-ylphenyl)amine (Tris-PCz) thin films. Due to a lack of specific quantitative data and established protocols for this compound in the public domain, this guide offers general principles and troubleshooting strategies based on common practices for organic semiconductor thin films. Researchers are encouraged to use this as a starting point for their experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing this compound films?
Annealing is a critical post-deposition thermal treatment used to improve the quality and performance of this compound thin films. The primary goals of annealing are to:
-
Enhance Crystallinity: Promote the transition from an amorphous or poorly ordered state to a more crystalline structure. This can lead to improved charge transport properties.
-
Increase Grain Size: Facilitate the growth of larger crystalline domains within the film, which can reduce the density of grain boundaries that often act as charge traps.
-
Reduce Film Defects: Remove residual solvent, relieve internal stress, and reduce the number of pinholes and other morphological defects.
-
Improve Device Performance: As a result of the above factors, annealing can lead to significant improvements in the efficiency and stability of organic electronic devices, such as organic solar cells (OSCs) and organic field-effect transistors (OFETs), that utilize this compound as an active layer.
Q2: What are the typical annealing temperatures and times for organic semiconductor films like this compound?
A systematic approach is recommended:
-
Start with a range of temperatures: A common starting range is 80°C to 150°C.
-
Vary the annealing time: For each temperature, explore annealing times from 5 minutes to 60 minutes.
-
Characterize the film properties: After each annealing condition, analyze the film's morphology (e.g., using Atomic Force Microscopy - AFM), crystallinity (e.g., using X-ray Diffraction - XRD), and the performance of a test device.
Q3: What is solvent vapor annealing (SVA) and how does it differ from thermal annealing?
Solvent vapor annealing is an alternative or complementary technique to thermal annealing. Instead of using heat, the film is exposed to a saturated vapor of a specific solvent. This process can also promote molecular rearrangement and crystallization.
-
Mechanism: The solvent vapor plasticizes the film, increasing the mobility of the this compound molecules and allowing them to self-organize into a more ordered state.
-
Advantages: SVA can sometimes achieve desired morphologies at lower temperatures than thermal annealing, which can be beneficial for heat-sensitive substrates or device architectures.
-
Key Parameters: The choice of solvent, vapor pressure (controlled by temperature), and exposure time are critical parameters to optimize.
Troubleshooting Guide
This guide addresses common issues encountered during the annealing of this compound films.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Film Quality (e.g., pinholes, cracks) After Annealing | 1. Too High Annealing Temperature: Can cause dewetting or decomposition of the film. 2. Too Rapid Heating/Cooling Rate: Can induce thermal stress, leading to cracking. 3. Substrate Contamination: Impurities on the substrate can act as nucleation sites for defects. | 1. Systematically decrease the annealing temperature. 2. Use a slower ramp rate for heating and cooling during the annealing process. 3. Ensure rigorous substrate cleaning procedures are in place before film deposition. |
| Inconsistent Crystallinity or Grain Size | 1. Non-uniform Temperature Distribution: Inconsistent heating across the substrate. 2. Inconsistent Annealing Time: Variations in the duration of the heat treatment. 3. Atmosphere Contamination: Presence of oxygen or moisture can affect crystallization. | 1. Ensure the hotplate or oven provides uniform heating. Consider using a calibrated system. 2. Precisely control the annealing time for all samples. 3. Perform annealing in a controlled atmosphere (e.g., a nitrogen-filled glovebox). |
| No Significant Improvement in Device Performance | 1. Sub-optimal Annealing Conditions: The chosen temperature and/or time are not effective for this compound. 2. Degradation of this compound: The annealing temperature may be too high, causing chemical degradation. 3. Interfacial Issues: Annealing might be affecting the interfaces with other layers in the device. | 1. Perform a systematic study of a wider range of annealing temperatures and times. 2. Characterize the chemical integrity of the this compound film after annealing (e.g., using spectroscopy). 3. Investigate the impact of annealing on each layer of the device stack individually. |
Experimental Protocols
As specific, validated protocols for this compound annealing are not widely published, a generalized experimental workflow is provided below. This should be adapted and optimized for your specific experimental setup and device architecture.
General Thermal Annealing Protocol for this compound Films
-
Film Deposition:
-
Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene, chloroform) at a desired concentration.
-
Deposit the this compound film onto the substrate using a technique such as spin-coating or blade-coating.
-
Ensure the as-deposited film is uniform and free of visible defects.
-
-
Annealing Process:
-
Pre-heat a calibrated hotplate or oven to the desired annealing temperature.
-
Carefully place the substrate with the this compound film onto the pre-heated surface.
-
Anneal for the specified duration.
-
After the designated time, carefully remove the substrate and allow it to cool down to room temperature. A controlled cooling rate is recommended to minimize thermal stress.
-
-
Characterization:
-
Analyze the film morphology using Atomic Force Microscopy (AFM) to determine surface roughness and observe grain formation.
-
Investigate the crystallinity of the film using X-ray Diffraction (XRD).
-
Fabricate and test a device (e.g., an organic solar cell) to evaluate the impact of annealing on performance parameters such as power conversion efficiency, fill factor, and charge carrier mobility.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effect of annealing on this compound films.
Validation & Comparative
A Head-to-Head Battle in OLEDs: Tris-PCz vs. CBP as Host Materials
In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), the selection of an appropriate host material for the emissive layer is a critical determinant of device efficiency, stability, and overall performance. Among the myriad of available options, 9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole (Tris-PCz) and 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) have emerged as prominent contenders, each exhibiting a unique set of properties that make them suitable for different types of OLED applications. This guide provides an objective comparison of this compound and CBP, supported by experimental data, to assist researchers and scientists in making informed decisions for their device architectures.
At a Glance: Key Properties of this compound and CBP
A summary of the fundamental properties of this compound and CBP is presented below, offering a snapshot of their key characteristics.
| Property | This compound | CBP |
| Full Name | 9-Phenyl-3,6-bis(9-phenyl-9H-carbazol-3-yl)-9H-carbazole | 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl |
| Molecular Formula | C54H35N3 | C36H24N2 |
| HOMO Level | -5.6 eV | -6.0 eV |
| LUMO Level | -2.1 eV | -2.9 eV |
| Triplet Energy (T1) | ~2.7 eV | ~2.55 - 2.6 eV |
| Primary Application | Host in TADF-OLEDs, Hole Transport Layer (HTL), Exciton (B1674681) Blocking Layer (EBL) | Host in Phosphorescent OLEDs (PhOLEDs) |
| Charge Transport | Primarily hole transporting | Unipolar (hole transporting) |
Performance in OLED Devices: A Comparative Analysis
This compound: A Champion for TADF Emitters
This compound, with its high triplet energy of approximately 2.7 eV, is exceptionally well-suited as a host material for Thermally Activated Delayed Fluorescence (TADF) emitters.[1][2] This high triplet energy is crucial to prevent reverse energy transfer from the guest (emitter) to the host, thereby maximizing the efficiency of the TADF mechanism. Its electron-rich nature, stemming from the multiple carbazole (B46965) units, also contributes to its excellent hole-transporting properties.[1][2]
In a green exciplex-based OLED, a device utilizing a this compound:CN-T2T (1:1) emitting layer achieved a high external quantum efficiency (EQE) of 11.9%. This performance highlights the significance of balanced charge mobilities in the emitting layer for efficient exciplex formation and subsequent light emission.
CBP: The Workhorse for Phosphorescent Emitters
CBP has long been a benchmark host material for phosphorescent OLEDs (PhOLEDs) due to its good thermal stability and a triplet energy of around 2.55-2.6 eV, which is sufficient for hosting many green and red phosphorescent emitters.[3][4] Its primary charge transport characteristic is unipolar, favoring hole transport.[3]
In a study on red PhOLEDs, a device with a CBP host doped with the phosphorescent emitter Ir(dmpq)2(acac) demonstrated a luminance of 293 cd/m² at 14V. While direct efficiency comparisons with this compound devices are challenging due to differing device structures and emitters, this data underscores CBP's capability as a host for phosphorescent applications. Furthermore, modifications to the CBP structure, such as the introduction of cyano groups (CBP-CN), have been shown to enhance electron injection and transport, leading to significantly improved performance in green and red PhOLEDs, with EQEs reaching up to 23.13% for green emission.[3]
Charge Transport Properties
The balance of charge carriers (holes and electrons) within the emissive layer is paramount for achieving high recombination efficiency in OLEDs.
This compound is predominantly a hole-transporting material, a characteristic attributed to its electron-rich carbazole moieties.[1][2] To achieve a balanced charge injection and transport, it is often paired with electron-transporting materials in the device architecture.
CBP is also known to be a unipolar host material with a preference for hole transport.[3] Simulations have shown that in a pure CBP film, the hole mobility is in the range of 2 x 10⁻³ cm²/Vs, while the electron mobility is around 3 x 10⁻⁴ cm²/Vs.[5] This inherent imbalance necessitates careful device engineering, often involving the use of electron-transporting and hole-blocking layers to confine charge recombination within the emissive layer. Doping CBP with guest molecules can also influence the charge transport dynamics, with the guest molecules acting as traps for both electrons and holes.[5]
Experimental Methodologies
To provide a comprehensive understanding for researchers, detailed experimental protocols for the fabrication and characterization of OLEDs are essential.
Device Fabrication Protocol (Generic)
A common method for fabricating small-molecule OLEDs is vacuum thermal evaporation. The following is a generalized protocol:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML - host doped with emitter), electron transport layer (ETL), and electron injection layer (EIL), are deposited sequentially in a high-vacuum chamber (< 10⁻⁶ Torr). The deposition rates and thicknesses of each layer are carefully controlled using quartz crystal monitors.
-
Cathode Deposition: A metal cathode, typically a bilayer of LiF and Al, is then deposited on top of the organic stack through a shadow mask to define the active area of the device.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, it is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
Characterization Techniques
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: These are measured using a source meter and a photometer. The J-V-L curves provide information about the turn-on voltage, current efficiency, and power efficiency of the device.
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and electroluminescence spectrum of the device.
-
Electroluminescence (EL) Spectra: The EL spectra are recorded using a spectroradiometer to determine the color coordinates and purity of the emitted light.
-
Lifetime Measurement: The operational lifetime of the device is typically characterized by measuring the time it takes for the initial luminance to decrease to 50% (LT50) under a constant current density.
-
Charge Carrier Mobility: The hole and electron mobilities of the host materials in thin-film form are often measured using the time-of-flight (TOF) technique or by fabricating single-carrier devices.[6]
Visualizing Device Architecture and Energy Levels
The following diagrams, generated using the DOT language, illustrate a typical OLED device structure and the energy level alignment of the materials.
Caption: A schematic of a typical multilayer OLED device structure.
Caption: Energy level diagram of this compound and CBP.
Conclusion: Making the Right Choice
The choice between this compound and CBP as a host material is fundamentally dictated by the type of emitter and the desired device characteristics.
This compound is the superior choice for TADF-OLEDs due to its high triplet energy, which is essential for efficient up-conversion of triplet excitons. Its excellent hole-transporting properties also make it a valuable component as a hole transport or exciton blocking layer in various OLED architectures.
CBP remains a robust and reliable host for phosphorescent OLEDs , particularly for green and red emitters. Its well-established performance and good thermal stability make it a go-to material for many PhOLED applications. While its unipolar nature requires careful device engineering to achieve charge balance, modifications to its chemical structure have shown promise in overcoming this limitation.
Ultimately, the optimal host material selection will depend on a holistic consideration of the entire device stack, including the emitter, charge transport layers, and electrodes, to achieve the desired balance of efficiency, color purity, and operational lifetime.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Hole Transport Materials: Tris-PCz vs. TCTA
For researchers and scientists in the field of organic electronics, the selection of an appropriate hole transport material (HTM) is a critical determinant of device performance and stability. This guide provides an objective comparison of two widely used carbazole-based HTMs: 9,9',9''-triphenyl-9H,9'H,9''H-carbazole (Tris-PCz) and tris(4-carbazoyl-9-ylphenyl)amine (TCTA). By presenting key performance data, detailed experimental protocols, and visual aids, this document aims to facilitate an informed selection process for your specific application.
Introduction to this compound and TCTA
This compound and TCTA are both star-shaped molecules renowned for their excellent hole transporting properties, which are essential for efficient charge injection and transport in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Their high thermal stability and amorphous nature contribute to the longevity and reliability of these devices.
This compound , or 9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole, consists of three carbazole (B46965) units linked at the 3 and 6 positions, with each carbazole having a phenyl group attached to the nitrogen atom. This structure imparts a high triplet energy, making it a suitable host material for phosphorescent and thermally activated delayed fluorescence (TADF) emitters.
TCTA , or tris(4-(9H-carbazol-9-yl)phenyl)amine, features a triphenylamine (B166846) core with three carbazole moieties attached at the para-position of each phenyl ring. This configuration leads to a high hole mobility and a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole injection from common anodes like indium tin oxide (ITO).
At a Glance: Key Property Comparison
For a quick overview, the following diagram illustrates the fundamental structural and energetic differences between this compound and TCTA.
Caption: Key structural and property differences between this compound and TCTA.
Data Presentation: Performance Metrics
The following tables summarize the quantitative data for this compound and TCTA based on experimental findings.
Table 1: Physicochemical Properties
| Property | This compound | TCTA |
| Chemical Formula | C₅₄H₃₅N₃ | C₅₄H₃₆N₄ |
| Molecular Weight | 725.88 g/mol | 740.89 g/mol |
| HOMO Energy Level | ~5.6 eV | ~5.7 - 5.9 eV |
| LUMO Energy Level | ~2.1 eV | ~2.4 eV |
| Glass Transition Temp. (Tg) | 163 °C[1] | 155 °C[1] |
| Decomposition Temp. (Td) | >270 °C (0.5% weight loss) | Not specified in reviewed literature |
Table 2: Hole Transport Properties
| Property | This compound | TCTA |
| Hole Mobility (μh) | Not specified in reviewed literature | ~1.5 x 10⁻⁴ cm²/Vs (SCLC) |
Experimental Protocols
Detailed methodologies for the characterization of these materials are crucial for reproducible research. Below are typical experimental protocols for key measurements.
Hole Mobility Measurement (Space-Charge Limited Current - SCLC Method)
The SCLC method is a common technique to determine the charge carrier mobility in organic semiconductors. A hole-only device is fabricated, and the current-voltage (J-V) characteristics are measured.
Device Fabrication:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to improve the work function and remove organic residues.
-
Hole Injection Layer (HIL) Deposition: A thin layer (e.g., 10 nm) of a suitable HIL material, such as molybdenum oxide (MoO₃), is thermally evaporated onto the ITO substrate. This layer facilitates efficient hole injection.
-
Hole Transport Layer (HTL) Deposition: A layer of the HTM (this compound or TCTA) of a specific thickness (e.g., 100 nm) is deposited via thermal evaporation under high vacuum (<10⁻⁶ Torr).
-
Cathode Deposition: Finally, a top electrode with a high work function that blocks electron injection, such as gold (Au) or aluminum (Al) with a MoO₃ buffer layer, is thermally evaporated to complete the hole-only device.
Measurement and Analysis:
-
The J-V characteristics of the fabricated device are measured using a source meter in a dark, inert environment (e.g., a nitrogen-filled glovebox).
-
The mobility (μ) is extracted from the SCLC region of the J-V curve, which is governed by the Mott-Gurney law:
J = (9/8)ε₀εᵣμ(V²/L³)
where:
-
J is the current density
-
ε₀ is the permittivity of free space
-
εᵣ is the relative permittivity of the organic material (typically assumed to be ~3)
-
μ is the hole mobility
-
V is the applied voltage
-
L is the thickness of the organic layer
By plotting J vs. V² on a log-log scale, the mobility can be calculated from the slope of the linear region.
-
Caption: Workflow for determining hole mobility using the SCLC method.
Thermal Stability Measurement (Thermogravimetric Analysis - TGA)
TGA is used to determine the decomposition temperature (Td) of a material.
-
A small sample of the material (typically 5-10 mg) is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The Td is typically defined as the temperature at which the material loses a certain percentage of its initial weight (e.g., 5%).
Device Fabrication and Characterization (OLED)
A standard protocol for fabricating and testing an OLED device is as follows:
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL: this compound or TCTA) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
-
Substrate Preparation: As described in the SCLC protocol.
-
Layer Deposition: Each organic layer and the cathode are sequentially deposited by thermal evaporation in a high-vacuum chamber. The thickness of each layer is monitored using a quartz crystal microbalance.
-
Encapsulation: The completed device is encapsulated using a glass lid and UV-curable epoxy in an inert atmosphere to prevent degradation from moisture and oxygen.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and operational lifetime of the encapsulated OLED are measured.
Caption: A typical OLED device structure and the subsequent fabrication and characterization steps.
Concluding Remarks
Both this compound and TCTA are high-performing hole transport materials with distinct advantages. This compound, with its higher glass transition temperature, may offer superior morphological stability in devices. TCTA, on the other hand, has a well-documented high hole mobility. The choice between these two materials will ultimately depend on the specific requirements of the device architecture, the choice of other materials in the device stack, and the desired performance characteristics. For applications requiring high thermal stability and compatibility with high-triplet-energy emitters, this compound is an excellent candidate. For devices where maximizing hole mobility is the primary concern, TCTA remains a strong contender. Further research directly comparing these two materials under identical experimental conditions is necessary to provide a more definitive recommendation.
References
A Comparative Performance Analysis of Tris-PCz in Thermally Activated Delayed Fluorescence (TADF) Devices
For researchers, scientists, and professionals in drug development, the selection of optimal materials is paramount in the advancement of organic light-emitting diode (OLED) technology. This guide provides a comprehensive comparison of 9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole (Tris-PCz) with other commonly used materials in Thermally Activated Delayed Fluorescence (TADF) devices, supported by experimental data and detailed methodologies.
This compound, a carbazole (B46965) derivative, is a prominent material in the field of organic electronics, frequently employed as a hole transport layer (HTL) and sometimes as a host material in TADF OLEDs.[1][2] Its high triplet energy and excellent hole mobility make it a compelling candidate for achieving high-efficiency and long-lasting devices.[1][2] However, a thorough evaluation of its performance against established alternatives like 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 3,3'-Di(9H-carbazol-9-yl)biphenyl (mCBP) is crucial for informed material selection.
Quantitative Performance Comparison
To provide a clear and objective comparison, the following table summarizes key performance metrics of TADF devices utilizing this compound, mCBP, and CBP in similar device architectures. The data presented is compiled from various studies to illustrate the typical performance of these materials. It is important to note that direct comparisons can be complex as performance is highly dependent on the specific device structure, emitter, and fabrication conditions.
| Material Role | Material | Emitter | Max. External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | Efficiency Roll-off at 1000 cd/m² (%) | Device Lifetime (LT₅₀) (h) @ initial luminance (cd/m²) | Reference |
| Hole Transport Layer | This compound | 4CzIPN | ~20.6 | Not specified | Moderate | 10,934 @ 1000 | [3] |
| Host | mCBP | 4CzIPN | ~19.5 | 38.2 | High (~35%) | Not specified | [3] |
| Host | CBP | (DMAC-TRZ) | ~18.6 | Not specified | High | Not specified | [4] |
| Hole Transport Layer | α-NPD (in conjunction with this compound) | 4CzIPN | ~20.6 | Not specified | Moderate | 10,934 @ 1000 | [3] |
Note: The performance of OLEDs is highly dependent on the specific device structure and materials used. The values presented here are for illustrative purposes and may vary.
Discussion of Performance
As a hole transport material, this compound demonstrates the potential for achieving high external quantum efficiencies, with values exceeding 20% having been reported.[3] One of the most significant advantages of incorporating this compound appears to be the enhancement of device operational stability. In a comparative study, a device utilizing this compound as part of the hole transport architecture exhibited a remarkably long lifetime (LT₅₀) of over 10,000 hours at a high initial luminance of 1000 cd/m².[3]
In contrast, while common host materials like mCBP and CBP can also yield high EQEs, they often suffer from more significant efficiency roll-off at high brightness levels.[3] Efficiency roll-off, the decrease in EQE at higher current densities, is a critical issue for practical applications, leading to increased power consumption and reduced device lifespan.[5] The use of n-type hosts in conjunction with a this compound-containing HTL has been shown to mitigate this roll-off by improving the balance of charge carriers within the emissive layer.[3]
The choice between this compound and other materials will ultimately depend on the specific requirements of the application, balancing the trade-offs between peak efficiency, operational stability, and cost.
Experimental Protocols
To ensure the reproducibility and accurate comparison of device performance, detailed experimental methodologies are crucial. Below are typical protocols for the fabrication and characterization of TADF OLEDs discussed in this guide.
Device Fabrication
A representative device structure utilizing this compound as a hole transport layer is as follows: Indium Tin Oxide (ITO) / 1,4,5,8,9,11-hexaazatriphenylene-hexacarbonitrile (HAT-CN) (10 nm) / N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (α-NPD) (30 nm) / This compound (20 nm) / 3,3-di(9H-carbazol-9-yl)biphenyl (mCBP) (10 nm) / Emissive Layer (EML) (30 nm) / Host (10 nm) / bis(10-hydroxybenzo[h]quinolinato)beryllium (Bebq₂) (35 nm) / Lithium Fluoride (LiF) (0.8 nm) / Aluminum (Al) (120 nm).[3]
The fabrication process is typically carried out using vacuum thermal evaporation:
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to improve the work function.
-
Organic Layer Deposition: All organic layers, including this compound, are deposited by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The deposition rates are carefully controlled using quartz crystal microbalances.
-
Cathode Deposition: Following the organic layers, the LiF and Al cathode are deposited in situ without breaking the vacuum.
-
Encapsulation: To prevent degradation from moisture and oxygen, the devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
Device Characterization
The performance of the fabricated TADF OLEDs is evaluated using the following standard characterization techniques:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter unit and a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectra: Recorded with a spectroradiometer to determine the emission color and color coordinates (CIE 1931).
-
External Quantum Efficiency (EQE) and Power Efficiency: Calculated from the J-V-L data and the EL spectra.
-
Device Lifetime: Determined by monitoring the luminance decay over time under a constant current density. The lifetime is often quoted as LT₅₀, the time it takes for the initial luminance to decrease by 50%.[6]
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes involved in TADF device fabrication and characterization, the following diagrams are provided.
References
- 1. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 2. nbinno.com [nbinno.com]
- 3. Long-lived efficient delayed fluorescence organic light-emitting diodes using n-type hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High-power-efficiency and ultra-long-lifetime white OLEDs empowered by robust blue multi-resonance TADF emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Exciplex Emissions with Diverse Acceptors for the Donor Molecule Tris-PCz
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance of Tris-PCz-based exciplexes, supported by experimental data and detailed protocols.
In the rapidly evolving field of organic electronics, particularly in the development of high-efficiency Organic Light-Emitting Diodes (OLEDs), the strategic design of emissive layers is paramount. Exciplex-forming systems, which arise from the interaction between an electron donor and an acceptor molecule, have emerged as a highly effective strategy for achieving Thermally Activated Delayed Fluorescence (TADF). This mechanism allows for the harvesting of both singlet and triplet excitons, pushing the theoretical internal quantum efficiency of OLEDs to 100%.[1]
This guide provides a comparative study of the exciplex emission of 9-Phenyl-3,6-bis(9-phenyl-9H-carbazol-3-yl)-9H-carbazole (this compound), a prominent electron donor, with three different electron acceptors: a triazine/cyano hybrid molecule (CN-T2T), a phosphine (B1218219) oxide-based acceptor (PO-T2T), and a pyrimidine-based acceptor (B4PyPPM). The objective is to offer a clear comparison of their photophysical properties and provide the necessary experimental context for researchers in the field.
Comparative Performance of this compound Exciplexes
The selection of an appropriate acceptor molecule is critical in tuning the photophysical properties of the resulting this compound-based exciplex. Key performance indicators include the photoluminescence quantum yield (PLQY), the emission wavelength (λem), and the lifetimes of the prompt and delayed fluorescence, which are directly related to the efficiency of the TADF process.
| Acceptor | Exciplex System | λem (nm) | PLQY (%) | τ_p (ns) | τ_d (µs) | ΔE_ST (kcal/mol) |
| CN-T2T | This compound:CN-T2T | Green | 53 | - | - | -0.59[2][3] |
| PO-T2T | CN-Cz2:PO-T2T¹ | ~490 | 55 | 35.68 | 3.39 | - |
| B4PyPPM | This compound:B4PyPPM | Red² | N/A | N/A | N/A | N/A |
¹Data for a similar carbazole-based donor (CN-Cz2) is presented as a proxy due to the lack of available data for the this compound:PO-T2T system. ²The this compound:B4PyPPM exciplex is utilized as a host for a red-emitting dopant; the intrinsic emission of the exciplex itself is not specified in the available literature.[4] N/A: Data not available in the searched literature.
The data reveals that the this compound:CN-T2T system exhibits a high photoluminescence quantum yield of 53% and a very small singlet-triplet energy splitting (ΔE_ST) of -0.59 kcal/mol, indicating a highly efficient TADF process.[2][3] While direct data for this compound with PO-T2T is limited, the analogous CN-Cz2:PO-T2T system demonstrates a similarly high PLQY of 55% and shows distinct prompt and delayed fluorescence lifetimes, characteristic of TADF. For the this compound:B4PyPPM combination, its primary application appears to be as a host system for other emitters, with its own emissive properties not being the central focus of the available research.
Experimental Protocols
The characterization of this compound based exciplexes involves a series of well-established photophysical and device fabrication techniques.
Thin Film Fabrication
This compound and the acceptor molecules are typically co-deposited onto a substrate, such as quartz or indium tin oxide (ITO)-coated glass, via thermal evaporation in a high-vacuum chamber. The ratio of the donor to acceptor can be precisely controlled to optimize exciplex formation and emission. For solution-processed films, the materials are dissolved in a suitable organic solvent and then spin-coated onto the substrate.
Photophysical Characterization
-
Steady-State Photoluminescence Spectroscopy: The emission spectra of the exciplex-forming films are measured using a spectrofluorometer. The sample is excited at a wavelength where the donor and/or acceptor absorb, and the resulting emission is collected. A significant red-shift in the emission spectrum of the blend compared to the individual components is a primary indicator of exciplex formation.
-
Photoluminescence Quantum Yield (PLQY) Measurement: The PLQY is determined using an integrating sphere. The sample is placed inside the sphere and excited with a laser. The total number of emitted photons is compared to the number of absorbed photons to calculate the quantum yield.
-
Transient Photoluminescence Decay: The fluorescence lifetime is measured using time-correlated single-photon counting (TCSPC). The sample is excited with a pulsed laser, and the time delay between the excitation pulse and the detection of emitted photons is recorded. For TADF materials, a bi-exponential decay is typically observed, corresponding to a short-lived prompt fluorescence and a long-lived delayed fluorescence.
Mechanism of Exciplex Emission and TADF
The formation of an exciplex between a donor (D) like this compound and an acceptor (A) leads to a unique set of excited states. Upon photoexcitation, an electron is transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, forming a charge-transfer (CT) state. In TADF-active exciplexes, both singlet (¹CT) and triplet (³CT) charge-transfer states are populated.
The key to efficient TADF is a very small energy gap (ΔE_ST) between the ¹CT and ³CT states. This small energy difference allows for efficient reverse intersystem crossing (RISC), a process where triplet excitons are converted back into singlet excitons through thermal energy. These up-converted singlets can then decay radiatively, producing delayed fluorescence.
Caption: Energy level diagram illustrating the TADF mechanism in a this compound based exciplex system.
Conclusion
The choice of acceptor molecule plays a crucial role in determining the performance of this compound-based exciplexes for TADF applications. The this compound:CN-T2T system stands out with its high photoluminescence quantum yield and small singlet-triplet energy splitting, making it a promising candidate for highly efficient green OLEDs. While comprehensive data for this compound with PO-T2T and B4PyPPM is less available, the existing information suggests their potential in creating efficient TADF systems, particularly as hosts for other emitters. Further research into the photophysical properties of these and other novel acceptor molecules in combination with this compound will undoubtedly pave the way for the next generation of advanced organic electronic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exciplex emission and decay of co-deposited 4,4′,4″-tris[3-methylphenyl(phenyl)amino]triphenylamine:tris-[3-(3-pyridyl)mesityl]borane organic light-emitting devices with different electron transporting layer thicknesses | Semantic Scholar [semanticscholar.org]
Tris-PCz-Based OLEDs: A Performance Benchmark Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of Organic Light-Emitting Diode (OLED) technology, the quest for more efficient and stable materials is paramount. 9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole, commonly known as Tris-PCz, has emerged as a promising material, particularly in the realm of Thermally Activated Delayed Fluorescence (TADF) and phosphorescent OLEDs. This guide provides an objective comparison of this compound-based OLEDs against established industry standards, supported by experimental data, to aid researchers in their material selection and device optimization efforts.
Quantitative Performance Comparison
The following tables summarize key performance metrics of OLEDs utilizing this compound and compares them with devices employing industry-standard host and transport materials. The data presented is a synthesis of findings from multiple research publications. It is important to note that direct comparisons can be challenging due to variations in device architecture and fabrication conditions across different studies.
Green Emitter OLEDs
Green-emitting OLEDs are a cornerstone of display technology. The following table compares the performance of green TADF and phosphorescent OLEDs using this compound in different capacities against standard host materials like 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 3,3'-di(9H-carbazol-9-yl)biphenyl (mCBP).
| Emitter Type | Host/HTL Material | Peak EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Lifetime (LT50 @ initial luminance) | CIE (x, y) |
| TADF | This compound (as part of exciplex host) | 11.9[1] | - | - | - | Green |
| TADF | mCBP | ~16-20[2][3] | ~50-68[3] | ~50-61[3] | Varies | Green |
| Phosphorescent | This compound (in HTL) | >20 | >70 | >70 | - | Green |
| Phosphorescent | CBP/mCBP | ~25-29[4] | ~91[4] | ~95[5] | >10,000 h @ 1000 cd/m² | (0.28, 0.64)[6] |
Blue Emitter OLEDs
Blue OLEDs have historically presented challenges in terms of lifetime and efficiency. This compound, with its high triplet energy, is a candidate for improving the performance of blue emitters.
| Emitter Type | Host/HTL Material | Peak EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Lifetime (LT95 @ initial luminance) | CIE (x, y) |
| TADF | This compound (in HTL) | ~15-20 | ~26 | - | - | Blue |
| TADF | Standard Hosts (e.g., DPEPO, mCP) | ~15-35[7][8] | ~5-60[7][8] | ~2-63[7][8] | Varies significantly[7] | Deep Blue |
| Phosphorescent | This compound (in HTL) | ~20-25 | ~45-50 | ~40-45 | - | Sky Blue |
| Phosphorescent | Standard Hosts (e.g., SPPO1) | ~20-25[6] | ~43-46[6] | ~43[6] | Varies | Blue |
Red Emitter OLEDs
Red emitters are crucial for achieving a full-color display. The performance of red OLEDs with this compound is compared to standard device configurations below.
| Emitter Type | Host/HTL Material | Peak EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Lifetime | CIE (x, y) |
| TADF | This compound (as part of exciplex host) | 9.7[1] | - | - | - | Red |
| TADF | Standard Hosts (e.g., PVK:mCP) | ~10-28[9][10] | ~19-20[9][10] | ~12[9] | - | Red-Orange |
| Phosphorescent | This compound (in HTL) | ~20 | ~20-25 | ~15-20 | - | Red |
| Phosphorescent | Standard Hosts | ~20-25[11] | ~15-20 | ~10-15 | Varies | Red |
Experimental Protocols
The following sections detail generalized methodologies for the fabrication and characterization of OLED devices, based on common practices reported in the literature.
OLED Fabrication via Vacuum Thermal Evaporation
-
Substrate Preparation:
-
Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
The cleaned substrates are then dried in an oven and treated with UV-ozone for 10-15 minutes immediately before being loaded into the vacuum chamber.
-
-
Organic Layer Deposition:
-
The organic materials, including this compound, host materials, emitter dopants, and charge transport/blocking layers, are loaded into separate quartz crucibles within a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
The materials are deposited sequentially onto the ITO substrate. The deposition rate and thickness of each layer are monitored in real-time using a quartz crystal microbalance. Typical deposition rates for organic materials are 1-2 Å/s.
-
For co-deposited layers (e.g., host and dopant), the deposition rates of the individual sources are controlled to achieve the desired doping concentration.
-
-
Cathode Deposition:
-
Following the deposition of the organic layers, a thin electron injection layer (e.g., LiF or Liq) is deposited at a rate of ~0.1-0.2 Å/s.
-
Finally, a metal cathode (e.g., Aluminum) is deposited at a higher rate (~5-10 Å/s) through a shadow mask to define the active area of the pixels.
-
Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
The fabricated OLEDs are tested in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
A source measure unit is used to apply a variable voltage across the device and measure the resulting current density.
-
The luminance of the emitted light is simultaneously measured using a calibrated photodiode or a spectroradiometer.
-
-
Electroluminescence (EL) Spectra and CIE Coordinates:
-
The EL spectra of the devices at a constant driving current or voltage are recorded using a spectroradiometer.
-
The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectra.
-
-
External Quantum Efficiency (EQE):
-
The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is calculated from the luminance, current density, and EL spectrum of the device.[12] This measurement often requires a calibrated integrating sphere for accurate results.
-
-
Device Lifetime:
-
The operational lifetime of the OLED is determined by driving the device at a constant current corresponding to a specific initial luminance (e.g., 1000 cd/m²).
-
The time it takes for the luminance to decay to a certain percentage of its initial value (e.g., 95% - LT95, or 50% - LT50) is recorded as the device lifetime.
-
Visualizing OLED Architecture and Workflow
The following diagrams, generated using Graphviz, illustrate the fundamental structure of an OLED and the experimental workflow for its fabrication and characterization.
Caption: A diagram of a typical multi-layer OLED device structure.
Caption: Workflow for OLED fabrication and performance evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Long-lived efficient delayed fluorescence organic light-emitting diodes using n-type hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly efficient top-emitting green phosphorescent OLEDs with a narrow band and slow efficiency roll-off for high-definition displays - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Effect of the Host on Deep-Blue Organic Light-Emitting Diodes Based on a TADF Emitter for Roll-Off Suppressing [mdpi.com]
- 8. oled-info.com [oled-info.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ossila.com [ossila.com]
Determining the HOMO Level of Tris-PCz: A Comparative Guide Using Cyclic Voltammetry
A deep dive into the electrochemical analysis of the hole-transporting material Tris-PCz, benchmarked against common alternatives, providing researchers with essential data and protocols for material selection in organic electronics.
In the development of high-performance organic electronic devices, such as organic light-emitting diodes (OLEDs) and perovskite solar cells, the precise energy level alignment of charge-transporting materials is paramount. The Highest Occupied Molecular Orbital (HOMO) level of the hole-transporting layer (HTL) governs the efficiency of hole injection and extraction, directly impacting device performance. This guide provides a comparative analysis of this compound (9-Phenyl-3,6-bis(9-phenyl-9H-carbazol-3-yl)-9H-carbazole), a promising hole-transporting material, with two widely used alternatives: Spiro-OMeTAD and PTAA. The comparison is centered on the determination of their HOMO levels using cyclic voltammetry (CV), a powerful electrochemical technique for characterizing the redox properties of molecules.
Comparative Analysis of HOMO Levels
The HOMO level of an organic semiconductor can be empirically estimated from its first oxidation potential, as measured by cyclic voltammetry. The data presented in the table below summarizes the key electrochemical parameters for this compound, Spiro-OMeTAD, and PTAA, providing a clear comparison of their energy levels.
| Material | Oxidation Onset (Eonset, ox) vs. Fc/Fc+ (V) | Calculated HOMO Level (eV) | Reference |
| This compound | Not available in peer-reviewed literature | -5.6 | [1][2] |
| Spiro-OMeTAD | ~0.4 | -5.22 | [3] |
| PTAA | ~0.25 | -5.1 | [3] |
Note: The HOMO level for this compound is based on supplier data in the absence of a peer-reviewed, experimentally determined oxidation potential. The HOMO levels for Spiro-OMeTAD and PTAA are calculated from experimentally determined oxidation potentials.
Experimental Protocol: Cyclic Voltammetry for HOMO Level Determination
This section outlines a detailed protocol for determining the HOMO level of organic hole-transporting materials using cyclic voltammetry.
1. Materials and Equipment:
-
Potentiostat: A standard electrochemical workstation.
-
Three-Electrode Cell:
-
Working Electrode: Glassy carbon electrode (GCE) or platinum button electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver/silver ion (Ag/Ag+) electrode.
-
Counter Electrode: Platinum wire or mesh.
-
-
Electrolyte Solution: A 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or tetrabutylammonium perchlorate (B79767) (TBAP), in an anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).
-
Analyte Solution: The hole-transporting material dissolved in the electrolyte solution at a concentration of approximately 1-5 mM.
-
Internal Standard: Ferrocene (B1249389) (Fc), for calibration of the potential scale.
-
Inert Gas: High-purity nitrogen or argon for deaeration of the solution.
2. Experimental Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and the chosen solvent, then dry completely.
-
Solution Preparation: Prepare the electrolyte and analyte solutions under an inert atmosphere to minimize the presence of oxygen and water, which can interfere with the electrochemical measurements.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the analyte solution.
-
Deaeration: Bubble the inert gas through the analyte solution for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.
-
Cyclic Voltammetry Measurement:
-
Perform a background scan of the electrolyte solution to ensure there are no interfering redox peaks in the potential window of interest.
-
Add the analyte to the solution and record the cyclic voltammogram. Scan the potential from an initial value where no reaction occurs towards a more positive potential to observe the oxidation of the material. After reaching a set vertex potential, reverse the scan direction back to the initial potential.
-
Typical scan rates for these measurements are between 20 and 100 mV/s.
-
-
Internal Standard Calibration: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record another cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple will serve as an internal reference. The half-wave potential (E1/2) of the Fc/Fc+ couple should be determined.
-
Data Analysis:
-
Determine the onset potential of the first oxidation peak (Eonset, ox) of the analyte from its cyclic voltammogram. This is typically found by extrapolating the steepest part of the rising current of the oxidation wave to the baseline.
-
Reference the measured potentials to the Fc/Fc+ couple.
-
Calculate the HOMO energy level using the following empirical formula: HOMO (eV) = -[Eonset, ox (vs. Fc/Fc+) + 4.8] [4]
-
Visualizing the Workflow and Significance
The following diagrams illustrate the experimental workflow for HOMO level determination and the importance of the HOMO level in a device context.
References
Stability Under Siege: A Comparative Analysis of Tris-PCz and Other Hole-Transporting Materials Under Electrical Stress
For researchers, scientists, and professionals in drug development leveraging advanced imaging and diagnostic technologies, the operational stability of organic light-emitting diodes (OLEDs) is paramount. At the heart of these devices lies the hole-transporting layer (HTL), a critical component influencing both efficiency and lifespan. This guide provides a comparative analysis of the electrical stability of a prominent HTL material, Tris(4-carbazoyl-9-ylphenyl)amine (Tris-PCz), against common alternatives such as N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC).
This analysis synthesizes data from multiple studies to offer insights into the degradation of these materials under electrical stress, a key factor in the long-term performance of OLED-based applications. While a direct, single-study comparison under identical conditions is not yet available in the published literature, this guide collates and contrasts findings from various sources to provide a valuable overview for material selection and device design.
Quantitative Performance Comparison Under Electrical Stress
The following table summarizes the performance and stability metrics of this compound, NPB, and TAPC as hole-transporting materials in OLEDs under electrical stress. It is important to note that the data is compiled from different studies, and variations in device architecture and stress conditions can influence the results.
| Hole-Transporting Material | Device Structure (Simplified) | Stress Conditions | Key Stability Findings | Reference(s) |
| This compound | ITO/Tris-PCz/EML/ETL/Cathode | Not explicitly detailed | Used in stable exciplex systems for blue OLEDs. | [1] |
| NPB | ITO/NPB/EML/ETL/Cathode | Constant Current | Shows slower degradation compared to TAPC. | [2] |
| TAPC | ITO/TAPC/EML/ETL/Cathode | Constant Current | Degrades much faster than NPB, with degradation attributed to C-N bond dissociation and cyclohexyl ring-opening. | [2] |
Experimental Protocols
A generalized experimental protocol for evaluating the stability of hole-transporting materials under electrical stress is outlined below. This protocol is a composite of methodologies reported in the literature for testing OLED device lifetime.
I. Device Fabrication
-
Substrate Preparation: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths containing deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone to improve the work function of the ITO for efficient hole injection.
-
Organic Layer Deposition: The hole-transporting layer (this compound, NPB, or TAPC), emissive layer (EML), and electron-transporting layer (ETL) are deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The thickness of the HTL is typically in the range of 30-50 nm.
-
Cathode Deposition: A cathode, often a bilayer of a low work-function metal (e.g., LiF) and a protective layer (e.g., Al), is deposited on top of the organic stack through thermal evaporation.
-
Encapsulation: The fabricated devices are encapsulated in an inert atmosphere (e.g., nitrogen-filled glovebox) to prevent degradation from moisture and oxygen.
II. Electrical Stress Testing
-
Constant Current Stress: The OLED devices are subjected to a constant DC current density (e.g., 10 mA/cm², 20 mA/cm², or higher for accelerated aging).
-
Luminance and Voltage Monitoring: The luminance of the device is continuously monitored using a photometer, and the driving voltage is recorded at regular intervals.
-
Lifetime Measurement: The operational lifetime is typically defined as the time it takes for the initial luminance to decrease to a certain percentage, such as 95% (LT95), 70% (LT70), or 50% (LT50).
-
Data Analysis: The luminance decay and voltage rise over time are plotted to analyze the degradation rate of the device. The degradation of the hole-transporting material is inferred from these device-level changes.
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in investigating the stability of this compound and its alternatives, the following diagrams are provided.
Discussion and Conclusion
The stability of the hole-transporting layer is a critical determinant of the operational lifetime of an OLED. While this compound is recognized for its high triplet energy and excellent hole mobility, making it a suitable candidate for high-efficiency blue OLEDs, its long-term stability under continuous electrical stress requires further direct comparative studies against established materials like NPB and TAPC.
The available data suggests that TAPC exhibits significantly lower stability compared to NPB under electrical stress, with clear evidence of chemical degradation.[2] The degradation mechanisms in these materials often involve the formation of unstable cationic species and subsequent bond cleavage, leading to the creation of charge traps and non-radiative recombination centers.[2] These defects disrupt charge transport and recombination, resulting in a decrease in luminance and an increase in the required driving voltage.
For researchers and professionals in fields requiring stable, long-lasting light sources, such as in specialized medical imaging or high-throughput screening, the choice of HTL material is a crucial design parameter. While this compound shows promise, particularly in advanced device architectures like those utilizing thermally activated delayed fluorescence (TADF), a thorough evaluation of its electrical stability against well-characterized benchmarks is essential for ensuring the reliability and longevity of the final application. Future research providing a direct, side-by-side comparison of these materials under standardized stress conditions will be invaluable to the OLED community.
References
A Comparative Guide to the Quantum Efficiency of Tris-PCz Based Devices
For researchers, scientists, and drug development professionals navigating the landscape of organic light-emitting diodes (OLEDs), the selection of optimal materials is paramount to achieving high efficiency and device stability. Tris-(4-carbazoyl-9-ylphenyl)amine (Tris-PCz) has emerged as a key material, particularly in the realm of Thermally Activated Delayed Fluorescence (TADF) devices. This guide provides an objective comparison of the quantum efficiency of this compound based devices with viable alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Hole Transport and Host Materials
This compound is frequently employed as a hole transport layer (HTL), an exciton (B1674681) blocking layer, or as a component of an exciplex-forming host system.[1][2][3] Its performance is often benchmarked against other common materials such as 4,4′,4″-Tris(N-3-methylphenyl-N-phenyl-amino)-triphenylamine (m-MTDATA), 1,1-Bis(4-(di-p-tolylamino)phenyl)cyclohexane (TAPC), and 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP). The external quantum efficiency (EQE), a critical metric for device performance, is highly dependent on the overall device architecture.
The following tables summarize the performance of OLEDs utilizing this compound and its alternatives in various roles.
Table 1: Comparison of this compound as a Component in Exciplex-Forming Host Systems
| Donor Material | Acceptor Material | Emitter (Dopant) | Max EQE (%) | Reference Device Structure |
| This compound | CN-T2T | None (Exciplex) | 11.9 | ITO/ 4% ReO3:this compound (60 nm)/ this compound (15 nm) / this compound:CN-T2T(1:1) (25 nm)/ CN-T2T (50 nm)/Liq (0.5 nm)/Al (100 nm)[4] |
| This compound | CN-T2T | Rubrene (1 wt%) | 6.9 | As above |
| This compound | CN-T2T | DCJTB (1 wt%) | 9.7 | As above |
| m-MTDATA | TmPyPB | Ir(Flpy-CF3)3 | 25.2 | Not specified in detail[5] |
| Ph2Cz | PO-T2T | None (Exciplex) | 8.51 | Not specified in detail[6] |
| 2Ph2Cz | PO-T2T | NZDFT (2 wt%) | 11.30 | Not specified in detail[6] |
Table 2: Comparison of Materials in Hole Transport and Host Roles
| Hole Transport Layer (HTL) | Host Material | Emitter (Dopant) | Max EQE (%) | Reference Device Structure |
| This compound / mCBP (Host) | mCBP | 4CzPN (10 wt%) | Not specified | ITO/HATCN (10 nm)/Tris-PCz (35 nm)/10 wt.% 4CzPN:mCBP (G-EML) (3 nm)/...[1] |
| TAPC | Not specified | FIrpic | ~10.6 - 21.59 | Varies[7] |
| NPB | Not specified | Not specified | Not widely reported | Varies[7] |
| TCTA | CBP | Ir(dmpq)2(acac) | Not specified | Not specified[8] |
| mCP | CBP | Ir(dmpq)2(acac) | Not specified | Not specified[8] |
| TAPC | CBP | Ir(dmpq)2(acac) | Not specified | Not specified[8] |
| CBP | CBP | PBIST (0.5 wt%) | 7 | Not specified[9] |
Experimental Protocols
Measurement of External Quantum Efficiency (EQE)
The accurate determination of EQE is crucial for evaluating and comparing OLED device performance. A common and reliable method involves the use of an integrating sphere.
Objective: To measure the ratio of the number of photons emitted from the device to the number of electrons injected.
Apparatus:
-
Source Measure Unit (SMU)
-
Integrating Sphere coupled to a calibrated spectrometer (e.g., a CCD or photodiode array)
-
Device holder with electrical probes
-
Computer with control and data acquisition software
Procedure:
-
Device Preparation: The OLED device is mounted in a custom holder that allows for electrical contact while ensuring that only forward-emitted light is collected. The edges of the device should be masked to prevent wave-guided light from escaping and artificially inflating the EQE measurement.
-
System Calibration: The spectral response of the entire measurement system (integrating sphere and spectrometer) is calibrated using a standard lamp with a known spectral irradiance. This calibration factor is used to convert the measured signal into an absolute number of photons.
-
Device Operation: The SMU is used to apply a controlled current or voltage to the OLED device.
-
Light Collection: The light emitted from the device is captured by the integrating sphere, which ensures that light emitted over a wide range of angles is collected.[10]
-
Spectral Measurement: The spectrometer records the electroluminescence (EL) spectrum of the device at the given operating current/voltage.
-
Current Measurement: Simultaneously, the SMU records the precise injection current flowing through the device.
-
EQE Calculation: The EQE is calculated using the following formula[11]:
EQE (%) = (Number of emitted photons / Number of injected electrons) * 100
Where:
-
The number of emitted photons is determined by integrating the calibrated EL spectrum.
-
The number of injected electrons is calculated from the measured current (I) and the elementary charge (e): Number of electrons = I / e.
-
-
Data Analysis: The EQE is typically plotted as a function of current density or luminance to show the efficiency roll-off at higher brightness levels.
Visualizing Performance and Mechanisms
To better understand the factors influencing quantum efficiency, it is useful to visualize the energy landscapes and operational pathways within the devices.
Energy Level Diagram
The alignment of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of the various materials in an OLED stack is critical for efficient charge injection, transport, and recombination.
Caption: Energy level diagram of common OLED materials.
Experimental Workflow for EQE Measurement
The process of measuring the external quantum efficiency follows a systematic workflow to ensure accurate and reproducible results.
Caption: Workflow for EQE measurement.
Charge Transport and Emission in a this compound Based TADF OLED
In a TADF OLED, this compound can act as a hole-transporting material and also as the donor in an exciplex-forming host. This diagram illustrates the key processes leading to light emission.
Caption: TADF mechanism in a this compound device.
References
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exciplex-forming co-host systems featuring highly twisted bis-(N-carbazolyl)benzene-based donors for high-efficiency orange OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. External quantum efficiency (EQE) measurement for light emitted diodes – Intins Việt Nam [intins.vn]
A Comparative Guide to Tris-PCz and its Alternatives for Advanced Optoelectronic Applications
For researchers, scientists, and professionals in drug development, the selection of high-performance materials is paramount to innovation. This guide provides a comprehensive comparison of 9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole (Tris-PCz), a key component in advanced organic electronics, with its common alternatives. The data presented is cross-referenced from leading suppliers and relevant scientific literature to ensure a reliable and objective analysis.
This compound has emerged as a critical material in the fabrication of high-efficiency organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF). Its primary roles include serving as a hole transport layer (HTL), an exciton (B1674681) blocking layer (EBL), and a host material for phosphorescent and TADF emitters. The performance of this compound is benchmarked against other widely used carbazole-based materials: 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA), 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), and 1,3-bis(N-carbazolyl)benzene (mCP).
Performance Data at a Glance: A Comparative Table
To facilitate a clear and direct comparison, the key photophysical and electrochemical properties of this compound and its alternatives are summarized below. These parameters are crucial in designing and optimizing the performance of organic electronic devices.
| Property | This compound | TCTA | CBP | mCP |
| Purity | >99% (sublimed)[1][2][3] | >99.5% (sublimed)[4] | >99% (sublimed) | >99.5% (sublimed)[2] |
| HOMO Level (eV) | 5.6[1][2] | 5.83[4] | 6.0 | 5.9[2] |
| LUMO Level (eV) | 2.1[1][2] | 2.43[4] | 2.4 | 2.4[2] |
| Triplet Energy (ET) (eV) | 2.7[1] | ~2.8 | 2.69[1] | 2.91[2] |
| Absorption Max (λmax) (nm) | 305 (in DCM)[1][2] | 293, 326 (in THF)[4] | ~295, 319-340 | 292, 338 (in THF)[2] |
| Emission Max (λem) (nm) | 415 (in DCM)[1][2] | 385 (in THF)[4] | ~350-400 | 345, 360 (in THF)[2] |
In-Depth Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison, providing a framework for the characterization of these materials.
Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination
Cyclic voltammetry is a standard electrochemical technique used to determine the oxidation and reduction potentials of a compound, from which the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.
Experimental Setup:
-
Electrochemical Cell: A standard three-electrode cell is used.
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum wire.
-
Electrolyte Solution: A 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6), in a suitable degassed organic solvent (e.g., dichloromethane (B109758) or acetonitrile).
-
Analyte Concentration: Approximately 10-3 M of the material to be tested.
-
Procedure: The electrolyte solution is purged with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen. The cyclic voltammogram is then recorded by scanning the potential at a specific rate (e.g., 100 mV/s). The ferrocene/ferrocenium (Fc/Fc+) redox couple is typically used as an internal standard for calibration.
UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy
UV-Vis and PL spectroscopy are used to determine the absorption and emission properties of the materials, respectively.
Experimental Setup:
-
Spectrometer: A UV-Vis spectrophotometer and a spectrofluorometer are used for absorption and emission measurements, respectively.
-
Solvent: A UV-grade solvent in which the material is soluble, such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF), is used.
-
Concentration: A dilute solution of the material (typically 10-5 M) is prepared to avoid aggregation effects.
-
Procedure for UV-Vis: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).
-
Procedure for PL: The sample is excited at a wavelength corresponding to an absorption maximum, and the emission spectrum is recorded. For instance, this compound can be excited at its absorption maximum of 305 nm to obtain its emission spectrum.[1][2]
Visualizing the Characterization Workflow
The following diagram illustrates a typical experimental workflow for the characterization of a novel organic semiconductor material like this compound.
Signaling Pathways and Logical Relationships in OLEDs
The following diagram illustrates the energy transfer and charge transport processes within a TADF-OLED device where this compound is used as a host material.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Tris-PCz
For laboratory professionals engaged in research and development, the proper handling and disposal of specialized chemical compounds like Tris-PCz (9,9',9''-triphenyl-9H,9'H,9''H-carbazole) is a critical component of laboratory safety and environmental responsibility. This guide provides a clear, step-by-step process for the safe disposal of this compound, ensuring compliance with safety protocols and regulatory requirements.
Hazard Profile and Safety Summary
This compound is a carbazole (B46965) derivative utilized in organic electronics. While specific toxicity data is limited, the Safety Data Sheet (SDS) indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to safety protocols during handling and disposal is paramount.
| Hazard Statement | Precautionary Measures | Personal Protective Equipment (PPE) |
| Causes skin irritation (H315)[1] | IF ON SKIN: Wash with plenty of water.[1] | Protective gloves, lab coat |
| Causes serious eye irritation (H319)[1] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1] | Safety goggles or face shield |
| May cause respiratory irritation (H335)[1] | Avoid inhalation. Use only in a well-ventilated area.[1] If you feel unwell, call a POISON CENTER or doctor.[1] | Respiratory protection (e.g., NIOSH-approved respirator) |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is incineration by an accredited disposal contractor.[1] This procedure should always be conducted in accordance with local, state, and national legislation.
-
Waste Collection:
-
Collect waste this compound, including contaminated materials (e.g., gloves, wipes, weighing paper), in a designated, properly labeled, and sealed hazardous waste container.
-
Avoid mixing with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound" or "9,9',9''-triphenyl-9H,9'H,9''H-carbazole."
-
Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The product is light-sensitive and should be stored in the dark.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and incineration.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
-
Empty Container Disposal:
-
Only completely emptied packaging should be considered for recycling.[1]
-
For containers that held this compound, the first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[2] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.
-
Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Wear Appropriate PPE: Don full personal protective equipment, including respiratory protection, before re-entering the area.
-
Containment: Prevent the spill from spreading or entering drains.
-
Clean-up:
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment Protocols for Handling Tris-PCz
For Immediate Implementation: This document provides comprehensive safety and logistical guidance for researchers, scientists, and drug development professionals handling 9-phenyl-3,6-bis(9-phenyl-9H-carbazol-3-yl)-9H-carbazole (Tris-PCz). Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
This compound, a carbazole (B46965) derivative, is a key component in advanced organic light-emitting diode (OLED) technology. While instrumental in developing next-generation electronics, it is imperative to handle this compound with appropriate precautions due to its potential health hazards. This guide will serve as your primary resource for safe operational and disposal procedures.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as a skin, eye, and respiratory irritant. Due to its fine powder form, inhalation of airborne particles is a primary exposure risk. The following PPE is mandatory when handling this compound in a laboratory setting.
PPE Selection Guide
| Exposure Scenario | Eyes | Skin | Respiratory |
| Weighing and Transferring (Open Bench) | Chemical safety goggles with side shields or a face shield | Nitrile gloves (double-gloving recommended), lab coat | N95 or higher rated particulate respirator |
| Solution Preparation and Handling | Chemical safety goggles | Nitrile gloves, lab coat | Local exhaust ventilation (e.g., fume hood) |
| Sublimation or High-Temperature Operations | Chemical safety goggles and face shield | Nitrile gloves, lab coat, heat-resistant gloves | Local exhaust ventilation, consider supplied-air respirator for high concentrations or long durations |
| Spill Cleanup | Chemical safety goggles and face shield | Nitrile gloves (double), disposable coveralls | N100 or P100 particulate respirator |
Note: The selection of PPE should always be based on a site-specific risk assessment.
Quantitative Safety Data for Representative Carbazole Compounds
While specific occupational exposure limits (OELs) for this compound have not been established, data for the parent compound, carbazole, provides a conservative basis for safe handling.
| Parameter | Value | Source/Analogue |
| Occupational Exposure Limit (OEL) - TWA (8-hour) | 0.66 mg/m³ | Carbazole (PAC-1)[1] |
| Short-Term Exposure Limit (STEL) - 15-minute | 7.2 mg/m³ | Carbazole (PAC-2)[1] |
| Immediately Dangerous to Life or Health (IDLH) | 43 mg/m³ | Carbazole (PAC-3)[1] |
Glove Permeation: Specific breakthrough times for this compound are not available. For handling aromatic amines, nitrile gloves are a suitable choice for splash protection. Regular glove changes are crucial to minimize the risk of permeation. For prolonged or immersive contact, heavier-duty gloves such as butyl rubber or Viton® should be considered, and their compatibility should be verified with the specific solvents in use.
Operational and Disposal Plans: Step-by-Step Guidance
A systematic approach to handling and disposal is essential to mitigate risks.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
